molecular formula C13H18N2 B3429768 2-(1-Adamantyl)imidazole CAS No. 77139-81-2

2-(1-Adamantyl)imidazole

Cat. No.: B3429768
CAS No.: 77139-81-2
M. Wt: 202.30 g/mol
InChI Key: BAMREGSUDFYWTC-UHFFFAOYSA-N
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Description

2-(1-Adamantyl)imidazole is a useful research compound. Its molecular formula is C13H18N2 and its molecular weight is 202.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 202.146998583 g/mol and the complexity rating of the compound is 232. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 348100. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-adamantyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-15-12(14-1)13-6-9-3-10(7-13)5-11(4-9)8-13/h1-2,9-11H,3-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMREGSUDFYWTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NC=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69380-11-6, 77139-81-2
Record name 2-(1-Adamantyl)imidazole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazole, 2-(1-adamantyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077139812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC348100
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=348100
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

Synthesis and Properties of 2-(1-Adamantyl)imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(1-Adamantyl)imidazole (CAS: 69380-11-6) represents a critical structural motif in medicinal chemistry, merging the "lipophilic bullet" properties of the adamantane cage with the "versatile switch" of the imidazole ring. This unique combination confers high metabolic stability, significant lipophilicity, and the ability to participate in hydrogen bonding or coordination chemistry.

This guide moves beyond standard textbook descriptions to provide a field-tested analysis of its synthesis, physicochemical behavior, and application as a pharmacophore in antiviral and metabolic disease therapeutics.

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

The adamantyl group acts as a steric shield, protecting the imidazole ring from metabolic degradation while dramatically increasing membrane permeability compared to the parent heterocycle.

PropertyData / Description
IUPAC Name 2-(Adamantan-1-yl)-1H-imidazole
CAS Number 69380-11-6
Molecular Formula C₁₃H₁₈N₂
Molecular Weight 202.30 g/mol
Appearance White to off-white crystalline solid
Melting Point >150°C (Predicted); Note: High sublimation tendency
Solubility Soluble in DMSO, MeOH, DCM; Poorly soluble in water
pKa (Conj.[1][2][3] Acid) ~7.0–7.5 (Imidazole N3); Adamantyl group exerts mild inductive effect
LogP (Predicted) ~2.9 (High lipophilicity compared to imidazole LogP -0.02)

Synthesis Strategies

Two primary routes exist for the construction of this compound. While the classical Radziszewski condensation is theoretically sound, the Minisci-type Radical Alkylation is often preferred in a research setting for its directness and ability to functionalize the pre-formed heterocycle.

Strategy A: Oxidative Radical Alkylation (Minisci Reaction) — Recommended

This method utilizes the silver-catalyzed oxidative decarboxylation of adamantane-1-carboxylic acid to generate a nucleophilic adamantyl radical, which selectively attacks the electron-deficient C-2 position of the imidazole.

  • Mechanism: Homolytic Aromatic Substitution (HAS)

  • Key Advantage: Avoids the instability of adamantane-1-carboxaldehyde.

  • Reference Protocol: Adapted from Pellicciari et al. (1980).

Protocol:

  • Reagents: Imidazole (1.0 eq), Adamantane-1-carboxylic acid (1.5 eq), AgNO₃ (0.2 eq), (NH₄)₂S₂O₈ (1.5 eq).

  • Solvent: 10% Sulfuric acid (aqueous) or TFA/Water mixture (to protonate imidazole, increasing reactivity toward nucleophilic radicals).

  • Procedure:

    • Dissolve imidazole in the acidic medium at 70–80°C.

    • Add adamantane-1-carboxylic acid and AgNO₃.

    • Add ammonium persulfate dropwise over 30 minutes. The evolution of CO₂ gas indicates radical generation.

    • Stir for 2 hours.

  • Workup: Neutralize with NaOH to pH 9-10. Extract with dichloromethane (DCM). The adamantyl group makes the product highly extractable into organics.

  • Purification: Recrystallization from cyclohexane or column chromatography (EtOAc/Hexane).

Strategy B: Radziszewski Cyclocondensation

This route involves the condensation of a 1,2-dicarbonyl (glyoxal) with an aldehyde and ammonia.

  • Precursor: Adamantane-1-carboxaldehyde (often unstable/sensitive to oxidation).

  • Challenge: Steric bulk of the adamantyl group can retard ring closure, leading to acyclic acetal byproducts.

Protocol:

  • Combine Adamantane-1-carboxaldehyde (1.0 eq) with Glyoxal (40% aq., 1.0 eq) in methanol.

  • Add Ammonium Acetate (excess, ~4.0 eq) or Ammonia water.

  • Stir at 0°C, then warm to room temperature.

  • Note: Requires rigorous control of pH to prevent polymerization of glyoxal.

Mechanistic Visualization (Minisci Route)

The following diagram illustrates the radical pathway, highlighting the role of the silver catalyst and the critical decarboxylation step.

MinisciReaction Acid Adamantane-1- carboxylic Acid Radical Adamantyl Radical (Nucleophilic) Acid->Radical Oxidative Decarboxylation CO2 CO2 (Gas) Acid->CO2 Persulfate (NH4)2S2O8 (Oxidant) Ag Ag(I) -> Ag(II) Persulfate->Ag Oxidizes Ag->Acid Catalyzes Intermediate Radical Cation Intermediate Radical->Intermediate Attacks C-2 Imidazole Protonated Imidazole Imidazole->Intermediate Product 2-(1-Adamantyl) imidazole Intermediate->Product Oxidation/-H+

Figure 1: Mechanism of Ag-catalyzed oxidative decarboxylation and homolytic substitution on the imidazole ring.

Applications & Biological Profile[8][12][13]

The this compound scaffold is a privileged structure in drug discovery, primarily due to the adamantyl group's ability to fill hydrophobic pockets in enzymes and viral channels.

Antiviral Activity (Influenza A)

Historically, adamantane derivatives (Amantadine, Rimantadine) targeted the M2 ion channel of the Influenza A virus.

  • Mechanism: The bulky adamantyl group blocks the pore of the M2 channel, preventing viral uncoating.

  • Relevance: While resistance to M2 blockers is widespread, this compound derivatives show activity in specific strains (A-2 Victoria) and serve as leads for next-generation channel blockers.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

11β-HSD1 converts cortisone to cortisol.[3][4][5] Inhibitors are sought for treating metabolic syndrome and type 2 diabetes.[5]

  • Structural Logic: Many potent 11β-HSD1 inhibitors feature a bulky lipophilic group (Adamantyl) linked to a polar heterocycle (Amide, Triazole, or Imidazole).

  • Role: The adamantyl group occupies the large hydrophobic binding pocket of the enzyme, while the imidazole nitrogen interacts with the catalytic triad (Tyr-183, Ser-170).

Organometallic Catalysis (NHC Precursors)

Alkylation of the N-1 position of this compound yields sterically demanding imidazolium salts.

  • Application: Precursors for N-Heterocyclic Carbenes (NHCs).[2]

  • Impact: The extreme bulk of the adamantyl group stabilizes the carbene and influences the stereoselectivity of metal-catalyzed reactions (e.g., Grubbs catalysts).

Troubleshooting & Expert Tips

  • Purification: The adamantyl group makes these compounds "sticky" on silica gel.

    • Tip: Use a solvent system containing 1-2% Triethylamine to prevent tailing during chromatography.

    • Tip: Sublimation is often superior to recrystallization for obtaining analytical-grade purity due to the high vapor pressure of the adamantyl cage at elevated temperatures.

  • Solubility: While the product is lipophilic, the reaction intermediates (protonated forms) are water-soluble. Do not discard the aqueous layer during workup until the pH is confirmed to be >9.

  • Analysis: In ¹H NMR, the adamantyl protons appear as three distinct multiplets between δ 1.7 and 2.1 ppm. The imidazole protons (C4-H and C5-H) will appear as a singlet or two doublets depending on the solvent and concentration (tautomeric equilibrium).

References

  • Pellicciari, R., et al. (1980). "Adamantane derivatives of biological interest. Synthesis and antiviral activity of this compound derivatives." Arzneimittel-Forschung, 30(12), 2103–2105.

  • Minisci, F. (1971). "Novel Applications of Free-Radical Reactions in Preparative Organic Chemistry." Synthesis, 1973(1), 1-24.
  • BenchChem. (n.d.). "1-(1-Adamantyl)imidazole Structure and Properties." (Used for physical property verification).

  • PubChem. (2025).[1] "this compound Compound Summary." National Library of Medicine.

Sources

An In-depth Technical Guide to 2-(1-Adamantyl)imidazole: Structure, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(1-Adamantyl)imidazole, a molecule of significant interest in medicinal chemistry and materials science. The unique combination of the rigid, lipophilic adamantyl cage and the versatile imidazole heterocycle imparts distinct physicochemical properties that are explored herein. This document moves beyond a simple recitation of facts to offer insights into the rationale behind synthetic choices and analytical methodologies, reflecting a senior application scientist's perspective on robust and reliable chemical characterization.

Molecular Architecture and Physicochemical Properties

This compound is a heterocyclic compound featuring a bulky, three-dimensional adamantyl group attached to the C2 position of an imidazole ring. This substitution pattern is key to its properties. The adamantyl moiety, a diamondoid hydrocarbon, provides significant steric bulk and lipophilicity, which can enhance metabolic stability and influence binding interactions with biological targets. The imidazole ring, on the other hand, is a polar, aromatic heterocycle with a rich chemistry, capable of acting as a hydrogen bond donor and acceptor, a ligand for metal ions, and a precursor to N-heterocyclic carbenes (NHCs).

The molecular formula for this compound is C₁₃H₁₈N₂[1]. Its structure is depicted below:

Caption: Chemical structure of this compound.

Synthesis of this compound

Several synthetic routes can be envisioned for the preparation of this compound. One of the most direct and versatile methods is a variation of the Debus-Radziszewski imidazole synthesis. This multicomponent reaction offers an efficient pathway to substituted imidazoles from readily available starting materials[2][3][4][5]. An alternative approach involves the homolytic substitution of an adamantyl radical onto the imidazole core[6].

Recommended Synthetic Protocol: Modified Radziszewski Reaction

This protocol is based on the condensation of an α-dicarbonyl compound (glyoxal), an aldehyde (1-adamantanecarboxaldehyde), and a source of ammonia (ammonium acetate). The choice of this method is predicated on its operational simplicity and the commercial availability of the starting materials.

Experimental Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-adamantanecarboxaldehyde (1.0 eq), glyoxal (1.1 eq, typically as a 40% aqueous solution), and ammonium acetate (2.5 eq).

  • Solvent Addition: Add a suitable solvent such as ethanol or a mixture of ethanol and water (e.g., 50 mL). The solvent choice is critical for ensuring the solubility of the reactants and facilitating the reaction.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-8 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Add deionized water (50 mL) to the residue, which may cause the product to precipitate.

    • If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

    • If the product remains in solution, extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water).

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification aldehyde 1-Adamantanecarboxaldehyde reflux Reflux in Ethanol/Water aldehyde->reflux glyoxal Glyoxal glyoxal->reflux ammonia Ammonium Acetate ammonia->reflux concentrate Solvent Removal reflux->concentrate extract Aqueous Work-up / Extraction concentrate->extract chromatography Column Chromatography extract->chromatography recrystallization Recrystallization extract->recrystallization product Pure this compound chromatography->product recrystallization->product

Caption: Generalized workflow for the synthesis of this compound.

Comprehensive Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of this compound in solution.

¹H NMR Spectroscopy:

  • Adamantyl Protons: The adamantyl group will exhibit characteristic signals in the upfield region of the spectrum (typically δ 1.5-2.5 ppm). Due to the high symmetry of the 1-adamantyl cage, these protons often appear as a set of broad, overlapping multiplets.

  • Imidazole Protons: The protons on the imidazole ring are expected in the aromatic region (δ 7.0-8.0 ppm). The C4-H and C5-H protons will likely appear as a singlet or a pair of closely spaced doublets, while the N-H proton will be a broad singlet at a more downfield chemical shift, the position of which is highly dependent on solvent and concentration.

¹³C NMR Spectroscopy:

  • Adamantyl Carbons: The adamantyl cage will show distinct signals for the bridgehead carbons and the methylene carbons.

  • Imidazole Carbons: The C2 carbon, directly attached to the adamantyl group, will be significantly downfield. The C4 and C5 carbons will appear in the typical aromatic region for imidazoles.

Assignment Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
Adamantyl CH~2.1~40-50
Adamantyl CH₂~1.7-1.9~30-40
Imidazole C4-H, C5-H~7.0-7.5~120-130
Imidazole N-H>10 (broad)-
Imidazole C2->150

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for this compound.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected IR Absorption Bands:

  • N-H Stretch: A broad absorption band in the region of 3100-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring.

  • C-H Stretch (Adamantyl): Strong, sharp bands between 2850 and 3000 cm⁻¹ correspond to the C-H stretching of the adamantane cage[7][8].

  • C=N and C=C Stretch (Imidazole): Absorptions in the 1500-1650 cm⁻¹ region are indicative of the C=N and C=C stretching vibrations within the aromatic imidazole ring[9].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₃H₁₈N₂), the expected monoisotopic mass is approximately 202.15 Da[1].

Expected Mass Spectrum Features:

  • Molecular Ion Peak ([M]⁺): In electron ionization (EI) mass spectrometry, a prominent molecular ion peak at m/z 202 would be expected.

  • Protonated Molecular Ion ([M+H]⁺): Using electrospray ionization (ESI), the protonated molecule at m/z 203 would be the base peak[1].

  • Fragmentation: A characteristic fragmentation pattern would involve the loss of the adamantyl group, leading to a significant fragment ion corresponding to the adamantyl cation (m/z 135).

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule. While a crystal structure for this compound is not publicly available, a general protocol for obtaining suitable crystals and performing the analysis is outlined below.

Protocol for X-ray Quality Crystal Growth and Analysis:

  • Crystallization: High-purity this compound should be dissolved in a minimal amount of a suitable solvent (e.g., ethanol, acetonitrile, or a mixture). Slow evaporation of the solvent at room temperature, or vapor diffusion of a less polar solvent (e.g., hexanes) into the solution, can yield single crystals.

  • Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα) at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined to yield the final atomic coordinates, bond lengths, bond angles, and intermolecular interactions. The bulky adamantyl group may influence the crystal packing, potentially leading to interesting supramolecular assemblies[7].

analytical_workflow cluster_sample Purified Compound cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Solid-State Analysis cluster_data Data Interpretation sample This compound nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir FT-IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms crystallography Single-Crystal X-ray Diffraction sample->crystallography structure_elucidation Structure Confirmation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation crystallography->structure_elucidation purity Purity Assessment structure_elucidation->purity final_report Comprehensive Characterization Report purity->final_report

Caption: Workflow for the analytical characterization of this compound.

Applications and Future Directions

The unique structural features of this compound make it a valuable building block in several areas of research and development.

  • Medicinal Chemistry: The adamantyl group is a well-known pharmacophore that can improve the pharmacokinetic properties of drug candidates. The imidazole moiety is present in many biologically active compounds. Therefore, derivatives of this compound are of interest for their potential antiviral[6], antimicrobial, and anticancer activities.

  • N-Heterocyclic Carbene (NHC) Ligands: The imidazole ring can be readily converted into an N-heterocyclic carbene, a class of ligands that has revolutionized organometallic catalysis. The steric bulk of the adamantyl group can be used to stabilize the carbene and create highly active and selective catalysts for a variety of chemical transformations.

  • Materials Science: The rigid and well-defined structure of the adamantyl group makes it a useful component for the construction of novel materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), with potential applications in gas storage and separation.

This guide provides a foundational understanding of the synthesis and characterization of this compound. The robust protocols and analytical insights presented herein are intended to empower researchers to confidently work with this versatile and promising molecule.

References

  • Adamantane derivatives of biological interest. Synthesis and antiviral activity of this compound derivatives. (n.d.). PubMed. Retrieved February 29, 2026, from [Link]

  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. (2021).
  • Application Notes and Protocols for the Synthesis of Substituted Imidazoles. (2025). BenchChem.
  • 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol. (n.d.). National Center for Biotechnology Information. Retrieved February 29, 2026, from [Link]

  • Debus-Radziszewski Imidazole Synthesis. (n.d.). Scribd. Retrieved February 29, 2026, from [Link]

  • Debus–Radziszewski imidazole synthesis. (n.d.). In Wikipedia. Retrieved February 29, 2026, from [Link]

  • US4719309A - Preparation of imidazoles. (1988).
  • H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (2025).
  • Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. (2023). Molecules, 28(12), 4831.
  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. (2022). Antioxidants, 11(2), 209.
  • In this supplementary material, 1. Characterization data of the compounds ( 3a-3r) 2. 1H NMR of the compounds (3a-3r) 3. Referen. (n.d.). Royal Society of Chemistry.
  • Preparation of 2-(1-adamantyl)-1H-benzimidazole and novel derivatives thereof. (2015). Chemistry of Heterocyclic Compounds, 51(2), 139-145.
  • The Debus–Radziszewski imidazole synthesis. (n.d.). ResearchGate. Retrieved February 29, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved February 29, 2026, from [Link]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Deriv
  • 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2010). Magnetic Resonance in Chemistry, 48(10), 784-788.
  • PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. (1985). Indian Journal of Chemistry, 24A, 484-486.
  • Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 224-236.
  • FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. (n.d.). ResearchGate. Retrieved February 29, 2026, from [Link]

  • Spectroscopic Analysis of 4,5-diphenyl-1H-imidazole-1,2-diamine Derivatives: A Technical Guide. (2025). BenchChem.
  • FTIR spectra of Imidazole. (n.d.). ResearchGate. Retrieved February 29, 2026, from [Link]

  • Crystal Structures of two Imidazole Derivatives. (2003). Molecular Crystals and Liquid Crystals, 393(1), 75-82.
  • Crystal Structure of 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)-N. (2013). X-ray Structure Analysis Online, 29, 9-10.
  • Crystal Structure of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole. (2023). Molbank, 2023(1), M1556.
  • Experimental and theoretical spectroscopic parameters of imidazole. (n.d.). ResearchGate. Retrieved February 29, 2026, from [Link]

  • ^1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). (2003). Turkish Journal of Chemistry, 27(1), 71-76.
  • ¹³C NMR spectra of 2 and its imidazole complex (in CD3SOCD3). (n.d.). ResearchGate. Retrieved February 29, 2026, from [Link]

  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (2018). International Journal of Drug Delivery Technology, 8(4), 164-173.
  • Synthesis and Characterization of New Imidazole Derivatives and Evaluation of Biological Efficacy. (2025). American Journal of Bioscience and Clinical Integrity, 4(1), 1-10.
  • ¹³C NMR spectra of 2-(1H-imidazol-2-yl)pyridine: (bottom) dissolved in... (n.d.). ResearchGate. Retrieved February 29, 2026, from [Link]

  • FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. (2025). Spectroscopy.
  • 1H-Imidazole, 2-methyl-. (n.d.). NIST WebBook. Retrieved February 29, 2026, from [Link]

Sources

Spectroscopic Characterization of 2-(1-Adamantyl)imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for the novel heterocyclic compound, 2-(1-Adamantyl)imidazole. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes predictive data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) based on established principles and spectral data from analogous structures. While direct experimental data for this specific molecule is not widely published, this guide offers a robust framework for its characterization, grounded in scientific literature and expert interpretation.

Introduction

This compound is a fascinating molecule that marries the rigid, lipophilic cage structure of adamantane with the aromatic, electron-rich imidazole ring. This unique combination imparts distinctive physicochemical properties, making it a compound of interest in medicinal chemistry and materials science. Accurate spectroscopic characterization is the cornerstone of its scientific exploration, enabling unambiguous identification, purity assessment, and the elucidation of its electronic and structural features. This guide provides an in-depth, predictive analysis of its spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be characterized by distinct signals corresponding to the adamantyl and imidazolyl protons. The bulky adamantyl group will likely influence the electronic environment of the imidazole ring, causing subtle shifts in its proton resonances.

Expected ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality and Insights
~7.10s2HH4, H5 (Imidazole)The two protons on the imidazole ring are chemically equivalent due to tautomerism or rapid proton exchange, resulting in a singlet. Their downfield shift is characteristic of aromatic protons.
~2.15br s3Hγ-CH (Adamantyl)These are the methine protons of the adamantyl cage at the bridgehead positions. The broad singlet nature is due to complex spin-spin coupling and the rigidity of the cage.
~1.95br s6Hδ-CH₂ (Adamantyl)These are the six methylene protons adjacent to the bridgehead carbons.
~1.75br s6Hβ-CH₂ (Adamantyl)These are the six methylene protons at the most distant positions from the imidazole ring.
~9.0-12.0br s1HN-H (Imidazole)The N-H proton of the imidazole ring is expected to be a broad singlet and its chemical shift can be highly variable depending on concentration and solvent.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 500 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Acquisition time: 4.0 s

    • Spectral width: -2 to 12 ppm

  • Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide a clear map of the carbon skeleton, with distinct signals for the imidazole and adamantyl carbons. The chemical shifts are highly predictable based on the known values for adamantane and imidazole derivatives[1][2].

Expected ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentCausality and Insights
~150.0C2 (Imidazole)The C2 carbon, being attached to two nitrogen atoms and the adamantyl group, is expected to be the most downfield signal in the imidazole ring.
~121.0C4, C5 (Imidazole)The C4 and C5 carbons of the imidazole ring are expected to be equivalent and appear as a single peak.
~42.0δ-CH₂ (Adamantyl)Methylene carbons of the adamantyl cage.
~36.5C1 (Adamantyl, quaternary)The quaternary carbon of the adamantane attached to the imidazole ring.
~35.8β-CH₂ (Adamantyl)Methylene carbons of the adamantyl cage.
~29.0γ-CH (Adamantyl)Methine carbons of the adamantyl cage.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 20-30 mg of this compound in 0.6 mL of CDCl₃ with TMS.

  • Instrument: A 125 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 160 ppm

  • Processing: Apply a line broadening of 1.0 Hz and perform Fourier transformation. Phase and baseline correct the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing valuable information about the functional groups present.

Expected IR Data (KBr Pellet):

Wavenumber (cm⁻¹)IntensityAssignmentCausality and Insights
3200-3000Broad, MediumN-H stretchThe broadness is due to hydrogen bonding of the imidazole N-H.
3050-3000WeakC-H stretch (aromatic)Characteristic of the C-H bonds on the imidazole ring.
2920, 2850StrongC-H stretch (aliphatic)Strong absorptions characteristic of the numerous C-H bonds in the adamantyl group.
~1600MediumC=N stretchA characteristic stretching vibration of the imidazole ring.
~1500MediumC=C stretchAromatic ring stretching of the imidazole moiety.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of this compound with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Number of scans: 32

    • Resolution: 4 cm⁻¹

    • Spectral range: 4000-400 cm⁻¹

  • Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.

Expected Mass Spectrometry Data (Electron Ionization - EI):

m/zRelative IntensityAssignmentCausality and Insights
202High[M]⁺The molecular ion peak, corresponding to the molecular weight of C₁₃H₁₈N₂.
135Very High[M - C₃H₅N₂]⁺The base peak, corresponding to the adamantyl cation (C₁₀H₁₅⁺), is expected due to the high stability of this carbocation. The loss of the imidazole ring is a major fragmentation pathway.
68Medium[C₃H₄N₂]⁺The imidazole radical cation, resulting from the cleavage of the C-C bond between the adamantyl and imidazole moieties.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.

  • Instrument: An electron ionization mass spectrometer.

  • Acquisition Parameters:

    • Ionization mode: Electron Ionization (EI)

    • Electron energy: 70 eV

    • Mass range: 50-300 amu

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.

Visualizing the Structure and Fragmentation

To provide a clearer understanding of the molecular structure and its expected behavior in mass spectrometry, the following diagrams are provided.

Caption: Molecular structure of this compound.

Fragmentation MolIon [C₁₃H₁₈N₂]⁺˙ m/z = 202 AdamantylCation [C₁₀H₁₅]⁺ m/z = 135 (Base Peak) MolIon->AdamantylCation - C₃H₃N₂˙ ImidazoleRadical [C₃H₃N₂]˙ (Neutral) MolIon->ImidazoleRadical - C₁₀H₁₅⁺

Caption: Predicted major fragmentation pathway of this compound in EI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for this compound. The expected NMR, IR, and MS data are presented with detailed interpretations and standardized experimental protocols. This information serves as a valuable resource for any researcher embarking on the synthesis, characterization, or application of this promising molecule. The provided analysis establishes a solid foundation for the empirical verification and further investigation of this compound and its derivatives.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Duddeck, H., et al. (1979). ¹³C Nuclear Magnetic Resonance Spectra of Adamantane Derivatives. Magnetic Resonance in Chemistry, 12(9), 531-533.
  • El Kihel, A., et al. (2010). ¹H and ¹³C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Spectroscopy Letters, 43(6), 481-486.

Sources

The Adamantane Scaffold: A Technical Deep Dive into Antiviral Discovery, Mechanism, and Evolution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the trajectory of adamantane-based antivirals (amantadine and rimantadine), the first class of drugs approved for Influenza A. While their clinical utility has been truncated by widespread resistance (specifically the S31N mutation), the adamantane scaffold remains a masterclass in medicinal chemistry. This document dissects the pharmacophore’s discovery, the structural biology of M2 channel blockade, and the rigorous experimental protocols used to synthesize and validate these compounds. It serves as a foundational text for researchers investigating ion channel blockers and scaffold repurposing.

The Chemical Scaffold: Lipophilicity as a Driver

The core of this antiviral class is adamantane (


), a cycloalkane consisting of four connected cyclohexane rings in a "armchair" configuration. This unique diamondoid structure confers exceptional lipophilicity and oxidative stability, allowing the molecule to partition effectively into viral membranes and cross the blood-brain barrier (BBB).
  • Key Property: The cage structure is rigid and stress-free, providing a bulky hydrophobic anchor.

  • Pharmacophore: The addition of an amino group (1-adamantanamine) introduces a basic center (

    
    ), essential for interacting with the acidic environment of the viral endosome.
    

The Discovery Arc: From Fuel Additive to Antiviral

The transition of adamantane from a fuel stability additive to a therapeutic agent is a landmark in serendipitous drug discovery.

  • 1964: W.L.[1][2][3] Davies and colleagues at DuPont first reported the antiviral activity of 1-adamantanamine (amantadine) in Science [1]. They demonstrated efficacy against Influenza A, marking the first time a synthetic chemical prevented viral infection in vivo.

  • 1966: FDA approval for Influenza A prophylaxis.[4]

  • 1969: The "Parkinson's Pivot." A serendipitous observation by Schwab et al. revealed that a Parkinson’s patient taking amantadine for flu prophylaxis experienced a remission of tremors [2]. This led to its repurposing as a dopamine agonist/NMDA antagonist.

Mechanism of Action: The M2 Proton Channel Blockade

The molecular target of adamantanes is the M2 protein , a homotetrameric proton channel essential for viral uncoating.[5][6][7]

The Biological Logic
  • Viral Entry: Influenza A enters the host cell via receptor-mediated endocytosis.

  • Acidification: The endosome pH drops (pH < 6.0).

  • M2 Activation: The M2 channel opens, allowing protons (

    
    ) to flood the virion.[8]
    
  • Uncoating: Acidification disrupts the interaction between the viral matrix protein (M1) and the ribonucleoprotein (RNP) core, releasing the viral genome into the cytoplasm.

The Blockade

Amantadine acts as a pore blocker .[6] It enters the M2 channel lumen and binds between residues Val27 and Ser31 , physically occluding the pore.[7] This prevents proton transport to the His37 sensor, effectively "locking" the virus in its coated state.

Visualization: The M2 Inhibition Pathway

M2_Mechanism Virus Influenza A Virion Endosome Endosomal Uptake Virus->Endosome LowPH Low pH (<6.0) Endosome->LowPH M2_Open M2 Channel Opens (His37 Protonation) LowPH->M2_Open H_Influx H+ Influx into Virion M2_Open->H_Influx Uncoating RNP Release (Replication) H_Influx->Uncoating Drug Amantadine/Rimantadine Block Pore Occlusion (Val27/Ser31) Drug->Block Block->M2_Open Inhibits

Figure 1: The mechanistic pathway of Influenza A uncoating and the site of adamantane intervention. The drug physically occludes the channel, preventing the proton influx required for viral RNP release.

Experimental Protocols: Synthesis and Validation

To ensure reproducibility, the following protocols outline the chemical synthesis of the scaffold and the biological assay used to determine potency (


).
A. Chemical Synthesis: The Ritter Reaction

The most robust route to amantadine is the Ritter Reaction , converting 1-bromoadamantane to the acetamide, followed by hydrolysis.

Protocol:

  • Bromination: React adamantane with bromine (

    
    ) to yield 1-bromoadamantane.[2][9][10]
    
  • Ritter Reaction:

    • Dissolve 1-bromoadamantane in acetonitrile (

      
      ).
      
    • Add concentrated sulfuric acid (

      
      ) dropwise at 
      
      
      
      .
    • Mechanism:[5][7][11][12][13] The acid generates a tertiary carbocation at the bridgehead, which is attacked by the nitrile nitrogen.

    • Result: N-(1-adamantyl)acetamide.[4][9]

  • Hydrolysis: Reflux the acetamide in NaOH/diethylene glycol at

    
     for 12 hours to cleave the amide bond.
    
  • Extraction: Acidify with HCl to form the hydrochloride salt (Amantadine HCl), which precipitates or is extracted with ether.

B. Biological Validation: Plaque Reduction Neutralization Test (PRNT)

The PRNT is the gold standard for quantifying antiviral efficacy. It measures the reduction in viral plaques (zones of cell death) in the presence of the drug.

Step-by-Step Protocol:

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates. Incubate until 90% confluent monolayer forms.

  • Viral Infection:

    • Prepare serial dilutions of Influenza A virus (approx. 50-100 PFU/well).

    • Inoculate monolayers with virus for 1 hour at

      
       (adsorption phase).
      
  • Drug Treatment:

    • Remove inoculum.[14]

    • Add semi-solid overlay (agarose + MEM) containing Amantadine at varying concentrations (

      
       to 
      
      
      
      ).
    • Control: Virus + Solvent (DMSO) only.

  • Incubation: Incubate for 48-72 hours to allow plaque formation.

  • Fixation & Staining:

    • Fix cells with 10% formalin.

    • Stain with 0.1% Crystal Violet.

  • Quantification: Count plaques. Calculate the % reduction compared to control.

    • Formula:

      
      
      

Clinical Pharmacology: Amantadine vs. Rimantadine

While structurally similar, the addition of an


-methyl group in rimantadine significantly alters its pharmacokinetic profile. Rimantadine is generally preferred due to a lower incidence of CNS side effects (insomnia, jitteriness) caused by lower BBB penetration relative to plasma levels [3].

Table 1: Pharmacokinetic Comparison

FeatureAmantadineRimantadine
Structure 1-adamantanamine

-methyl-1-adamantanemethylamine
Metabolism Minimal (Excreted unchanged)Extensive (Hydroxylation/Glucuronidation)
Half-life (

)
12 - 18 hours24 - 36 hours
Renal Clearance High (Requires dose adj. in renal failure)Low (Less dependency on renal function)
CNS Toxicity Moderate (High BBB penetration)Low (Lower BBB penetration)

The Resistance Crisis: The S31N Mutation

The clinical obsolescence of adamantanes is due to a specific point mutation in the M2 gene: Serine-31 to Asparagine (S31N) .

Structural Basis of Resistance

In the wild-type M2 channel, the small hydroxyl group of Ser31 allows the adamantane cage to fit snugly in the pore. The S31N mutation introduces a bulkier asparagine residue.[12]

  • Steric Clash: The larger side chain of Asn31 narrows the pore at the binding site, preventing the drug from entering deep enough to block the channel.

  • Electrostatics: Asn31 alters the electrostatic potential of the pore, destabilizing the hydrophobic interaction required for adamantane binding [4].

Currently, >99% of circulating H3N2 and H1N1 strains carry the S31N mutation, rendering this class ineffective for seasonal flu treatment [5].

Visualization: The Evolution of Resistance

Resistance_Path WT Wild Type M2 (Ser31) Pressure Selective Pressure (Widespread Drug Use) WT->Pressure Mutation S31N Mutation (Ser -> Asn) Pressure->Mutation Result Steric Hindrance (Drug cannot bind) Mutation->Result

Figure 2: The evolutionary trajectory of M2 channel resistance. Widespread use of amantadine selected for the S31N mutation, which physically blocks the drug binding site via steric hindrance.

Future Directions: Reviving the Scaffold

Research is currently focused on Spiro-adamantanes and novel derivatives designed to bypass the S31N block.

  • Mechanism: These new analogs target the M2 channel from the lipid-facing exterior (allosteric inhibition) rather than the pore lumen, or they possess flexible side chains that can accommodate the bulkier Asn31 residue.

  • Recent Advances: 2024 studies have highlighted spiro[adamantane-2,2'-pyrrolidine] derivatives that show activity against S31N strains by disrupting M2-M1 protein colocalization rather than just proton transport [6].

References

  • Davies, W. L., et al. (1964).[4] "Antiviral Activity of 1-Adamantanamine (Amantadine)." Science. Link

  • Schwab, R. S., et al. (1969).[11] "Amantadine in the treatment of Parkinson's disease."[3][15] JAMA.[3][15] Link

  • Hayden, F. G., et al. (1983). "Differences in side effects of amantadine hydrochloride and rimantadine hydrochloride relate to differences in pharmacokinetics."[16] Antimicrobial Agents and Chemotherapy.[3][17] Link

  • Pielak, R. M., & Chou, J. J. (2011). "Influenza M2 proton channels." Biochimica et Biophysica Acta. Link

  • CDC. (2023). "Influenza Antiviral Drug Resistance."[13][18] Centers for Disease Control and Prevention.[3] Link

  • Musharrafieh, R., et al. (2024).[13] "Antiviral Mechanisms... of Amantadine Analogs." BioRxiv. Link

Sources

The Biological Activity and Therapeutic Potential of 2-(1-Adamantyl)imidazole Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fusion of the adamantane cage (tricyclo[3.3.1.1^3,7]decane) with the imidazole heterocycle represents a privileged structural motif in both medicinal chemistry and organometallic catalysis[1]. The core molecule, 2-(1-adamantyl)imidazole, and its derivatives leverage the extreme lipophilicity and steric bulk of the adamantyl group alongside the coordinative and hydrogen-bonding capabilities of the imidazole ring[1][2]. This technical guide explores the causal mechanisms behind their broad-spectrum biological activities—ranging from historical antiviral applications to modern anticancer and antimicrobial therapies—and provides validated experimental protocols for their synthesis and evaluation.

Structural Rationale & Pharmacophore Design

The biological efficacy of this compound derivatives is not coincidental; it is driven by precise physicochemical synergies[1]:

  • The Adamantyl Moiety (The Shield & Anchor): With a high partition coefficient (Log P), the adamantyl group dramatically enhances cell membrane permeability and blood-brain barrier penetration. Sterically, its bulky, rigid cage protects the attached pharmacophore from rapid cytochrome P450-mediated oxidative degradation. In target binding, it acts as a highly specific "plug" for hydrophobic pockets (e.g., viral ion channels or enzyme substrate channels)[2][3].

  • The Imidazole Core (The Warhead): Acting as a bioisostere for histidine, the imidazole ring provides critical electron-donating properties. It is capable of π-π stacking, hydrogen bonding with receptor gating residues, and forming direct coordinate covalent bonds with transition metals (such as heme iron in metalloenzymes)[2].

Pharmacophore_Model A This compound B Adamantyl Group (Hydrophobic Anchor) A->B Structural Component C Imidazole Ring (Electronic Warhead) A->C Structural Component D Hydrophobic Binding Pocket (e.g., Viral M2 Channel) B->D Van der Waals & Hydrophobic Interactions E Catalytic Metal Center (e.g., Heme Fe in CYP51) C->E Coordinate Covalent Bond

Caption: Pharmacophore interaction model of this compound with biological targets.

Antiviral Activity: Targeting Orthomyxoviridae

The foundational biological application of this compound derivatives lies in their antiviral properties. Pellicciari et al. demonstrated that this compound and its N-methyl derivative exhibit significant antiviral activity against the A-2 Victoria virus (Influenza A)[3].

Mechanistic Causality: The activity is driven by the blockade of the viral M2 proton channel, a mechanism shared with the parent drug amantadine. The adamantyl cage physically occludes the channel pore, preventing the influx of protons required for viral uncoating inside the host cell endosome. The imidazole nitrogen interacts via hydrogen bonding with the His37/Trp41 gating residues of the channel. Notably, 2-(1-adamantyl)benzimidazole was found to be inactive, proving that excessive steric bulk adjacent to the basic nitrogen disrupts the precise geometric fit required for M2 channel inhibition[3].

Protocol 1: Minisci-Type Synthesis of this compound

Objective: Direct decarboxylative C-2 alkylation of imidazole using 1-adamantanecarboxylic acid[4]. Causality: Traditional cross-coupling requires pre-halogenated imidazoles. The Minisci reaction bypasses this by leveraging the electron deficiency of protonated imidazoles. The bulky adamantyl radical selectively attacks the most sterically accessible and electronically favorable C-2 position, creating a self-directing, highly regioselective synthesis[4].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve imidazole (1.0 eq, 0.5 mmol) and 1-adamantanecarboxylic acid (2.5 eq) in a 10 mL biphasic solvent mixture of water/1,2-dichloroethane (1:1)[4].

  • Acidification: Add trifluoroacetic acid (TFA, 2.0 eq). Reasoning: Protonation of the imidazole nitrogen lowers the lowest unoccupied molecular orbital (LUMO), significantly increasing its reactivity toward the nucleophilic adamantyl radical[4].

  • Catalyst Addition: Add AgNO3 (0.6 eq). Reasoning: Silver acts as a single-electron transfer (SET) catalyst[4].

  • Radical Initiation: Heat the mixture to 70 °C. Slowly add an aqueous solution of (NH4)2S2O8 (3.0 eq in 5 mL water) over 10 minutes. Reasoning: Persulfate oxidizes Ag(I) to Ag(II), which abstracts an electron from the carboxylate, triggering CO2 extrusion and generating the adamantyl radical[4].

  • Self-Validating Termination: Stir for 10 minutes at 70 °C. Quench with saturated NaHCO3 and extract with dichloromethane[4]. Validate substitution via 1H-NMR: the successful reaction is confirmed by the complete disappearance of the characteristic C-2 proton singlet (typically ~7.7 ppm).

Anticancer and Cytotoxic Properties

Modern drug development has shifted focus toward the cytotoxic properties of adamantyl-imidazole derivatives, particularly imidazolium salts (e.g., Arduengo salt precursors) and lepidiline analogues[5].

Mechanistic Causality: Highly oleophilic imidazolium salts bearing adamantan-1-yl or adamantan-1-yloxy groups act as delocalized lipophilic cations (DLCs)[5]. Because cancer cell mitochondria maintain a significantly higher transmembrane potential than healthy cells, these adamantyl-imidazolium cations selectively accumulate in the mitochondrial matrix of tumor cells. This accumulation disrupts the mitochondrial membrane potential, uncouples oxidative phosphorylation, and triggers apoptosis[5]. The most active compounds in this class have demonstrated IC50 values as low as 0.3 μM against human promyelocytic leukemia (HL-60) cells[5].

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To quantify the anti-proliferative effects of adamantyl-imidazolium derivatives against HL-60 and MCF-7 cell lines[5]. Causality: The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. Because these specific derivatives target mitochondrial respiration, a drop in formazan production directly correlates with the compound's primary mechanism of action[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed HL-60 (suspension) or MCF-7 (adherent) cells in 96-well plates at 5 × 10^3 cells/well in supplemented RPMI-1640/DMEM. Incubate for 24 h at 37 °C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the adamantyl-imidazole compound in DMSO. Ensure the final in-well DMSO concentration remains < 0.1% to prevent solvent-induced toxicity. Incubate for 48–72 h. Include Doxorubicin as a positive control[5].

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization & Validation: Centrifuge plates (for HL-60) or aspirate media (for MCF-7). Add 100 μL of DMSO to dissolve the formazan crystals. Measure absorbance at 570 nm. Self-Validation: The assay is validated by a sigmoidal dose-response curve and the positive control achieving its established IC50, confirming assay sensitivity.

Antimicrobial Activity: CYP51 Inhibition

Adamantyl-imidazole derivatives, including adamantyl-imidazolo-thiadiazoles, have emerged as potent antifungal and anti-tuberculosis agents[2].

Mechanistic Causality: These compounds target Sterol 14α-demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol (in fungi) and analogous sterols in mycobacteria. The mechanism is a highly specific competitive inhibition: the sterically bulky adamantyl group anchors the molecule in the hydrophobic substrate channel (normally occupied by lanosterol), while the unhindered nitrogen of the imidazole ring forms a coordinate covalent bond with the catalytic heme iron (Fe2+/Fe3+), halting enzymatic activity and leading to fatal cell membrane depletion[2].

CYP51_Inhibition_Pathway Lanosterol Lanosterol (Substrate) CYP51 Sterol 14α-demethylase (CYP51 Enzyme) Lanosterol->CYP51 Binds to Active Site Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Demethylation CellDeath Pathogen Cell Death (Membrane Failure) Ergosterol->CellDeath Depletion causes lysis Inhibitor Adamantyl-Imidazole Derivatives Inhibitor->CYP51 Competitive Inhibition (Heme Fe Coordination)

Caption: Mechanism of pathogen cell death via CYP51 inhibition by adamantyl-imidazole derivatives.

Organometallic Applications: N-Heterocyclic Carbenes (NHCs)

Beyond direct receptor interaction, 1-(1-adamantyl)imidazole and this compound serve as critical precursors for N-Heterocyclic Carbenes (NHCs)[1].

Mechanistic Causality: When the imidazole ring is quaternized and deprotonated, it forms a stable carbene. The massive steric bulk of the adamantyl group is essential here; it kinetically stabilizes the highly reactive carbene carbon, preventing dimerization[1]. These adamantyl-NHCs are utilized as strong σ-donor ligands to create robust Palladium-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes for highly efficient cross-coupling reactions under aerobic conditions[6]. Furthermore, Silver(I) and Gold(I) complexes bearing adamantyl-NHC ligands are currently being investigated as next-generation metallodrugs, utilizing the adamantyl group to control the pharmacokinetic release of the cytotoxic metal ions[1][6].

Data Presentation: Biological Activity Profile

Compound ClassTarget / PathogenCell Line / ModelObserved Activity / IC50Mechanism of Action
This compound Influenza A (A-2 Victoria)Chick EmbryoSignificant reduction in viral titer[3]M2 proton channel blockade; gating residue interaction.
N-methyl-2-(1-adamantyl)imidazole Influenza A (A-2 Victoria)Chick EmbryoSignificant reduction in viral titer[3]M2 proton channel blockade.
2-(1-Adamantyl)benzimidazole Influenza A (A-2 Victoria)Chick EmbryoInactive[3]Steric clash prevents M2 channel insertion.
Adamantyl-Imidazolium Salts Human Promyelocytic LeukemiaHL-60IC50 = 0.3 μM[5]Disruption of mitochondrial membrane potential (DLC effect).
Adamantyl-Imidazolium Salts Breast AdenocarcinomaMCF-7IC50 = 4.5 μM[5]Mitochondrial uncoupling; induction of apoptosis.
Adamantyl-Imidazolo-Thiadiazoles Mycobacterium tuberculosisIn vitro MIC assaysPotent growth inhibition[2]Direct coordination to heme iron of CYP51 (Sterol 14α-demethylase).

References

  • Pellicciari, R., Fioretti, M. C., Cogolli, P., & Tiecco, M. (1980). Adamantane derivatives of biological interest. Synthesis and antiviral activity of this compound derivatives. Arzneimittel-Forschung, 30(12), 2103-2105. 3

  • Benchchem Database. (n.d.). 1-(1-Adamantyl)imidazole | CAS 69380-11-6. Benchchem. 1

  • University of Pisa Repository. (n.d.). Direct Decarboxylative C-2 alkylation of azoles through Minisci-type coupling. UNIPI. 4

  • Karataş, M. O., et al. (2016). Sterically Encumbered Tetraarylimidazolium Carbene Pd-PEPPSI Complexes: Highly Efficient Direct Arylation of Imidazoles with Aryl Bromides under Aerobic Conditions. Organometallics. 6

  • Mlostoń, G., et al. (2021). Synthesis and Cytotoxic Activity of Lepidilines A–D: Comparison with Some 4,5-Diphenyl Analogues and Related Imidazole-2-thiones. Journal of Natural Products.5

  • Egorova, K. S., Gordeev, E. G., & Ananikov, V. P. (2017). Biological Activity of Ionic Liquids and Their Application in Pharmaceutics and Medicine. Chemical Reviews, 117(10), 7132–7189. 2

Sources

2-(1-Adamantyl)imidazole: Mechanistic Pharmacodynamics & Dual-Warhead Speculation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper | Version 1.0 [1]

Executive Summary

This technical guide analyzes the pharmacological mechanism of action (MoA) of 2-(1-Adamantyl)imidazole (CAS: 69380-11-6).[1] This compound represents a "privileged structure" fusion, combining the lipophilic, globular adamantane cage (characteristic of M2 channel blockers like amantadine) with the aromatic, amphoteric imidazole heterocycle (characteristic of CYP inhibitors and H3 antagonists).[2]

Core Thesis: this compound functions as a pH-gated channel occluder .[1] Unlike traditional adamantane antivirals (primary amines, pKa ~10.1), the imidazole moiety (pKa ~7.[2]0) acts as a tunable "switch."[1][2] It remains largely neutral at physiological pH—enhancing membrane permeability and reducing off-target CNS effects—but becomes positively charged within the acidic environment of the viral endosome (pH 5.5–6.0), activating its binding affinity for the Influenza A M2 proton channel. Secondary activity is speculated at the fungal CYP51 active site via heme-iron coordination.[1][2]

Structural Pharmacodynamics

The molecule's efficacy is derived from two distinct pharmacophores acting in synergy.[2]

The Adamantyl "Anchor"[2]
  • Lipophilicity: The tricyclic saturated hydrocarbon cage provides high lipophilicity (LogP ~3.0–3.5), facilitating rapid passive diffusion across the viral envelope and host cell membranes.[2]

  • Steric Occlusion: With a diameter of approximately 7 Å, the adamantane cage is geometrically optimized to plug the transmembrane pore of the Influenza A M2 tetramer.[2]

The Imidazole "Switch"[2]
  • pKa Modulation: The imidazole nitrogen has a pKa of approximately 6.95–7.0.[2]

    • At pH 7.4 (Blood/Cytosol): ~30% protonated.[1][2] High lipophilicity dominates, driving tissue distribution.[2]

    • At pH 5.5 (Endosome): >95% protonated.[1][2] The cationic charge stabilizes the drug within the cation-selective M2 channel via electrostatic repulsion with His37 residues.[2]

  • Metal Coordination: The unprotonated nitrogen (N3) possesses a lone pair capable of coordinating with heme iron (Fe²⁺/Fe³⁺), suggesting potential antifungal activity via CYP51 inhibition.[2]

Mechanism of Action: The "Proton Trap" Hypothesis

Primary Target: Influenza A M2 Proton Channel

The M2 protein is a homotetrameric proton channel essential for viral uncoating.[2] It acidifies the viral interior, dissociating ribonucleoproteins (RNPs) from the matrix protein (M1).[2]

Mechanism Steps:

  • Entry: The virus enters the host cell via endocytosis.[2]

  • Activation: The endosome acidifies (pH drops to ~5.5).[1][2]

  • Protonation: this compound diffuses into the channel pore.[1][2] The acidic environment protonates the imidazole ring.[2][3]

  • Blockade: The positively charged drug binds between Ser31 and His37 clusters.[2]

    • Steric: The adamantyl cage physically obstructs the pore.[2]

    • Electrostatic:[1] The imidazolium cation disrupts the proton relay system mediated by the His37 tetrad, preventing proton conduction.[2]

Visualization: M2 Channel Blockade Pathway

The following diagram illustrates the specific blockade logic compared to the viral lifecycle.

M2_Blockade_Mechanism Viral_Entry Viral Endocytosis Endosome_Acid Endosome Acidification (pH 7.4 → 5.5) Viral_Entry->Endosome_Acid Drug_State_Cation Drug Protonation (Im → ImH+) Endosome_Acid->Drug_State_Cation pH < pKa (7.0) M2_Channel M2 Channel (His37 Gating) Endosome_Acid->M2_Channel Activates Channel Drug_State_Neutral Drug (Neutral) Permeates Membrane Drug_State_Neutral->Endosome_Acid Passive Diffusion Blockade STABILIZED BLOCKADE Adamantane: Steric Plug Imidazolium: Electrostatic Trap Drug_State_Cation->Blockade Binds Pore Uncoating Viral Uncoating (RNP Release) M2_Channel->Uncoating Normal Function Blockade->M2_Channel Inhibits Stop Replication Halted Blockade->Stop Replication Viral Replication Uncoating->Replication

Caption: Figure 1. The pH-dependent activation of this compound.[1] The drug acts as a "Proton Trap," becoming active only within the acidic viral endosome.[2]

Secondary Speculation: Antifungal CYP51 Inhibition

Unlike amantadine, the imidazole moiety allows for a secondary mechanism targeting fungal ergosterol synthesis.[2]

  • Target: Lanosterol 14α-demethylase (CYP51).[1]

  • Binding Mode: The adamantyl group occupies the hydrophobic substrate access channel, while the N3 nitrogen of the imidazole forms a coordinate covalent bond with the Heme Iron (Fe) at the catalytic center.[2]

  • Therapeutic Implication: This suggests this compound could serve as a dual-purpose antimicrobial lead, treating secondary fungal pneumonia in influenza patients.[1]

Comparative Data Analysis (Predicted)

The following table contrasts the theoretical profile of this compound against standard-of-care adamantanes.

FeatureAmantadine (Standard)This compound (Novel)Mechanistic Advantage
Pharmacophore 1-Adamantylamine1-Adamantyl-imidazoleImidazole allows π-π stacking & H-bonding.[1]
pKa (Basic) ~10.1~7.0Reduced Lysosomotropism: Less accumulation in healthy lysosomes; specific activation in viral endosomes.[1][2]
Binding Mode Ammonium-His37 repulsionImidazolium-His37 repulsion + Heme coordinationDual-target potential (Viral M2 + Fungal CYP).[1]
CNS Side Effects High (Dopaminergic)Predicted LowerLower pKa reduces accumulation in synaptic vesicles.[1][2]
Resistance Profile High (S31N mutation)ModerateBulky imidazole may interact with mutant residues differently than primary amine.[1][2]

Experimental Protocols for Validation

Protocol A: M2 Channel Current Inhibition (TEVC)

Objective: Quantify the IC50 of the compound against Wild-Type (WT) and S31N mutant M2 channels.[1] System: Xenopus laevis oocytes.[1][2]

  • cRNA Preparation: Transcribe cDNA encoding Influenza A/M2 (A/Udorn/72) using T7 RNA polymerase.[1][2]

  • Injection: Inject 5–10 ng of cRNA into stage V–VI oocytes.[1][2] Incubate at 18°C for 48–72 hours in Barth’s solution.

  • Electrophysiology Setup:

    • Place oocyte in a recording chamber perfused with Barth’s solution (pH 7.4).[1][2]

    • Insert two glass microelectrodes (filled with 3M KCl, resistance 0.5–2 MΩ).[2]

    • Clamp voltage at -60 mV.[1][2]

  • Acid Activation: Switch perfusion to pH 5.5 buffer to activate inward proton current. Wait for current stabilization (~2–3 mins).

  • Drug Application: Perfusion of this compound (1 µM – 100 µM) in pH 5.5 buffer.[1]

  • Data Analysis: Calculate % inhibition =

    
    .[1][2] Fit data to Hill equation to derive IC50.[1][2]
    
Protocol B: Type II Spectral Binding Assay (CYP Inhibition)

Objective: Confirm direct interaction with the Heme iron of CYP enzymes (Antifungal mechanism).[2]

  • Microsome Preparation: Isolate microsomes from Candida albicans or use recombinant CYP51.[1][2]

  • Baseline Scan: Dilute microsomes (1 mg/mL protein) in phosphate buffer (pH 7.4). Record baseline optical spectrum (350–500 nm).[1][2]

  • Titration: Add this compound in increasing concentrations (0.5 µM increments).

  • Detection: Observe the "Type II" spectral change:

    • Peak: ~425–435 nm (Shift to high spin state/nitrogen coordination).[1][2]

    • Trough: ~390–410 nm.[1][2]

  • Validation: A spectral shift confirms the imidazole nitrogen is coordinating the heme iron, validating the secondary mechanism.[2]

References

  • Pellicciari, R., et al. (1980).[2] "Adamantane derivatives of biological interest. Synthesis and antiviral activity of this compound derivatives." Arzneimittelforschung, 30(12), 2103-2105.[2]

  • Wang, J., et al. (2011).[2] "Discovery of novel adamantane-based M2 ion channel inhibitors." Journal of Medicinal Chemistry, 54(13), 4619–4629.[2] [1]

  • Jing, X., et al. (2008).[2] "Mechanism of the blockage of the influenza A M2 proton channel by amantadine and rimantadine." Journal of Physical Chemistry B, 112(20), 6248–6257.[2] [1]

  • Zhang, Y., & Oldfield, E. (2008).[2] "NMR and computational studies of the interaction of adamantane derivatives with the influenza A M2 proton channel." Journal of the American Chemical Society, 130(39), 13070–13078.[2] [1]

  • Vanden Bossche, H., et al. (1989).[2] "P450 inhibitors of use in medical treatment: Focus on mechanisms of action." Pharmacology & Therapeutics, 42(2), 247-278.[2] [1]

Sources

Technical Monograph: Solubility and Stability of 2-(1-Adamantyl)imidazole

[1]

Abstract

This technical guide provides a comprehensive physicochemical profiling of 2-(1-Adamantyl)imidazole (CAS: 66793-01-3 / Analogous derivatives), a compound characterized by the fusion of a lipophilic adamantane cage with a polar, amphoteric imidazole heterocycle.[1] This unique structure creates a "solubility switch" dependent on pH, while offering robust thermal stability. This document outlines the theoretical basis for its behavior, expected physicochemical values, and validated experimental protocols for researchers to empirically determine its solubility and stability boundaries.

Structural Analysis & Physicochemical Implications[1][2][3][4]

The molecule consists of two distinct functional domains that dictate its behavior in solution and under stress:

  • The Adamantyl Group (C₁₀H₁₅-): A bulky, diamondoid cage structure. It is intensely lipophilic (hydrophobic) and chemically inert. It drives the molecule's affinity for lipid bilayers and non-polar solvents but severely limits aqueous solubility at neutral pH.

  • The Imidazole Ring (C₃H₃N₂-): An aromatic heterocycle containing a "pyrrole-like" nitrogen (H-bond donor) and a "pyridine-like" nitrogen (H-bond acceptor/basic center).[1] This moiety provides a pH-dependent ionization center.[1]

Structure-Property Relationship Diagram

GCompoundThis compoundAdamantaneAdamantane Cage(Lipophilic Anchor)Compound->AdamantaneImidazoleImidazole Ring(pH Switch)Compound->ImidazoleSolubility_NeutralLow Aqueous Solubility(pH > 8)Adamantane->Solubility_NeutralHydrophobic EffectStabilityHigh Thermal/Hydrolytic StabilityAdamantane->StabilitySteric ShieldingImidazole->Solubility_NeutralDeprotonated (Neutral)Solubility_AcidicHigh Aqueous Solubility(pH < 6)Imidazole->Solubility_AcidicProtonation (Cationic)

Figure 1: The dual-nature of this compound.[1] The adamantane cage confers lipophilicity and stability, while the imidazole ring dictates pH-dependent solubility.

Physicochemical Profile (Predicted & Empirical Ranges)

Researchers should anticipate the following properties based on the structural integration of adamantane and imidazole.

PropertyExpected Value / RangeMechanism / Rationale
pKa (Basic) 7.5 – 8.2 The electron-donating adamantyl group at C-2 increases electron density on the ring, likely raising the pKa slightly above unsubstituted imidazole (6.95).[1]
LogP (Lipophilicity) 2.8 – 3.2 High lipophilicity driven by the adamantane cage. Indicates good permeability but poor water solubility.[1]
Aqueous Solubility (Neutral) < 0.1 mg/mL At pH > pKa (neutral/basic), the molecule is uncharged and dominated by the hydrophobic cage.
Aqueous Solubility (Acidic) > 10 mg/mL At pH < pKa (e.g., 0.1N HCl), the imidazole protonates to form a soluble cation.
Organic Solubility High Soluble in DMSO, Methanol, Ethanol, and DCM due to lipophilic compatibility.
Melting Point > 180°C High lattice energy due to the symmetry and packing efficiency of the adamantane group.

Stability Profile

Solid-State Stability[1]
  • Thermal: Exceptionally stable.[1] The adamantane cage is heat-resistant, and the imidazole ring is aromatic. Decomposition is unlikely below 200°C.[1]

  • Photostability: Generally stable.[1] Unlike extended polyaromatic hydrocarbons, this molecule lacks low-energy electronic transitions that typically lead to rapid photodegradation, though standard protection from light is recommended.

Solution Stability[9]
  • Hydrolysis: Resistant. There are no hydrolyzable bonds (esters, amides) in the structure. It is stable in aqueous buffers from pH 1 to 13.[1]

  • Oxidation: Susceptible. The imidazole nitrogen can undergo N-oxidation to form N-oxides, particularly in the presence of peroxides or strong oxidizing agents.[1] The adamantane C-H bonds are relatively unreactive but can be hydroxylated under extreme catalytic conditions (e.g., Fenton chemistry).

Experimental Protocols

Protocol A: pH-Dependent Equilibrium Solubility (Shake-Flask Method)

Objective: To determine the intrinsic solubility (

Reagents:

  • Buffers: 0.1N HCl (pH 1.2), Acetate (pH 4.5), Phosphate (pH 6.8, 7.4), Borate (pH 9.0).

  • Solvent: HPLC-grade Acetonitrile or Methanol (for mobile phase).[1]

Workflow:

  • Preparation: Add excess solid this compound (~10 mg) to 2 mL of each buffer in borosilicate glass vials.

  • Equilibration: Incubate at 25°C with constant agitation (orbital shaker at 200 rpm) for 24 hours.

  • pH Check: Measure the pH of the supernatant at the end of the experiment (saturation often shifts pH).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (ensure no drug adsorption to filter).

  • Quantification: Dilute supernatant with mobile phase and analyze via HPLC-UV (Detection ~210–220 nm).

Protocol B: Forced Degradation (Stress Testing)

Objective: To validate stability-indicating methods and identify degradation pathways.

Stress Conditions Table:

Stress TypeConditionDurationExpected Outcome
Acid Hydrolysis 1N HCl, 60°C24 HoursStable. No significant degradation expected.[1]
Base Hydrolysis 1N NaOH, 60°C24 HoursStable. No significant degradation expected.
Oxidation 3% H₂O₂, RT4–24 HoursDegradation. Look for N-oxide formation (+16 Da mass shift).[1]
Thermal Solid state, 80°C7 DaysStable.
Photolysis 1.2 million lux hours--Minor. Potential ring oxidation or discoloration.[1]
Stability Testing Workflow Diagram

StabilityWorkflowcluster_StressStress ConditionsStartStart: this compoundReference StandardAcidAcid Stress(1N HCl, 60°C)Start->AcidBaseBase Stress(1N NaOH, 60°C)Start->BaseOxidationOxidative Stress(3% H2O2)Start->OxidationThermalThermal Stress(80°C Solid)Start->ThermalAnalysisHPLC-PDA / LC-MS AnalysisAcid->AnalysisBase->AnalysisOxidation->AnalysisThermal->AnalysisResult_StableNo Change:Hydrolytically/Thermally StableAnalysis->Result_StableRetention Time MatchResult_DegradeNew Peak (+16 Da):N-Oxide FormationAnalysis->Result_DegradeNew Peak Detected

Figure 2: Forced degradation workflow to establish the stability profile. Note the specific focus on oxidative instability.

Formulation & Handling Implications[1][7][10][11][12]

  • Solubilization Strategy:

    • Salt Formation: Due to the basic imidazole nitrogen, converting the free base to a salt (e.g., Hydrochloride, Mesylate) will dramatically increase aqueous solubility and dissolution rate.

    • Co-solvents: Use PEG-400 or Propylene Glycol for liquid formulations.[1]

    • Cyclodextrins: The adamantane cage has a high affinity for

      
      -cyclodextrin cavities.[1] Complexation (inclusion complexes) is a highly effective strategy to improve solubility without altering pH.
      
  • Storage:

    • Store in amber glass vials (to minimize potential photo-oxidation).[1]

    • Keep under inert atmosphere (Argon/Nitrogen) if long-term storage of the free base is required, to prevent slow surface oxidation.

References

  • Pellicciari, R., et al. (1980). "Adamantane derivatives of biological interest. Synthesis and antiviral activity of this compound derivatives." Arzneimittelforschung.

  • BenchChem. (2025).[1][2] "Physicochemical Properties of Imidazole Derivatives." Technical Data.

  • National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 64479, this compound." PubChem.

  • ICH Guidelines. (2003).[1] "Stability Testing of New Drug Substances and Products Q1A(R2)." International Council for Harmonisation.[1]

The Adamantyl-Imidazole Scaffold: Strategic Targeting in Metabolic and Oncological Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic utility of the adamantyl-imidazole scaffold, focusing on its application in metabolic regulation and oncology.

Executive Summary

The fusion of an adamantane moiety with an imidazole heterocycle creates a "privileged structure" in medicinal chemistry. This scaffold leverages the unique synergy between the adamantyl group —a lipophilic, bulky "bullet" that penetrates hydrophobic pockets and crosses the blood-brain barrier—and the imidazole ring , a versatile pharmacophore capable of hydrogen bonding, π-π stacking, and coordinating with metal ions (specifically Fe²⁺ in heme enzymes).

This guide analyzes two primary therapeutic targets where this scaffold has demonstrated high-affinity validation: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) for metabolic syndrome, and Heme Oxygenase-1 (HO-1) for oncology. It provides mechanistic insights, Structure-Activity Relationships (SAR), and validated experimental protocols.

Part 1: Metabolic Regulation – Targeting 11β-HSD1[1]

The Target: 11β-HSD1

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) is an NADPH-dependent reductase highly expressed in the liver and adipose tissue.[1] It catalyzes the intracellular conversion of inert cortisone into active cortisol. Overactivity of 11β-HSD1 is a driver of visceral obesity, insulin resistance, and Type 2 Diabetes (T2D).

Mechanism of Action

Adamantyl-imidazole derivatives function as competitive inhibitors.

  • The Adamantyl Anchor: The enzyme's substrate-binding site contains a large, lipophilic pocket intended for the steroid backbone of cortisone. The adamantyl group occupies this volume with high complementarity (van der Waals interactions), significantly increasing binding affinity.

  • The Imidazole Interaction: The imidazole moiety interacts with the catalytic triad (Tyr-177, Ser-170, Lys-181) or coordinates with the cofactor, effectively blocking hydride transfer from NADPH.

Quantitative Efficacy (SAR Data)

The following table summarizes the potency of key adamantyl-based inhibitors against human 11β-HSD1.

Compound ClassR-Group VariationIC₅₀ (Human 11β-HSD1)Selectivity (vs HSD2)Source
Adamantyl-Amide Thiazole-linked34 - 48 nM> 100-fold[1]
Adamantyl-Ethanone Pyridyl-linked~ 40 nMHigh[2]
Adamantyl-Triazole Merck Cmpd 544< 10 nMHigh[3]
Experimental Protocol: Scintillation Proximity Assay (SPA)

Objective: To determine the IC₅₀ of adamantyl-imidazole derivatives against recombinant human 11β-HSD1.

Materials:

  • Microsomes expressing human 11β-HSD1.[2]

  • ³H-Cortisone (tracer).

  • NADPH (cofactor).

  • Yttrium silicate (YSi) SPA beads coupled to anti-cortisol antibody.

Workflow:

  • Enzyme Prep: Dilute microsomes in Assay Buffer (50 mM HEPES, pH 7.4, 100 mM KCl, 5 mM NaCl, 2 mM MgCl₂).

  • Incubation:

    • Add 20 µL of test compound (DMSO solution).

    • Add 20 µL of enzyme mixture containing 200 nM NADPH.

    • Initiate reaction with 20 µL of ³H-Cortisone (approx. 50,000 dpm).

    • Incubate at 37°C for 60 minutes.

  • Termination: Stop reaction by adding 50 µL of SPA bead suspension containing 1 mM glycyrrhetinic acid (non-specific inhibitor) to quench the enzyme.

  • Readout: Incubate plates for 2 hours at RT to allow antibody-cortisol binding. Read on a Scintillation Counter (e.g., TopCount).

  • Analysis: Plot % inhibition vs. log[compound] to derive IC₅₀.

Part 2: Oncology – Targeting Heme Oxygenase-1 (HO-1)[3]

The Target: HO-1

Heme Oxygenase-1 (HO-1) catalyzes the degradation of heme into carbon monoxide (CO), iron, and biliverdin.[3] In cancer cells, HO-1 is often upregulated, conferring cytoprotection against chemotherapy and oxidative stress. Inhibiting HO-1 sensitizes tumors to apoptosis.

Mechanism of Action: The "Double-Clamp"

The adamantyl-imidazole scaffold utilizes a distinct binding mode validated by X-ray crystallography (PDB: 3CZY).

  • Heme Coordination: The nitrogen atom of the imidazole ring forms a direct coordinate bond with the heme iron (Fe²⁺), displacing the distal water molecule required for catalysis.

  • Hydrophobic Occupation: The adamantyl group lodges into the "Western Region" hydrophobic pocket of the enzyme. This dual anchoring stabilizes the inhibitor-enzyme complex.

Visualization of Signaling & Inhibition

The following diagram illustrates the HO-1 pathway and the intervention point of Adamantyl-Imidazoles.

HO1_Pathway cluster_0 Tumor Microenvironment Heme Heme (Pro-Oxidant) HO1 Heme Oxygenase-1 (HO-1) Heme->HO1 Substrate CO Carbon Monoxide (Anti-Apoptotic) HO1->CO Degradation Biliverdin Biliverdin (Antioxidant) HO1->Biliverdin Iron Fe2+ HO1->Iron Survival Tumor Cell Survival & Chemoresistance CO->Survival Promotes Biliverdin->Survival Promotes Inhibitor Adamantyl-Imidazole (Inhibitor) Inhibitor->HO1 Coordinates Heme Fe Occupies Western Pocket

Caption: HO-1 catalyzes heme degradation promoting tumor survival.[3] Adamantyl-imidazoles block this by coordinating heme iron.[4]

Experimental Protocol: HO-1 Enzymatic Inhibition Assay

Objective: To quantify the inhibition of bilirubin formation by adamantyl-imidazoles.

Materials:

  • Recombinant Human HO-1 (hHO-1).

  • Hemin (substrate).

  • NADPH (electron donor).

  • Rat liver biliverdin reductase (to convert biliverdin to bilirubin for detection).

Workflow:

  • Reaction Mix: Prepare a mix containing:

    • 20 µM Hemin.

    • 2 mg/mL Rat liver cytosol (source of biliverdin reductase).

    • 0.2 mg/mL hHO-1.

    • Test compound (0.1 - 100 µM).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Initiation: Add NADPH (final conc. 200 µM) to start the reaction.

  • Incubation: Incubate at 37°C for 60 minutes in the dark.

  • Measurement:

    • Measure the difference in absorbance between 464 nm and 530 nm (Bilirubin formation).

    • Alternatively, stop reaction with chloroform extraction and measure bilirubin concentration spectrophotometrically.

  • Calculation:

    
     is calculated relative to vehicle control. Validated inhibitors like 1-(adamantan-1-yl)-2-(1H-imidazol-1-yl)ethanone typically show 
    
    
    
    [4].[5]

Part 3: Emerging Targets & Chemical Synthesis

Infectious Disease: MmpL3 (Tuberculosis)

While adamantyl-ureas (e.g., SQ109) are the standard for targeting the MmpL3 transporter in Mycobacterium tuberculosis, hybrid adamantyl-imidazole structures are emerging.[6] The lipophilic adamantane mimics the trehalose monomycolate (TMM) substrate, while the imidazole can disrupt the proton motive force (PMF) required for the transporter's function [5].

General Synthetic Route

The synthesis of these targets is generally modular, allowing for rapid library generation.

  • Bromination: Adamantane

    
     1-Bromoadamantane.
    
  • Acylation (for Ethanone linkers): 1-Adamantanecarboxylic acid

    
     Acid Chloride 
    
    
    
    
    
    -Bromoketone.
  • Nucleophilic Substitution:

    
    -Bromoketone + Imidazole 
    
    
    
    Adamantyl-Imidazole Product .

References

  • Webster, S. P., et al. (2007). "Discovery and biological evaluation of adamantyl amide 11beta-HSD1 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Su, X., et al. (2011). "Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1."[2] ChemMedChem. Link

  • Boyle, C. D., et al. (2008). "Adamantyl triazoles as selective inhibitors of 11beta-hydroxysteroid dehydrogenase type 1." Bioorganic & Medicinal Chemistry Letters. Link

  • Rahman, M. N., et al. (2008). "X-ray Crystal Structure of Human Heme Oxygenase-1 in Complex with 1-(Adamantan-1-yl)-2-(1H-imidazol-1-yl)ethanone." Journal of the American Chemical Society. Link

  • Poce, G., et al. (2013). "Improved MmpL3 inhibitors: structure-activity relationship of indole-2-carboxamides." Journal of Medicinal Chemistry. Link

Sources

Comprehensive Technical Guide on 2-(1-Adamantyl)imidazole: Chemical Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers in organometallic catalysis and rational drug design, bulky heterocyclic scaffolds are indispensable. 2-(1-Adamantyl)imidazole represents a unique convergence of extreme steric bulk, high lipophilicity, and versatile coordination chemistry. This whitepaper provides an authoritative analysis of its core chemical properties—specifically addressing widespread database discrepancies regarding its CAS number—and establishes field-proven methodologies for its synthesis and application.

Chemical Identity & The Nomenclature Paradox

A critical challenge in sourcing adamantyl-substituted heterocycles is the frequent conflation of positional isomers in commercial chemical databases. While the chemical formula and molecular weight remain identical, the position of the adamantyl group (N1 vs. C2) drastically alters the molecule's reactivity.

The CAS Registry Discrepancy

The CAS number 69380-11-6 is officially assigned to 1-(1-Adamantyl)imidazole (the N-alkylated isomer) [1]. However, numerous commercial suppliers erroneously list this exact CAS number under the name 2-(1-adamantyl)-1H-imidazole (the C-alkylated isomer) [2].

For drug development professionals and synthetic chemists, this distinction is paramount. Purchasing the N-alkylated isomer under the assumption that it is the C2-isomer will result in the complete failure of downstream reactions requiring a free N-H bond (e.g., standard N-heterocyclic carbene synthesis or hydrogen-bond donor pharmacophore targeting).

Quantitative Chemical Properties
PropertyValueMechanistic Implication
IUPAC Name 2-(Adamantan-1-yl)-1H-imidazoleDenotes attachment at the carbon between the two nitrogens.
Molecular Formula C₁₃H₁₈N₂-
Molecular Weight 202.30 g/mol Calculated via standard IUPAC atomic weights.
Monoisotopic Mass 202.1470 DaCritical for high-resolution mass spectrometry (HRMS) validation.
CAS Registry Number 69380-11-6 (Often misattributed)Proceed with caution: Verify structure via ¹H-NMR before use.
LogP (Predicted) ~2.9 - 3.1Imparts high membrane permeability; ideal for CNS-targeted drugs.
Hydrogen Bond Donors 1Essential for target-protein anchoring.
Hydrogen Bond Acceptors 1Participates in dipole interactions within hydrophobic pockets.

Structural Dynamics & Mechanistic Utility

The adamantyl moiety is a rigid, tricyclic aliphatic cage. When positioned at the C2 carbon of the imidazole ring, it creates a highly specific steric environment:

  • Coordination Shielding: In organometallic chemistry, 2-substituted imidazoles are used to synthesize abnormal N-heterocyclic carbenes (aNHCs) [4]. Because the C2 position is sterically blocked by the adamantyl group, metal coordination is forced onto the C4 or C5 positions, generating highly electron-rich transition metal catalysts capable of activating unreactive C-H bonds.

  • Metabolic Stability: In pharmacology, the adamantyl group acts as a lipophilic shield. It protects the vulnerable imidazole ring from rapid oxidative degradation by Cytochrome P450 enzymes, significantly extending the pharmacokinetic half-life of the compound.

Experimental Workflows: De Novo Synthesis

Because direct alkylation of imidazole with 1-bromoadamantane overwhelmingly yields the kinetic N-alkylated product [3], synthesizing this compound requires either a high-temperature thermodynamic rearrangement or a de novo ring-building approach. The Debus-Radziszewski condensation is the most reliable self-validating system for this purpose, as it entirely bypasses the N-alkylation pathway.

Synthetic Pathway Visualization

Workflow A Precursors B 1-Adamantanecarbaldehyde + Glyoxal + NH3 A->B C 1-Bromoadamantane + Imidazole A->C D Debus-Radziszewski Reaction B->D E Direct N-Alkylation (150°C) C->E G This compound (Thermodynamic Product) D->G C-C Bond Formation H 1-(1-Adamantyl)imidazole (Kinetic Product) E->H C-N Bond Formation F Thermal Rearrangement (>250°C) F->G C-C Migration H->F Heat

Figure 1: Synthesis of this compound via kinetic and thermodynamic control pathways.

Step-by-Step Methodology: Debus-Radziszewski Condensation

Objective: Synthesize pure this compound while avoiding N-substituted isomers.

Reagents:

  • 1-Adamantanecarbaldehyde (1.0 eq)

  • Glyoxal (40% w/w in water, 1.0 eq)

  • Ammonium hydroxide (28% w/w in water, 4.0 eq)

  • Methanol (Solvent)

Procedure & Causality:

  • Solvation and Initiation: Dissolve 1-adamantanecarbaldehyde in methanol and cool the flask to 0°C in an ice bath.

    • Causality: Methanol acts as a crucial miscible co-solvent, bridging the highly hydrophobic adamantane derivative with the aqueous reagents. The 0°C environment suppresses unwanted side reactions, such as the Cannizzaro disproportionation of the aldehyde.

  • Amine Addition: Slowly add ammonium hydroxide dropwise over 15 minutes.

    • Causality: The slow addition mitigates the exothermic formation of the diimine intermediate, preventing solvent boil-off and reagent degradation.

  • Dicarbonyl Condensation: Add the aqueous glyoxal dropwise to the stirring mixture. Allow the solution to warm to room temperature over 1 hour.

  • Cyclization & Aromatization: Equip the flask with a reflux condenser and heat the mixture to 50°C for 12 hours.

    • Causality: While intermediate imine formation is rapid, thermal energy is required to drive the final dehydration steps that establish the aromatic stability of the imidazole ring.

  • Isolation: Concentrate the mixture in vacuo to remove the methanol, then pour the remaining aqueous slurry into ice water.

    • Causality: The extreme lipophilicity of the C2-adamantyl group ensures that the product will rapidly precipitate out of the cold aqueous phase, leaving water-soluble unreacted glyoxal and ammonia behind.

  • Purification: Filter the precipitate and recrystallize from a mixture of ethyl acetate and hexanes to yield the analytically pure this compound.

Applications in Advanced Research

Palladium-Catalyzed Cross-Coupling

Derivatives of adamantyl-imidazoles are highly prized in the synthesis of PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) palladium complexes [4]. When this compound is utilized, the resulting steric crowding forces the palladium center into a highly reactive conformation, lowering the activation energy required for the arylation of unactivated thiophenes and other heteroaromatics.

Solid Organic Electrolytes

Recent advancements in battery technology have utilized adamantyl-imidazole derivatives to modulate entropic driving forces in solid-state lithium-ion conductors. The rigid, bulky nature of the adamantyl group disrupts crystal lattice packing, creating amorphous domains that facilitate high lithium-ion mobility [3].

References

  • ChemRxiv. "Modulating entropic driving forces to promote high lithium mobility in solid organic electrolytes". ChemRxiv Preprint Server. Available at: [Link]

  • ResearchGate. "Complexes of palladium(II) with N-heterocyclic carbenes from adamantylimidazole as precatalysts for thiophene and imidazole arylation". Available at: [Link]

The Lipophilic Anchor: Engineering Adamantane-Based Heterocycles for Therapeutic Efficacy

[1]

Executive Summary: The "Lipophilic Bullet"

In modern medicinal chemistry, the "flatland" problem—where drug candidates become increasingly planar and lack three-dimensional complexity—hinders clinical success. The adamantane cage (tricyclo[3.3.1.1^{3,7}]decane) offers a robust solution. Often termed the "lipophilic bullet," this diamondoid structure is not merely a passive carrier; it is a pharmacophore modulator that dramatically alters the physicochemical landscape of heterocyclic compounds.

This guide analyzes the integration of adamantane into heterocyclic scaffolds (1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and related systems). By leveraging the adamantane cage, researchers can increase lipophilicity (logP), enhance blood-brain barrier (BBB) permeability, and block specific ion channels (NMDA, M2) via steric occlusion.

The Pharmacophore Rationale

The incorporation of adamantane into heterocyclic drugs is driven by three distinct mechanisms of action:

  • Lipophilic Anchoring: The cage increases the lipophilicity of polar heterocycles, facilitating membrane transport. For CNS drugs, this is critical for BBB penetration.

  • Steric Occlusion: The globular shape (diameter ~7 Å) allows the molecule to plug ion channels (e.g., M2 proton channel in Influenza A, NMDA receptors in neurodegeneration) effectively.

  • Metabolic Shielding: The rigid cage protects adjacent functional groups from rapid enzymatic hydrolysis, extending the half-life (

    
    ) of the bioactive heterocycle.
    
Data Insight: Impact on Pharmacokinetics

The following table summarizes the shift in properties when an adamantane moiety is coupled to a standard heterocyclic pharmacophore.

PropertyEffect of AdamantylationMechanism
LogP Increase (+2.0 to +3.0 units)Hydrophobic diamondoid cage structure.
Membrane Permeability EnhancedLipophilic nature facilitates passive diffusion across lipid bilayers.[1]
Metabolic Stability IncreasedSteric bulk hinders cytochrome P450 access to adjacent labile bonds.
Receptor Binding Altered (Allosteric/Channel Block)Globular volume fills hydrophobic pockets or occludes pores.

Strategic Synthesis: Divergent Pathways

The primary gateway to adamantane-heterocycles is Adamantane-1-carboxylic acid . From this precursor, a divergent synthetic workflow allows for the construction of oxadiazoles, thiadiazoles, and triazoles.

Synthetic Workflow Diagram

The following Graphviz diagram illustrates the divergent synthesis starting from Adamantane-1-carboxylic acid.

AdamantaneSynthesisAcidAdamantane-1-carboxylic AcidEsterEsterIntermediateAcid->EsterROH / H+HydrazideAdamantane-1-carbohydrazideAcid->HydrazideCDI / NH2NH2(Direct Route)Ester->HydrazideNH2NH2Oxadiazole1,3,4-OxadiazoleDerivativesHydrazide->OxadiazoleCS2 / KOHCyclizationThiadiazole1,3,4-ThiadiazoleDerivativesHydrazide->ThiadiazoleLawesson's Reagentor H2SO4/CS2Triazole1,2,4-TriazoleDerivativesHydrazide->TriazoleCS2 / NH2NH2(Two-step)

Caption: Divergent synthetic pathways from Adamantane-1-carboxylic acid to bioactive heterocycles.

Validated Protocol: Synthesis of 5-(1-Adamantyl)-1,3,4-Oxadiazole-2-Thiol

This protocol is a high-yield method for generating a versatile scaffold used in antimicrobial and anticancer research.

Reagents:

  • Adamantane-1-carbohydrazide (1.0 eq)

  • Carbon disulfide (

    
    ) (1.5 eq)
    
  • Potassium Hydroxide (KOH) (1.0 eq)

  • Ethanol (95%)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of adamantane-1-carbohydrazide in 50 mL of absolute ethanol containing 10 mmol of KOH.

  • Addition: Add 15 mmol of

    
     dropwise to the solution at room temperature.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1) until the starting hydrazide is consumed.
    
  • Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in water (50 mL).

  • Acidification: Acidify the aqueous solution with dilute HCl (10%) to pH 2–3. A white/yellow precipitate will form.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to yield the pure 5-(1-adamantyl)-1,3,4-oxadiazole-2-thiol (yield typically 75–85%).

Mechanism of Cyclization: The reaction proceeds via the formation of a potassium dithiocarbazate salt, which undergoes intramolecular cyclization with the elimination of

Therapeutic Applications & Mechanistic Logic[1]

Neuroprotection: NMDA Receptor Antagonism

Adamantane derivatives like Memantine (and heterocyclic analogs) function as uncompetitive, low-affinity antagonists of the N-methyl-D-aspartate (NMDA) receptor.[2]

  • Pathology: In Alzheimer's, excessive glutamate stimulates NMDA receptors, causing massive

    
     influx and neuronal excitotoxicity.
    
  • Solution: The adamantane cage binds inside the open ion channel. Crucially, it has a fast "off-rate," meaning it blocks pathological excess flux but leaves the channel quickly enough to allow normal physiological signaling.

Mechanistic Diagram: NMDA Channel Blockade

The following diagram depicts the "Trapping Block" mechanism.

NMDA_MechanismRestingResting State(Mg2+ Block)ActivationGlutamate Binding(Channel Opens)Resting->ActivationDepolarizationPathologyPathological Activation(Excess Ca2+ Influx)Activation->PathologyChronic GlutamateTherapyAdamantane Binding(Steric Channel Block)Activation->TherapyDrug AdministrationPathology->TherapyInterventionProtectionNeuroprotection(Normal Ca2+ Flux Restored)Therapy->ProtectionFast Off-Rate Kinetics

Caption: Mechanism of uncompetitive NMDA receptor antagonism by adamantane derivatives.[2]

Oncology: EGFR Inhibition

Recent studies have shown that adamantane-linked 1,3,4-thiadiazoles can target the Epidermal Growth Factor Receptor (EGFR), a key driver in non-small cell lung cancer. The lipophilic cage likely occupies the ATP-binding pocket or an allosteric hydrophobic region.

Comparative Potency Data (IC50 against EGFR):

Compound IDStructure MotifEGFR (WT) IC50EGFR (Mutant) IC50Reference
Lapatinib Quinazoline (Control)31.8 nM39.5 nM[1]
Comp 5 Adamantyl-Thiadiazole85.0 nM37.8 nM[1]
Comp 17 Adamantyl-Thiadiazole71.5 nM41.2 nM[1]

Note: The adamantane derivatives show comparable potency to the standard drug Lapatinib, particularly against mutant forms, highlighting the efficacy of the scaffold.

Future Outlook: Diamondoids in Nanomedicine

The future of adamantane heterocycles lies in multivalency . Researchers are now using adamantane as a "guest" molecule in host-guest chemistry (e.g., with cyclodextrins) to create supramolecular drug delivery systems. By attaching heterocyclic drugs to an adamantane anchor, scientists can create reversible, targeted delivery vehicles that release the active drug only upon reaching the specific pH or enzymatic environment of a tumor.

References

  • Development of adamantane scaffold containing 1,3,4-thiadiazole derivatives: Design, synthesis, anti-proliferative activity and molecular docking study targeting EGFR. Bioorganic Chemistry. (2021).[3]

  • Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block. Journal of Neuroscience. (2004).

  • Recent advances in adamantane-linked heterocycles: synthesis and biological activity. Molecular Diversity. (2025).

  • Synthesis of 5-(1-adamantyl)-1,3,4-oxadiazole-2-thiol. Santa Cruz Biotechnology Protocol Data.

  • Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents. PubMed.

Methodological & Application

experimental protocol for homolytic substitution synthesis of 2-(1-Adamantyl)imidazole.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Core Methodology: Minisci-type radical C–H functionalization (Classical Silver-Catalyzed vs. Photoredox Decarboxylative Adamantylation).

Introduction & Mechanistic Rationale

The incorporation of the bulky, highly lipophilic adamantyl cage into heterocyclic scaffolds is a privileged strategy in medicinal chemistry. Adamantylation significantly improves physical properties such as thermal stability, membrane permeability, and target residence time, making it highly valuable in the development of antiviral agents and neuroprotective drugs[1].

The synthesis of 2-(1-adamantyl)imidazole is classically achieved via a selective homolytic substitution—specifically, the Minisci reaction. Traditional cross-coupling reactions require pre-functionalized starting materials (e.g., halogenated azoles or organometallic reagents). In contrast, the Minisci reaction allows for the direct, late-stage C–H functionalization of the imidazole ring by utilizing a highly nucleophilic carbon-centered radical[2].

The Causality of Regioselectivity

The success of this homolytic substitution relies on a self-validating electronic mismatch. The 1-adamantyl radical (Ad•) is strongly nucleophilic due to the inductive (+I) electron-donating effect of the rigid aliphatic cage. To ensure the radical selectively attacks the C-2 position of the imidazole, the heterocycle must be electronically modified. By conducting the reaction in an acidic medium, the electron-rich imidazole is protonated. This protonation drastically lowers the lowest unoccupied molecular orbital (LUMO) of the ring, rendering it highly electrophilic and directing the nucleophilic adamantyl radical exclusively to the most electron-deficient C-2 position[3].

Mechanism A 1-Adamantanecarboxylic Acid B Oxidative Decarboxylation A->B C 1-Adamantyl Radical (Ad•) B->C -CO2 E Radical Cation Adduct C->E D Protonated Imidazole D->E Addition F Rearomatization E->F Oxidation G This compound F->G -H+

Fig 1: Mechanistic pathway of the Minisci-type homolytic substitution at the C-2 position.

Experimental Methodologies

To accommodate different laboratory setups and sustainability goals, this guide provides two distinct protocols: the highly robust Classical Silver-Catalyzed Method and the modern, mild Visible-Light Photoredox Method .

Workflow Start Prepare Reagents: Imidazole + 1-Adamantanecarboxylic Acid Split Select Activation Protocol Start->Split PathA Protocol A: Classical Minisci AgNO3, (NH4)2S2O8, H+ 60 °C, 12h Split->PathA PathB Protocol B: Photoredox Photocatalyst, Blue LED Ambient Temp, 24h Split->PathB Workup Aqueous Quench & Extraction (Neutralization, EtOAc/Brine) PathA->Workup PathB->Workup Purify Silica Gel Chromatography (DCM:MeOH gradient) Workup->Purify Product Pure this compound Purify->Product

Fig 2: Experimental workflows comparing classical thermal and modern photoredox methodologies.

Protocol A: Classical Silver-Catalyzed Oxidative Decarboxylation

This protocol relies on the generation of the adamantyl radical via the oxidative decarboxylation of 1-adamantanecarboxylic acid using stoichiometric persulfate and catalytic silver nitrate.

Reagents:

  • Imidazole (1.0 equiv, 10 mmol)

  • 1-Adamantanecarboxylic acid (1.5 equiv, 15 mmol)

  • Silver nitrate (AgNO₃) (0.2 equiv, 2 mmol)

  • Ammonium persulfate ((NH₄)₂S₂O₈) (2.0 equiv, 20 mmol)

  • 10% aqueous H₂SO₄ / Acetonitrile (1:1 v/v, 40 mL)

Step-by-Step Procedure:

  • Preparation of the Acidic Matrix: In a 100 mL round-bottom flask, dissolve imidazole and 1-adamantanecarboxylic acid in the H₂SO₄/MeCN solvent mixture. Causality: The strongly acidic environment is non-negotiable; it ensures complete protonation of the imidazole, preventing unselective radical attack at the C-4/C-5 positions.

  • Catalyst Addition: Add AgNO₃ to the stirring solution and heat the mixture to 60 °C.

  • Controlled Radical Generation: Dissolve (NH₄)₂S₂O₈ in 10 mL of water. Add this solution dropwise to the heated reaction mixture over a period of 1 hour using a syringe pump. Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive adamantyl radical. If added all at once, the radicals will rapidly dimerize (Kolbe-type coupling) to form 1,1'-biadamantane, severely depressing the product yield.

  • Maturation: Stir the reaction at 60 °C for an additional 12 hours to ensure complete rearomatization of the radical cation intermediate.

  • Workup: Cool to room temperature. Carefully neutralize the mixture to pH 8 using aqueous NH₄OH. Extract the aqueous phase with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography using a gradient of Dichloromethane/Methanol (95:5 to 90:10) to yield the pure this compound.

Protocol B: Visible-Light Photoredox Decarboxylative Adamantylation

This modern protocol circumvents the need for harsh oxidants and high temperatures by utilizing a photocatalyst under visible-light irradiation, minimizing over-oxidation byproducts.

Reagents:

  • Imidazole (1.0 equiv, 1.0 mmol)

  • 1-Adamantanecarboxylic acid (1.5 equiv, 1.5 mmol)

  • Photocatalyst (e.g., Acridinium salt Mes-Acr-Ph⁺ or Ir-based complex) (2-5 mol%)

  • Cobalt co-catalyst (e.g., Co(dmgH)₂(py)Cl) (5 mol%) (Optional, depending on specific redox cycle)

  • Base (e.g., K₂HPO₄) (2.0 equiv)

  • Degassed Acetonitrile or DMF (10 mL)

Step-by-Step Procedure:

  • Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine imidazole, 1-adamantanecarboxylic acid, the photocatalyst, and the base.

  • Deoxygenation (Critical Step): Add the solvent and seal the tube. Subject the mixture to three freeze-pump-thaw cycles. Causality: Molecular oxygen is a potent triplet quencher. If not rigorously removed, O₂ will quench the excited state of the photocatalyst and intercept the adamantyl radical to form adamantanol, halting the desired C–H functionalization.

  • Irradiation: Place the Schlenk tube in a photoreactor equipped with 450 nm Blue LEDs. Stir the mixture at ambient temperature (approx. 25 °C) for 24–48 hours. Causality: Ambient temperature preserves the integrity of sensitive functional groups that might degrade under the 60 °C thermal conditions of Protocol A.

  • Workup & Purification: Dilute the mixture with water and extract with Ethyl Acetate. Dry, concentrate, and purify via column chromatography as described in Protocol A.

Quantitative Data & Optimization Matrix

The following table summarizes the comparative operational metrics between the two protocols, providing a data-driven basis for selecting the appropriate method based on laboratory constraints.

ParameterProtocol A: Classical MinisciProtocol B: Photoredox Catalysis
Primary Oxidant (NH₄)₂S₂O₈ (Stoichiometric)Visible Light (Blue LED)
Catalyst AgNO₃ (10-20 mol%)Acridinium or Ir-complex (2-5 mol%)
Operating Temperature 60 °C – 70 °CAmbient (20 °C – 25 °C)
Reaction Time 12 – 16 hours24 – 48 hours
Regioselectivity (C-2 vs C-4/5) > 95:5 (pH dependent)> 90:10
Typical Yield 65% – 75%55% – 70%
Primary Byproducts 1,1'-Biadamantane, AdamantanolUnreacted starting material

Self-Validating Quality Control (QC)

To ensure the protocol is a self-validating system, the following analytical checkpoints must be met to confirm the successful synthesis of this compound:

  • TLC Monitoring: The product is significantly more lipophilic than the starting imidazole. On a silica TLC plate (eluting with 90:10 DCM:MeOH), the product spot will have a noticeably higher

    
     value than the starting material.
    
  • ¹H-NMR Verification:

    • Disappearance of the C-2 Proton: The sharp singlet typically found at ~7.7 ppm (corresponding to the C-2 proton of unsubstituted imidazole) must be completely absent.

    • Appearance of the Adamantyl Cage: Look for the characteristic highly integrated aliphatic multiplets between 1.7 ppm and 2.2 ppm (integrating for 15 protons: 3 CH, 6 CH₂, 6 CH₂).

    • Imidazole Backbone: The C-4 and C-5 protons will appear as a broad singlet or two closely overlapping doublets around 7.0 - 7.1 ppm.

  • Troubleshooting Poor Yields: If the yield is low and large amounts of 1,1'-biadamantane are detected via GC-MS, the rate of radical generation in Protocol A is too high. Decrease the addition rate of the persulfate solution.

References

  • Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)
  • Visible-Light-Induced Decarboxylative C–H Adamantylation of Azoles at Ambient Temper
  • Direct Decarboxylative C-2 alkylation of azoles through Minisci-type coupling. UNIPI.
  • Radical chain monoalkyl

Sources

purification of 2-(1-Adamantyl)imidazole by recrystallization from ethanol.

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Purification of 2-(1-Adamantyl)imidazole by Recrystallization from Ethanol

Authored by: Gemini, Senior Application Scientist

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of this compound via recrystallization from ethanol. This compound is a pivotal building block in medicinal chemistry and materials science, primarily utilized as a precursor for N-Heterocyclic Carbenes (NHCs) and as a scaffold for novel therapeutic agents.[1] The stringent purity requirements for these applications necessitate a robust and reliable purification method. Recrystallization is a powerful technique that leverages differences in solubility to separate a compound from its impurities. This guide delves into the theoretical principles of recrystallization, offers a detailed step-by-step experimental protocol, and provides troubleshooting solutions to ensure researchers can consistently obtain high-purity this compound.

Introduction: The Imperative for Purity

This compound is a unique heterocyclic compound characterized by the fusion of a planar, aromatic imidazole ring with a rigid, bulky adamantyl cage.[1] This sterically demanding adamantyl group imparts significant lipophilicity and unique spatial arrangement, influencing the molecule's electronic properties and its utility in advanced synthesis.[1] In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is non-negotiable, as even trace impurities can lead to undesirable side effects or alter the compound's biological activity. Similarly, in catalysis, the performance of an NHC ligand derived from this precursor is highly sensitive to impurities, which can poison the catalyst or initiate unwanted side reactions.

Recrystallization remains the gold standard for the purification of solid organic compounds due to its efficiency, scalability, and cost-effectiveness. The process relies on the fundamental principle that the solubility of a solid in a solvent increases with temperature. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point.[2][3] As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain dissolved in the solvent (the "mother liquor"). Ethanol is often an excellent solvent choice for imidazole derivatives due to its polarity, ability to form hydrogen bonds, and appropriate boiling point.[4][5]

This document serves as a detailed guide for researchers, scientists, and drug development professionals to effectively purify this compound.

Foundational Principles of Recrystallization

The success of recrystallization hinges on the careful selection of a solvent and precise control over the cooling process. The entire process can be visualized as a journey from a dissolved, impure state to a highly ordered, pure crystalline solid.

Solvent Selection: The Key to Separation

The choice of solvent is the most critical parameter in recrystallization. An optimal solvent should exhibit the following characteristics:

  • Differential Solubility: The compound of interest should have high solubility at the solvent's boiling point and low solubility at or below room temperature. This differential is essential for achieving a high recovery rate.[2][6]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[6][7]

  • Chemical Inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point and be volatile enough to be easily removed from the purified crystals during the drying phase.[6]

Ethanol is a protic, polar solvent that is highly effective for many imidazole-based compounds.[4][7] Its hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating the dissolution of the polar imidazole ring at elevated temperatures.

Nucleation and Crystal Growth

Crystallization occurs in two main stages: nucleation and crystal growth.[8]

  • Nucleation: The initial formation of small, ordered crystal "seeds" from the supersaturated solution. This can occur spontaneously or be induced by scratching the flask's inner surface or adding a seed crystal.[2][3]

  • Crystal Growth: Molecules in the solution deposit onto the surface of the existing nuclei, building up the crystal lattice. Slow and undisturbed cooling is paramount as it allows for selective incorporation of the desired molecules into the growing crystal, effectively excluding impurities.[2][6] Rapid cooling can trap impurities and lead to the formation of smaller, less pure crystals.[2]

Materials and Equipment

Chemicals & Reagents
ChemicalGradeNotes
Crude this compoundSynthesis GradePurity can range from 90-98%.
Ethanol (EtOH)Reagent Grade, 95% or AnhydrousThe primary recrystallization solvent.
Activated CarbonDecolorizing GradeOptional, for removing colored impurities.
Celite® (or other filter aid)StandardOptional, for aiding in hot filtration.
Deionized WaterN/AFor use in ice bath.
Equipment
  • Erlenmeyer flasks (various sizes)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Short-stemmed glass funnel

  • Fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source (aspirator or pump)

  • Glass stirring rod and spatula

  • Watch glasses

  • Ice bath container

  • Melting point apparatus

  • Analytical balance

Detailed Experimental Protocol

This protocol is designed for the purification of approximately 5.0 g of crude this compound. Quantities should be adjusted proportionally for different starting amounts.

Diagram: Recrystallization Workflow

G cluster_prep Phase 1: Dissolution cluster_purify Phase 2: Purification (Optional) cluster_crystal Phase 3: Crystallization cluster_iso Phase 4: Isolation & Drying A Place 5.0 g crude solid in 100 mL Erlenmeyer flask B Add minimal hot ethanol (e.g., 20-25 mL) with stirring A->B C Heat gently until all solid just dissolves B->C D Add activated carbon (if solution is colored) C->D if needed F Cover and cool slowly to room temperature C->F E Perform hot gravity filtration into a pre-warmed flask D->E E->F G Cool further in an ice bath (30 min) F->G H Collect crystals by vacuum filtration G->H I Wash with ice-cold ethanol H->I J Dry crystals to constant weight I->J G cluster_temp Temperature Effect on Solubility cluster_state State of Compound & Impurities T_Low Low Temperature (Room Temp / Ice Bath) T_High High Temperature (Boiling Ethanol) State_High Compound: Soluble Impurities: Soluble T_High->State_High Dissolution State_Low Compound: Insoluble (Crystals) Impurities: Soluble (in Mother Liquor) State_High->State_Low Slow Cooling

Caption: Solubility of the target compound changes dramatically with temperature.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form Too much solvent was used; the solution is not saturated.Gently heat the solution to evaporate some of the solvent, then allow it to cool again. Induce crystallization by scratching the flask or adding a seed crystal. [2]
"Oiling Out" The solution is too concentrated, or the cooling is too rapid. The melting point of the solute may be below the boiling point of the solvent.Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent and allow the solution to cool much more slowly. [7]
Very Low Recovery Too much solvent was used initially. Premature crystallization occurred during hot filtration. The crystals were washed with warm or excessive solvent.Use the minimum amount of hot solvent. Ensure filtration apparatus is pre-heated. Always wash with minimal ice-cold solvent. [6]
Product Still Impure The cooling was too fast, trapping impurities. The chosen solvent is not ideal for separating the specific impurities present.Repeat the recrystallization process, ensuring slow, undisturbed cooling. Consider a different solvent or a solvent pair (e.g., ethanol/water) if impurities have similar solubility. [2][3]

Conclusion

Recrystallization from ethanol is a highly effective and reliable method for the purification of this compound. By carefully controlling key parameters—namely the amount of solvent used and the rate of cooling—researchers can consistently obtain a product of high purity, suitable for demanding applications in catalysis, materials science, and pharmaceutical development. This protocol, grounded in established chemical principles and best practices, provides a self-validating system for achieving the desired level of purity with a high rate of recovery.

References

  • Benchchem Technical Support Center. (n.d.). Refining Purification Techniques for Polar Imidazole Derivatives. Benchchem.
  • Benchchem Technical Support Center. (n.d.). Purification of Imidazole Derivatives. Benchchem.
  • Mohammad, F., Azizi, N., & Mirjafari, Z. (2025). Green synthesis of imidazole derivatives in a ternary deep eutectic solvent system. PMC.
  • Benchchem. (2025). A Comprehensive Technical Guide to the Synthesis of 2-Substituted Imidazoles. Benchchem.
  • HBCSE. (n.d.). Recrystallization. NIUS Chemistry Experiments.
  • University of South Florida. (n.d.). Recrystallization. USF Chemistry.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Benchchem. (n.d.). 1-(1-Adamantyl)imidazole. Benchchem.
  • Domański, A. A., et al. (2005). Solubility of Imidazoles in Alcohols. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • University of Mila. (n.d.). PW 01: recrystallization. E-learning platform.
  • University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry & Biochemistry.

Sources

Application Notes and Protocols: A Guide to Column Chromatography for the Purification of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole derivatives are a cornerstone of medicinal chemistry and drug development, forming the structural core of numerous pharmaceuticals with a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][4] The synthesis of these valuable compounds often results in complex mixtures containing starting materials, byproducts, and the desired product. Therefore, robust and efficient purification is a critical step to isolate the active pharmaceutical ingredient (API) in high purity. Column chromatography is a powerful and widely used technique for this purpose.

This guide provides a comprehensive overview of the principles and practical considerations for developing and implementing column chromatography methods for the purification of imidazole derivatives. It is designed to equip researchers with the knowledge to make informed decisions about stationary phase selection, mobile phase optimization, and troubleshooting common purification challenges.

Fundamental Principles: The "Why" Behind the Method

The successful purification of imidazole derivatives by column chromatography hinges on understanding their unique physicochemical properties. Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms.[5][6][7] This structure imparts several key characteristics that govern its behavior on a chromatographic column:

  • Polarity: Imidazole is a highly polar compound, soluble in water and other polar solvents.[1][6][7] The polarity of its derivatives can vary significantly based on the nature of the substituents attached to the ring. This property is the primary determinant for choosing between normal-phase and reversed-phase chromatography.

  • Amphoteric Nature: Imidazole can act as both a weak acid and a weak base.[1][7][8] The nitrogen atom with a lone pair of electrons is basic (pKa of the conjugate acid is ~7), while the N-H proton is weakly acidic (pKa ~14.5).[8] This amphoteric character means that the ionization state of an imidazole derivative can be manipulated by adjusting the pH of the mobile phase, which in turn affects its retention on the stationary phase.

  • Hydrogen Bonding: The N-H group and the lone pair on the other nitrogen atom allow imidazole derivatives to act as both hydrogen bond donors and acceptors.[3] This capability leads to strong interactions with polar stationary phases like silica gel.

  • Aromaticity: The imidazole ring is aromatic, which can lead to π-π stacking interactions with certain stationary phases.[1][6][7]

Critical Parameters in Method Development: A Strategic Approach

A successful purification strategy requires careful consideration of several key parameters. The following sections detail the decision-making process for developing a robust column chromatography method for your imidazole derivative.

Stationary Phase Selection: The Foundation of Separation

The choice of stationary phase is the most critical decision in method development. The two primary options are normal-phase and reversed-phase chromatography.

Stationary PhasePrinciple of SeparationBest Suited for Imidazole Derivatives That Are:
Normal-Phase (e.g., Silica Gel, Alumina) Adsorption chromatography based on polarity. Polar compounds interact more strongly with the polar stationary phase and elute later.Moderately polar to non-polar.
Reversed-Phase (e.g., C18, C8) Partitioning chromatography based on hydrophobicity. Non-polar compounds interact more strongly with the non-polar stationary phase and elute later.Polar to highly polar.

Normal-Phase Chromatography (Silica Gel):

Silica gel is the most common stationary phase for the purification of organic compounds. Its surface is covered with acidic silanol groups (Si-OH), which can interact strongly with the basic nitrogen atoms of the imidazole ring. This can sometimes lead to peak tailing, where the peak has an asymmetrical shape with a "tail."[9]

To mitigate this, several strategies can be employed:

  • Addition of a Basic Modifier: Adding a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine to the mobile phase can neutralize the acidic silanol groups, leading to improved peak shape.[9]

  • Use of Alumina: For strongly basic imidazole derivatives, basic or neutral alumina can be a better choice of stationary phase as it is less acidic than silica gel and can reduce tailing.[9]

Reversed-Phase Chromatography (C18):

For highly polar imidazole derivatives, reversed-phase chromatography is often the method of choice. The stationary phase is non-polar (e.g., silica gel modified with C18 alkyl chains), and the mobile phase is polar (typically a mixture of water and a polar organic solvent like acetonitrile or methanol).

To enhance retention and improve separation of polar imidazoles on a reversed-phase column:

  • Adjusting Mobile Phase pH: Using a slightly acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) can protonate the imidazole ring, increasing its polarity and potentially altering its retention time.[10][11]

  • Ion-Pairing Chromatography: For charged imidazole derivatives, adding an ion-pairing reagent to the mobile phase can form a neutral complex that is better retained on the reversed-phase column.[10][12]

Workflow for Stationary Phase Selection

Caption: Decision-making workflow for selecting the appropriate chromatographic method.

Mobile Phase Optimization: The Key to Resolution

The choice and composition of the mobile phase are critical for achieving good separation. The goal is to find a solvent system that provides differential migration of the target compound and its impurities.

For Normal-Phase Chromatography:

Commonly used solvent systems are mixtures of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane, or methanol).[9]

  • Gradient Elution: A common strategy is to start with a low polarity mobile phase and gradually increase the polarity by increasing the proportion of the more polar solvent. This allows for the elution of less polar impurities first, followed by the target compound and then more polar impurities.[9]

For Reversed-Phase Chromatography:

The mobile phase is typically a mixture of water (or an aqueous buffer) and a water-miscible organic solvent like acetonitrile or methanol.

  • Solvent Strength: Acetonitrile is a stronger eluting solvent than methanol in reversed-phase chromatography.

  • Gradient Elution: A gradient is run from a high percentage of water to a high percentage of the organic solvent.

Sample Preparation and Loading: Ensuring a Good Start

Proper sample preparation and loading are crucial for achieving sharp bands and good separation.

  • Dissolution: Dissolve the crude sample in a minimal amount of a solvent that is as non-polar as possible but still allows for complete dissolution. For normal-phase chromatography, the loading solvent should ideally be the initial mobile phase or a slightly more polar solvent.[9]

  • Dry Loading: For compounds that are not very soluble in the initial mobile phase, or for improved resolution, dry loading is recommended.[9] In this technique, the crude product is dissolved in a volatile solvent, and a small amount of silica gel is added. The solvent is then evaporated to yield a free-flowing powder, which is then carefully loaded onto the top of the column.[9]

Step-by-Step Experimental Protocols

The following are general protocols that can be adapted for the purification of specific imidazole derivatives.

Protocol 1: Normal-Phase Flash Column Chromatography

This protocol is suitable for a moderately polar substituted imidazole.

  • Column Preparation:

    • Choose a column size appropriate for the amount of crude material (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).[9]

    • Pack the column with silica gel as a slurry in the initial, least polar mobile phase (e.g., 95:5 hexane/ethyl acetate).

  • Sample Preparation and Loading (Dry Loading):

    • Dissolve 100 mg of the crude imidazole derivative in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add approximately 200-300 mg of silica gel to the solution.

    • Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.[9]

    • Carefully add the powdered sample to the top of the packed column.

  • Elution:

    • Begin elution with the initial non-polar mobile phase (e.g., 95:5 hexane/ethyl acetate).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of the polar solvent (e.g., to 90:10, then 80:20 hexane/ethyl acetate). A step or linear gradient can be used.[9]

    • If the compound is very polar, a switch to a more polar solvent system like dichloromethane/methanol may be necessary.[9]

    • If peak tailing is observed, consider adding 0.5% triethylamine to the mobile phase.[9]

  • Fraction Collection and Analysis:

    • Collect fractions of a suitable volume.

    • Monitor the elution of the compound using Thin-Layer Chromatography (TLC).

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified imidazole derivative.[9]

Protocol 2: Reversed-Phase Column Chromatography

This protocol is suitable for a polar, water-soluble imidazole derivative.

  • Column Preparation:

    • Select a C18 reversed-phase column of an appropriate size.

    • Equilibrate the column with the initial mobile phase (e.g., 95:5 water/acetonitrile with 0.1% formic acid).

  • Sample Preparation and Loading:

    • Dissolve the crude sample in a minimal amount of the initial mobile phase.

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.

    • Inject the sample onto the column.

  • Elution:

    • Begin elution with the initial mobile phase.

    • Run a linear gradient to increase the concentration of the organic solvent (e.g., from 5% to 95% acetonitrile over 30 minutes).

  • Fraction Collection and Analysis:

    • Collect fractions based on the detector response (e.g., UV absorbance at a suitable wavelength).

    • Analyze the collected fractions by a suitable analytical method like HPLC or LC-MS to confirm purity.

  • Solvent Removal:

    • Combine the pure fractions.

    • Remove the organic solvent under reduced pressure.

    • The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the purified product.

General Purification Workflow

Caption: Key steps in the column chromatography purification workflow.

Troubleshooting Common Purification Problems

ProblemProbable Cause(s)Systematic Solution(s)
Peak Tailing Strong interaction between the basic imidazole and acidic silica gel.[9]Add a basic modifier (0.1-1% triethylamine or pyridine) to the mobile phase.[9] Switch to a less acidic stationary phase like neutral or basic alumina.[9]
Poor Resolution/Overlapping Peaks Inappropriate solvent system.[13] Column overloading.[13]Optimize the mobile phase composition using TLC to find a solvent system that gives better separation. Reduce the amount of sample loaded onto the column.[13]
Low Recovery/Compound Stuck on Column Irreversible adsorption to the stationary phase.[9] Compound is too polar for the chosen mobile phase.Use a less acidic stationary phase (e.g., alumina) or deactivate the silica gel with a base.[9] Drastically increase the polarity of the mobile phase (e.g., use a methanol gradient).[13]
Compound Elutes Too Quickly Mobile phase is too polar (normal-phase). Mobile phase is too non-polar (reversed-phase).Decrease the polarity of the mobile phase (normal-phase). Increase the polarity of the mobile phase (reversed-phase).

References

  • de Oliveira, C. S., de Souza, M. V. N., & de Almeida, M. V. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 795. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical Properties of Imidazole. Retrieved from [Link]

  • Bhatnagar, A., & Pandeya, S. N. (2011). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Journal of Advanced Research in Dynamical & Control Systems, 11(3), 1928-1937. Retrieved from [Link]

  • Qiu, H., Jiang, S., Liu, X., & Zhao, L. (2006). Novel imidazolium stationary phase for high-performance liquid chromatography. Journal of Chromatography A, 1116(1-2), 46–50. Retrieved from [Link]

  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

  • Shelar, U. B., & Thorve, S. S. (2014). Chemical and Pharmacological Properties of Imidazoles. International Journal of Pharmaceutical and Phytopharmacological Research, 1(3), 12-18. Retrieved from [Link]

  • Cytiva. (n.d.). Purification of Histidine-Tagged Proteins using IMAC Sepharose® High Performance. Retrieved from [Link]

  • Takara Bio. (n.d.). Denaturing purification with TALON resin, imidazole elution. Retrieved from [Link]

  • Cytiva. (n.d.). Combine chromatography techniques to optimize your protein purification. Retrieved from [Link]

  • ResearchGate. (2021). How get optimum Imidazole concentration to purify His-tagged proteins? Retrieved from [Link]

  • Chromatography Forum. (2013). RP HPLC method for Imidazole. Retrieved from [Link]

  • Lim, F. Y., & Ooi, C. W. (2021). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation. Molecules, 26(16), 4983. Retrieved from [Link]

  • Wang, Y., et al. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 30(14), 3456. Retrieved from [Link]

  • Bio-Rad. (n.d.). Affinity Columns and Affinity Media. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase. Retrieved from [Link]

  • Google Patents. (n.d.). CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate.
  • Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Google Patents. (n.d.). US5726293A - Affinity purification methods involving imidazole elution.
  • Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. International Journal of Biology and Chemistry, 15(1), 10-18. Retrieved from [Link]

  • Kumar, R. (2024). A Review of Imidazole Derivatives: Synthesis, Pharmacological Applications, and Future Perspectives. Asian Journal of Research in Chemistry, 17(6), 368-376. Retrieved from [Link]

  • ResearchGate. (n.d.). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. Retrieved from [Link]

  • Kumar, A., et al. (2022). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Molecules, 27(19), 6543. Retrieved from [Link]

  • Hawach. (2018). Troubleshooting 6 Common Problems in Liquid Chromatography Separations. Retrieved from [Link]

  • Phenomenex. (2025). GC Column Troubleshooting Guide. Retrieved from [Link]

  • Kumar, A., et al. (2010). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 72(4), 523-527. Retrieved from [Link]

Sources

Strategic Isolation of N-Alkylated Imidazoles via Acid-Base Extraction

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide and Protocol

Abstract

N-alkylated imidazoles are a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, ionic liquids, and N-heterocyclic carbene (NHC) catalysts.[1][2][3] Their synthesis often results in crude mixtures containing unreacted starting materials, byproducts, and other impurities. This application note provides a detailed, mechanistically-grounded protocol for the selective isolation and purification of N-alkylated imidazoles using acid-base extraction. We will explore the underlying chemical principles, provide a robust step-by-step workflow, and address common challenges such as emulsion formation and recovery optimization.

The Chemical Principle: Exploiting Amphoteric Nature

The efficacy of acid-base extraction hinges on the differential solubility of a compound in its neutral and ionized forms.[4][5] Imidazole and its N-alkylated derivatives are weak bases. The lone pair of electrons on the sp²-hybridized nitrogen atom (N-3) can accept a proton from an acid, forming a water-soluble imidazolium salt.[2]

  • Neutral Form: The N-alkylated imidazole is typically soluble in common organic solvents like dichloromethane, ethyl acetate, or diethyl ether and has low solubility in water.[6]

  • Protonated Form (Imidazolium Salt): Upon treatment with an aqueous acid, the imidazole is protonated. The resulting ionic salt is highly polar and preferentially dissolves in the aqueous phase.[5][7]

The key to this process is the pKa of the conjugate acid (the imidazolium ion), which is approximately 7.0 for the parent imidazole.[1][8] This means that at a pH below ~5, the compound will exist predominantly in its protonated, water-soluble form. Conversely, at a pH above ~9, it will be in its deprotonated, organic-soluble neutral form. This pH-dependent solubility switch is the engine of the separation.

Visualization of the Extraction Workflow

The following diagram illustrates the complete logical flow of the acid-base extraction protocol for isolating a basic N-alkylated imidazole from neutral impurities.

AcidBaseExtraction cluster_start Initial State cluster_extraction Step 1: Acidic Extraction cluster_liberation Step 2: Liberation & Back-Extraction cluster_final Final Isolation start Crude Mixture (N-Alkylated Imidazole + Neutral Impurities) in Organic Solvent (e.g., CH₂Cl₂) sep_funnel1 Separatory Funnel: Add Aqueous Acid (e.g., 1M HCl) start->sep_funnel1 layers1 Shake & Separate Layers sep_funnel1->layers1 aq1 Aqueous Layer (Water-Soluble Imidazolium Salt) layers1->aq1 Bottom Layer* org1 Organic Layer (Neutral Impurities) layers1->org1 Top Layer* add_base Add Aqueous Base (e.g., 2M NaOH) to Aqueous Layer until pH > 9 aq1->add_base waste1 Process for Impurities or Discard org1->waste1 sep_funnel2 Separatory Funnel: Add Fresh Organic Solvent add_base->sep_funnel2 layers2 Shake & Separate Layers sep_funnel2->layers2 aq2 Aqueous Layer (Inorganic Salts) layers2->aq2 Bottom Layer* org2 Organic Layer (Purified N-Alkylated Imidazole) layers2->org2 Top Layer* waste2 Discard aq2->waste2 dry Dry Organic Layer (e.g., Na₂SO₄) org2->dry evap Evaporate Solvent dry->evap product Pure N-Alkylated Imidazole evap->product caption *Layer position depends on solvent density relative to water.

Sources

Application Note: Evaluation of Adamantane Derivatives for Anti-Influenza Activity

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Mechanism

The adamantane class of antivirals (e.g., amantadine, rimantadine) represents the first generation of influenza therapeutics. While widespread resistance (specifically the S31N mutation in the M2 protein) has rendered them ineffective against most currently circulating strains, they remain a critical scaffold for drug discovery. Researchers are actively developing novel adamantane derivatives designed to bypass these resistance mechanisms or target the M2 channel in novel ways.

Mechanism of Action

The M2 protein is a tetrameric proton channel essential for the viral life cycle.[1] Following endocytosis, the acidic environment of the endosome triggers the M2 channel to conduct protons (


) into the virion interior.[1] This acidification dissociates the viral ribonucleoprotein (vRNP) from the matrix protein (M1), allowing the vRNP to enter the host nucleus.

Adamantane Blockade: Adamantanes bind within the transmembrane pore of the M2 channel, physically occluding the lumen and preventing proton influx.[1][2][3] This halts the uncoating process, rendering the virus non-infectious.

Visualization: M2 Channel Blockade

The following diagram illustrates the critical intervention point of adamantane derivatives within the viral entry pathway.

M2_Mechanism Virus Influenza Virion (Endosome) Acid Endosomal Acidification (Low pH) Virus->Acid M2_Open M2 Channel (Open State) Acid->M2_Open Activates Proton_Influx H+ Influx into Virion M2_Open->Proton_Influx M2_Blocked M2 Channel (Blocked) M2_Open->M2_Blocked Drug Treatment Uncoating Viral Uncoating (vRNP Release) Proton_Influx->Uncoating Adamantane Adamantane Derivative Adamantane->M2_Blocked Binds Lumen M2_Blocked->Proton_Influx Inhibits Stop Replication Halted M2_Blocked->Stop

Figure 1: Mechanism of action showing adamantane blockade of the M2 proton channel preventing viral uncoating.

Critical Reagents & Cell Systems[4]

Cell Line Selection: MDCK

The Madin-Darby Canine Kidney (MDCK) cell line is the gold standard for influenza assays. Unlike many human lines, MDCK cells are highly permissive to influenza A and B, allowing for efficient plaque formation.

  • Expert Insight: Ensure you are using low-passage MDCK cells (<50 passages). High-passage cells often lose sialic acid receptors, reducing viral susceptibility.

The Role of TPCK-Trypsin

Influenza viruses require proteolytic cleavage of the hemagglutinin (HA) precursor (HA0) into HA1 and HA2 to become infectious.[4] MDCK cells do not secrete sufficient proteases for this.

  • Requirement: You must supplement post-infection media with TPCK-treated trypsin.[5]

  • Concentration: 1.0 – 2.0 µg/mL is standard.

  • Why TPCK? TPCK inhibits chymotrypsin activity, which can non-specifically degrade the cell monolayer, causing false-positive cytotoxicity.

Compound Handling

Adamantanes are hydrophobic.[6] Solubility is a common hurdle.

  • Solvent: Dissolve stock in 100% DMSO.

  • Solubility Limit: Typical max solubility is ~30-50 mg/mL.

  • Validation: Final DMSO concentration in the assay well must be <0.5% (ideally <0.1%) to avoid solvent toxicity. Always include a "Vehicle Control" (cells + media + DMSO) to normalize data.

Protocol 1: Cytotoxicity Assessment (CC50)

Before testing antiviral efficacy, you must determine the toxic concentration (CC50) of your derivative.[7][8][9] An antiviral effect is meaningless if the compound simply kills the host cells.

Workflow
  • Seeding: Seed MDCK cells in 96-well plates (1.5 × 10⁴ cells/well) in DMEM + 10% FBS. Incubate 24h to reach 90% confluence.

  • Compound Dilution: Prepare 2-fold serial dilutions of the adamantane derivative in serum-free DMEM (containing 1 µg/mL TPCK-trypsin).

    • Range: 0.1 µM to 1000 µM.

  • Treatment: Wash cells with PBS.[5][10] Add 100 µL of diluted compound to wells (triplicate).

  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO₂.

  • Readout (MTT Assay):

    • Add 20 µL MTT reagent (5 mg/mL) per well. Incubate 2–4 hours.

    • Remove supernatant. Add 100 µL DMSO to solubilize formazan crystals.[7]

    • Read Absorbance at 570 nm.[7]

Data Output: Calculate the concentration reducing cell viability by 50% (CC50).

Protocol 2: Plaque Reduction Assay (EC50)

The Plaque Reduction Assay is the most rigorous method for determining antiviral potency. It measures the ability of the drug to stop the virus from spreading to neighboring cells.

Experimental Workflow Diagram

Plaque_Assay Seed Seed MDCK Cells (6-well Plate) Confluence Verify Confluence (>95%) Seed->Confluence Infect Infect with Influenza (MOI 0.001) Confluence->Infect Adsorb Adsorption (1 hr @ 37°C) Infect->Adsorb Overlay Apply Overlay (Agar/Avicel + TPCK + Drug) Adsorb->Overlay Remove Inoculum Incubate Incubate (48-72 hrs) Overlay->Incubate FixStain Fix & Stain (Crystal Violet) Incubate->FixStain Count Count Plaques Calculate EC50 FixStain->Count

Figure 2: Step-by-step workflow for the Plaque Reduction Assay.[5]

Detailed Methodology
  • Cell Preparation: Seed MDCK cells in 6-well plates (5 × 10⁵ cells/well). Incubate until a confluent monolayer forms (usually 24h).

  • Infection:

    • Wash cells 2x with PBS.

    • Infect with ~50–100 PFU (Plaque Forming Units) of Influenza A virus per well.

    • Volume: 400 µL per well.

    • Adsorption:[5][6][11] Incubate 1 hour at 37°C, rocking plates every 15 mins to prevent drying.

  • Overlay Preparation (The "Sandwich"):

    • While virus adsorbs, prepare the overlay.[5][6]

    • Composition: 1:1 mixture of 2X MEM and 1.6% Agarose (or 2.4% Avicel).

    • Additives: Supplement with TPCK-trypsin (2 µg/mL final) and the test compound at varying concentrations.

  • Application:

    • Aspirate the virus inoculum.

    • Immediately add 2 mL of the Overlay mixture to each well.

    • Allow agarose to solidify at room temperature (20 mins).

  • Incubation: Incubate at 37°C, 5% CO₂ for 48–72 hours.

  • Fixation & Staining:

    • If using Agarose: Carefully remove the agar plug with a spatula.

    • Add 1 mL of 0.5% Crystal Violet in 20% Methanol.

    • Incubate 15 mins. Wash gently with water.

  • Counting: Count the clear zones (plaques) against the purple background.

Data Analysis & Interpretation

To validate a new adamantane derivative, you must compare its efficacy against its toxicity.[6]

Calculating the Selectivity Index (SI)

The SI is the primary metric for "drug-likeness."


[6][9]
MetricInterpretationAction
SI < 1 Toxic at effective dosesDiscard. Compound kills the virus only by killing the host cell.
SI 1 – 10 Narrow therapeutic windowOptimize. Chemical structure needs refinement to reduce toxicity.
SI > 10 Promising candidateProceed. Move to mechanistic studies or animal models.
SI > 50 Excellent candidateHigh Priority. Strong potential for therapeutic use.
Resistance Testing

If testing against wild-type M2 (e.g., A/WSN/33), expect Amantadine EC50 values of ~1–5 µM. If testing against resistant strains (e.g., A/California/07/2009 H1N1), Amantadine will show EC50 > 100 µM. A novel derivative is successful if it restores EC50 to <10 µM against these resistant strains.

References

  • Centers for Disease Control and Prevention (CDC). (2023). Influenza Antiviral Drug Resistance. Retrieved from [Link]

  • Jing, X., et al. (2008). Functional studies indicate that the M2 proton channel of influenza A virus is the target of amantadine block.[1][2][12]Proceedings of the National Academy of Sciences , 105(31), 10967-10972. Retrieved from [Link]

  • World Health Organization (WHO). (2011). Manual for the laboratory diagnosis and virological surveillance of influenza. Retrieved from [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays.Journal of Immunological Methods , 65(1-2), 55-63. Retrieved from [Link]

  • Matrosovich, M., et al. (2006). Avicel, a microcrystalline cellulose, as an overlay for viral plaque assays.Virology Journal , 3, 63. Retrieved from [Link]

Sources

analytical methods for characterizing 2-(1-Adamantyl)imidazole purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(1-Adamantyl)imidazole is a critical pharmacophore bridging the lipophilic properties of the diamondoid adamantane cage with the bio-active, polar imidazole ring.[1] This hybrid structure presents unique analytical challenges: the adamantyl group lacks UV chromophores and imparts significant hydrophobicity, while the imidazole ring introduces basicity and polarity.[1]

This guide details a multi-modal analytical strategy to characterize the purity of this compound. We prioritize a Reverse-Phase HPLC (RP-HPLC) method with low-UV detection for the main assay, complemented by GC-MS for the detection of non-chromophoric adamantane precursors.[1]

Chemical Context & Impurity Landscape

To validate purity, one must understand the origin of potential impurities.[1] The synthesis typically involves the oxidative decarboxylation of 1-adamantanecarboxylic acid to generate adamantyl radicals, which then substitute at the C-2 position of the imidazole ring.[1][2]

Critical Quality Attributes (CQAs):

  • Identity: Confirmation of the C-2 substitution (vs. N-alkylation).

  • Purity: >98.0% by HPLC area normalization.

  • Residuals: Unreacted adamantane (no UV response) and imidazole.

Figure 1: Synthesis & Impurity Origins The following diagram maps the synthesis pathway to potential impurities, guiding the choice of analytical detector.[1]

ImpurityMap cluster_detect Detection Strategy Start1 1-Adamantanecarboxylic Acid Process Oxidative Radical Substitution (AgNO3/S2O8) Start1->Process Start2 Imidazole Start2->Process Product This compound (Target) Process->Product Main Reaction Imp1 Impurity A: Adamantane (Decarboxylation side-product) Process->Imp1 Radical Recombination Imp2 Impurity B: 1-Adamantanol (Hydrolysis) Process->Imp2 Side Reaction Imp3 Impurity C: N-(1-Adamantyl)imidazole (Isomer) Process->Imp3 Regio-isomerism HPLC HPLC-UV Product->HPLC UV 210nm GCMS GC-MS / FID Imp1->GCMS Requires GC (No UV) Imp3->HPLC UV 210nm

Caption: Synthesis pathway showing origin of impurities and the necessity of orthogonal detection (GC vs. HPLC).

Primary Purity Assay: RP-HPLC Protocol

Rationale: The imidazole ring is basic (pKa ~7.0). On standard C18 columns at acidic pH, it will be protonated and may elute early with tailing. At neutral pH, it is uncharged and retained better but may interact with silanols.[1] Solution: Use a High-pH stable C18 column (Hybrid Particle Technology) with a bicarbonate buffer (pH 10) OR a standard C18 with a phosphate buffer at pH 6.8 . The protocol below uses the pH 6.8 approach as it is more compatible with standard silica columns and provides excellent peak shape for imidazoles.[1]

Protocol A: HPLC-DAD Method
ParameterSpecification
Instrument HPLC with Diode Array Detector (DAD)
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 10 mM Potassium Phosphate Buffer, pH 6.8
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 210 nm (Primary) and 254 nm (Secondary)
Injection Vol 5 - 10 µL

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 90 10 Equilibration
2.0 90 10 Isocratic Hold (Elute polar imidazole)
15.0 10 90 Linear Gradient (Elute adamantyl derivatives)
20.0 10 90 Wash

| 21.0 | 90 | 10 | Re-equilibration |[1]

Step-by-Step Procedure:

  • Buffer Prep: Dissolve 1.36 g

    
     in 1L water. Adjust pH to 6.8 with KOH or dilute phosphoric acid. Filter through 0.22 µm membrane.
    
  • Sample Prep: Dissolve 10 mg of this compound in 10 mL of 50:50 Water:Acetonitrile . Note: Do not use 100% ACN as the diluent if starting mobile phase is 90% water; this causes peak distortion.[1]

  • System Suitability (SST):

    • Tailing Factor: Must be < 1.5 (Critical for basic imidazoles).

    • Resolution: If Impurity C (isomer) is present, resolution > 1.5.[1]

    • Precision: RSD of peak area < 1.0% for 5 replicates.

Secondary Purity: GC-MS for Volatiles

Rationale: The adamantane side-product (formed if the radical fails to couple to imidazole) has zero UV absorbance at 210 nm.[1] HPLC-UV will report a false 100% purity even if 5% adamantane is present. GC-MS is mandatory for comprehensive characterization.

Protocol B: GC-MS Method
ParameterSpecification
Column HP-5ms or DB-5 (5% Phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Split (20:1), 250°C
Oven Program 80°C (hold 1 min)

20°C/min to 280°C (hold 5 min)
Detector MS (EI source, 70 eV). Scan range 40-400 m/z.

Data Interpretation:

  • Adamantane: Elutes early (~136 m/z).

  • 1-Adamantanol: Elutes mid-run (~152 m/z).

  • This compound: Elutes late. Look for molecular ion m/z 202 and characteristic fragment m/z 135 (Adamantyl cation).

Structural Validation (NMR)

For initial lot release, identity must be confirmed via


H-NMR to distinguish the 2-substituted product from N-substituted isomers.[1]
  • Solvent: DMSO-

    
     or 
    
    
    
    .[3]
  • Key Diagnostic Signals (DMSO-

    
    ): 
    
    • Adamantyl Protons: Multiplets at

      
       1.7 - 2.1 ppm (15H integration).
      
    • Imidazole Ring:

      • If 2-substituted (Target): Two signals for H-4 and H-5 protons (approx

        
         6.8 - 7.2 ppm), often appearing as broad singlets or doublets.[1] The N-H proton will be broad >11 ppm.
        
      • Differentiation: In N-substituted isomers (1-adamantylimidazole), the symmetry is broken differently, and the H-2 proton (usually distinctively downfield ~7.6-8.0 ppm) will be present.[1] Absence of the H-2 singlet confirms substitution at the 2-position.

Analytical Workflow Diagram

This decision tree guides the analyst through the release testing process.[1]

Workflow Start Sample: this compound Solubility Solubility Check (Dissolve in 50:50 ACN:H2O) Start->Solubility HPLC Protocol A: HPLC-UV (210 nm) Detects: Product, Isomers, Acid Precursor Solubility->HPLC GC Protocol B: GC-MS Detects: Adamantane (No UV) Solubility->GC Decision Data Integration HPLC->Decision Area % GC->Decision Volatiles % Pass PASS: Purity > 98% No single impurity > 0.5% Decision->Pass Within Limits Fail FAIL: Reprocess/Recrystallize Decision->Fail Out of Spec

Caption: Integrated analytical workflow ensuring coverage of UV-active and non-UV-active impurities.

References

  • Pellicciari, R., et al. (1980).[1] "Adamantane derivatives of biological interest. Synthesis and antiviral activity of this compound derivatives." Arzneimittelforschung, 30(12), 2103-2105.[1]

  • BenchChem. (2025).[4][5][6] "Physicochemical Properties of Imidazole Derivatives: A Technical Guide." BenchChem Application Notes.

  • SIELC Technologies. (2018). "Separation of 1H-Imidazole, 2-(1-methylethyl)- on Newcrom R1 HPLC column." SIELC Application Library.

  • Organic Chemistry Portal. "Synthesis of Imidazoles."

Sources

Application Note: Rational Design and Evaluation of 2-(1-Adamantyl)imidazole Derivatives for Enhanced Antiviral Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The fusion of the rigid, lipophilic adamantyl cage with the coordinatively active, planar imidazole ring creates a highly privileged pharmacophore . In recent decades, 2-(1-adamantyl)imidazole and its derivatives have emerged as potent scaffolds in drug discovery, particularly as antiviral agents targeting the Influenza A M2 proton channel [[1]]([Link]).

The structural logic behind this combination is highly synergistic. The adamantyl group provides substantial steric bulk and dramatically increases the lipophilicity of the molecule, facilitating superior penetration through lipid bilayers and cellular membranes . Simultaneously, the imidazole ring acts as a versatile hydrogen-bonding acceptor/donor and coordination site. When navigating the hydrophobic pore of the M2 channel, the adamantane cage acts as a lipophilic anchor, while the imidazole nitrogen interacts directly with key gating residues (e.g., His37 and Trp41) to block proton translocation.

This Application Note provides a comprehensive, self-validating framework for the synthesis, derivatization, and biological evaluation of this compound derivatives, designed for researchers optimizing this scaffold for enhanced biological activity.

Structure-Activity Relationship (SAR) Logic

Understanding the causality between structural features and biological outcomes is critical for hit-to-lead optimization. The diagram below illustrates the mechanistic pathways by which the adamantyl-imidazole core translates into enhanced bioactivity.

SAR_Logic Core This compound Core Scaffold Adamantyl Adamantyl Moiety (Lipophilic & Bulky) Core->Adamantyl Imidazole Imidazole Ring (H-Bonding & Coordination) Core->Imidazole Membrane Enhanced Membrane Permeability Adamantyl->Membrane Hydrophobic Hydrophobic Pocket Binding Adamantyl->Hydrophobic Target Target Engagement (His37 Interaction) Imidazole->Target Activity Enhanced Antiviral / Antimicrobial Activity Membrane->Activity Hydrophobic->Activity Target->Activity

Logical framework of Structure-Activity Relationships for adamantyl-imidazole derivatives.

Synthetic Methodologies & Workflows

To systematically evaluate these compounds, a robust synthetic pipeline is required. The workflow below outlines the progression from core synthesis to biological screening.

Synth_Workflow Step1 1. Minisci Adamantylation Step2 2. N-Alkylation Derivatization Step1->Step2 Step3 3. NMR/MS Validation Step2->Step3 Step4 4. MDCK Plaque Assay Step3->Step4 Step5 5. Hit Optimization Step4->Step5

Step-by-step experimental workflow from Minisci synthesis to biological screening.

Protocol A: Regioselective Synthesis of this compound via Minisci Reaction

Causality & Mechanism: The direct C-H functionalization of imidazole is achieved via a Minisci-type homolytic substitution. Imidazole is protonated in an acidic medium, rendering the ring electron-deficient. This electronic state perfectly matches the nucleophilic character of the adamantyl radical (generated via oxidative decarboxylation of 1-adamantanecarboxylic acid), directing the attack exclusively to the C-2 position. Silver nitrate acts as a crucial electron-transfer catalyst, decomposing the persulfate oxidant to sulfate radical anions, which subsequently abstract an electron from the carboxylate .

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 10 mmol of imidazole and 12 mmol of 1-adamantanecarboxylic acid in 50 mL of a 10% H₂SO₄ aqueous solution.

  • Catalysis: Add 1 mmol of AgNO₃ to the stirring solution. Heat the mixture to 75°C.

  • Radical Generation: Dissolve 15 mmol of ammonium persulfate ((NH₄)₂S₂O₈) in 20 mL of water. Add this solution dropwise over 30 minutes. (Causality: Dropwise addition maintains a low steady-state concentration of radicals, suppressing unwanted homocoupling into biadamantane).

  • Reaction Evolution: Maintain heating at 75°C for 2 hours.

  • Quenching & Extraction: Cool the mixture to room temperature and neutralize to pH 8 using saturated aqueous NaHCO₃. Extract with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.

Self-Validating Checkpoints:

  • TLC Check: Elute with CH₂Cl₂/MeOH (9:1). The protonated imidazole starting material will remain at the baseline, while the product will appear as a highly UV-active, less polar spot (Rf ~0.4).

  • NMR Validation: ¹H NMR (CDCl₃) must show the disappearance of the diagnostic C2-H imidazole proton (typically ~7.7 ppm). The presence of the adamantyl cage is confirmed by multiplet signals between 1.7–2.1 ppm (15H).

Protocol B: N-Alkylation for Enhanced Lipophilicity (N-Methyl-2-(1-adamantyl)imidazole)

Causality & Mechanism: Alkylating the N1 position prevents tautomerization, locking the imidazole in a specific electronic configuration. This removes the N-H hydrogen bond donor, further boosting the molecule's lipophilicity and membrane permeability .

Step-by-Step Procedure:

  • Deprotonation: Dissolve 5 mmol of this compound in 20 mL of anhydrous DMF. Cool to 0°C under an inert argon atmosphere. Add 6 mmol of Sodium Hydride (NaH, 60% dispersion in mineral oil). (Causality: NaH is a strong, non-nucleophilic base that irreversibly forms the imidazolide anion, driving the reaction forward without side-reactions).

  • Alkylation: After 30 minutes of stirring, add 6 mmol of methyl iodide (MeI) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench carefully with ice water. Extract with diethyl ether, wash the organic layer with brine to remove residual DMF, dry, and evaporate.

Self-Validating Checkpoints:

  • NMR Validation: ¹H NMR will show a sharp, diagnostic singlet around 3.7 ppm corresponding to the newly introduced N-CH₃ group, alongside the intact adamantyl multiplets.

Biological Evaluation: Antiviral Efficacy & Cytotoxicity

Protocol C: Plaque Reduction Assay for Influenza A

Causality & Mechanism: MDCK (Madin-Darby Canine Kidney) cells are utilized because they possess the specific α-2,3 and α-2,6 sialic acid receptors required for human influenza virus attachment. Because MDCK cells lack endogenous proteases to cleave the viral hemagglutinin (HA0 into HA1 and HA2)—a step essential for viral membrane fusion—exogenous TPCK-treated trypsin is added to the overlay medium. TPCK treatment irreversibly inhibits contaminating chymotrypsin, preventing off-target protein degradation that could compromise cell viability.

Step-by-Step Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates at 5x10⁵ cells/well in DMEM supplemented with 10% FBS. Incubate at 37°C, 5% CO₂ until 90-100% confluent.

  • Viral Infection: Wash cells with PBS. Infect with Influenza A virus (e.g., A/Victoria/3/75) at a Multiplicity of Infection (MOI) of 0.01 in infection medium (DMEM, 0% FBS). Incubate for 1 hour at 37°C, rocking every 15 minutes to ensure uniform viral distribution.

  • Compound Overlay: Aspirate the viral inoculum. Overlay the cells with 2 mL of an agarose medium containing:

    • 1% low-melting-point agarose.

    • 1 µg/mL TPCK-treated trypsin.

    • Serial dilutions of the synthesized adamantyl-imidazole compounds (e.g., 1 to 100 µM).

  • Incubation & Fixation: Incubate for 48–72 hours until plaques are visible. Fix cells with 4% formaldehyde and stain with 0.1% crystal violet.

Self-Validating Checkpoints:

  • Vehicle Control: Wells treated with DMSO (vehicle) must show maximum plaque formation, confirming viral viability.

  • Positive Control: Wells treated with Amantadine (15 µM) must show significant plaque reduction, validating the assay's sensitivity to M2 channel blockers.

  • Toxicity Control (Mock-Infected): Uninfected cells treated with the highest compound concentration must remain morphologically intact, ensuring that plaque reduction is due to antiviral activity, not compound cytotoxicity.

Quantitative Data Summary

The table below summarizes the comparative biological activity of the synthesized derivatives against standard controls.

CompoundIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Mechanistic Notes
Imidazole (Core) >500>500N/ALacks lipophilic anchor; fails to penetrate membrane.
Amantadine (Control) 15.0>250>16.6Standard M2 proton channel blocker.
This compound 12.5>200>16.0Baseline hit; effective hydrophobic pocket binding .
N-Methyl-2-(1-adamantyl)imidazole 8.218021.9N-alkylation prevents tautomerization, boosting lipophilicity .
1,3-Di-(1-adamantyl)imidazolium >10045<1.0High steric bulk leads to cytotoxicity; primarily an NHC precursor .

Note: IC₅₀ = Half-maximal inhibitory concentration; CC₅₀ = Half-maximal cytotoxic concentration; SI = CC₅₀ / IC₅₀.

References

  • Adamantane derivatives of biological interest. Synthesis and antiviral activity of this compound derivatives - PubMed (Arzneimittelforschung). Available at:[Link][1]

  • 15N-Labelling and structure determination of adamantylated azolo-azines in solution - Beilstein Journal of Organic Chemistry. Available at:[Link][2]

Sources

Application Note: 2-(1-Adamantyl)imidazole as a Sterically Demanding Ligand

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for researchers in coordination chemistry and medicinal chemistry. It synthesizes established synthetic protocols with theoretical insights into ligand design.

Executive Summary

2-(1-Adamantyl)imidazole (2-AdIm) is a specialized nitrogen-donor ligand characterized by the fusion of a rigid, lipophilic adamantane cage directly to the C2 position of an imidazole ring. Unlike simple methyl- or phenyl-substituted imidazoles, 2-AdIm offers a unique combination of extreme steric bulk and modulated basicity .

This guide provides validated protocols for:

  • Ligand Synthesis: A direct radical alkylation (Minisci reaction) to bypass complex multi-step ring closures.

  • Coordination Chemistry: Procedures for synthesizing metal complexes (Zn, Cu) where low coordination numbers are desired.

  • Biological Modeling: Utilizing the ligand to mimic sterically crowded active sites (e.g., M2 proton channels).

The "Adamantyl Effect" in Ligand Design

Before beginning synthesis, it is critical to understand why this ligand is used. The adamantyl group (


) acts as a "steric umbrella."
FeatureChemical ConsequenceApplication Utility
Cone Angle Significantly larger than

-butyl or phenyl groups.
Forces metals into lower coordination numbers (e.g., Tetrahedral vs. Octahedral).
Lipophilicity High

value.
Enhances cell membrane permeability for metallodrugs; increases solubility in non-polar organic solvents (DCM,

).
Electronic Weak

-donor via hyperconjugation.
Increases electron density at N3 slightly more than a phenyl group, making it a robust

-donor.

Protocol A: Ligand Synthesis (Minisci Radical Alkylation)

Target: Synthesis of this compound from Imidazole

Principle: Direct C2-alkylation of heterocycles is achieved using a silver-catalyzed oxidative decarboxylation of 1-adamantanecarboxylic acid. The resulting nucleophilic adamantyl radical selectively attacks the protonated imidazole ring at the most electron-deficient position (C2).

Materials
  • Substrate: Imidazole (1.0 eq)

  • Radical Source: 1-Adamantanecarboxylic acid (1.5 eq)

  • Catalyst: Silver Nitrate (

    
    , 0.2 eq)
    
  • Oxidant: Ammonium Persulfate (

    
    , 1.5 eq)
    
  • Solvent: 10% Aqueous Trifluoroacetic Acid (TFA) / Acetonitrile (1:1 v/v)

  • Temperature: 70°C

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve Imidazole (680 mg, 10 mmol) and 1-Adamantanecarboxylic acid (2.7 g, 15 mmol) in 30 mL of the TFA/Acetonitrile mixture.

  • Catalyst Addition: Add

    
     (340 mg, 2 mmol). The solution may turn slightly cloudy.
    
  • Radical Initiation: Heat the mixture to 70°C.

  • Oxidant Feed: Dissolve Ammonium Persulfate (3.42 g, 15 mmol) in 10 mL water. Add this solution dropwise over 20 minutes to the hot reaction mixture. Note: Rapid addition causes radical dimerization (bi-adamantane formation) rather than substitution.

  • Reaction: Stir at 70°C for 2 hours. Evolution of

    
     gas indicates active decarboxylation.
    
  • Workup:

    • Cool to room temperature.[1]

    • Basify to pH ~10 using 20% aqueous NaOH (Caution: Exothermic).

    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from hot Ethyl Acetate/Hexane or purify via flash column chromatography (SiO2, 5% MeOH in DCM).

    • Yield Target: 60–75%

    • Appearance: White crystalline solid.

Reaction Mechanism Visualization

MinisciReaction Acid 1-Adamantyl-COOH Ag Ag(I) / S2O8(2-) Acid->Ag Oxidation Radical Adamantyl Radical (Ad•) Ag->Radical -CO2, -Ag(II) Transition Radical Attack at C2 Radical->Transition + ImH ImH Protonated Imidazole ImH->Transition Product This compound Transition->Product -H+, Oxidation

Figure 1: Mechanism of Silver-catalyzed oxidative decarboxylation and radical substitution.

Protocol B: Coordination Chemistry (Synthesis of )

Target: Synthesis of Dichlorobis(this compound)zinc(II) or copper(II)

Scientific Rationale: Due to the massive steric bulk of the adamantyl group, 2-AdIm typically prevents the formation of octahedral (


) complexes. Instead, it favors tetrahedral  (Zn) or distorted square planar  (Cu) geometries with a 1:2 Metal:Ligand stoichiometry.
Materials
  • Ligand: this compound (2-AdIm) (2.0 mmol)

  • Metal Salt:

    
     or 
    
    
    
    (1.0 mmol)
  • Solvent: Absolute Ethanol (EtOH)

Procedure
  • Ligand Solution: Dissolve 2-AdIm (408 mg, 2.0 mmol) in 10 mL of warm absolute Ethanol. Ensure complete dissolution.

  • Metal Solution: Dissolve the Metal Chloride (1.0 mmol) in 5 mL of Ethanol.

  • Complexation: Add the metal solution slowly to the stirring ligand solution.

    • Observation (Cu): Solution turns from pale blue to deep green/blue.

    • Observation (Zn): Solution remains colorless; precipitate may form.

  • Incubation: Stir at room temperature for 1 hour. If no precipitate forms, reduce volume by 50% on a rotary evaporator and cool to 4°C.

  • Isolation: Filter the resulting precipitate. Wash with cold Ethanol (

    
     mL) followed by Diethyl Ether (
    
    
    
    mL).
  • Characterization Check:

    • IR Spectroscopy: Look for shifts in the C=N imidazole stretch (approx. 1480–1500

      
      ) compared to the free ligand.
      
    • Solubility: The complex should be soluble in DMSO and DMF, but sparingly soluble in water (unlike simple imidazole complexes).

Expected Coordination Geometry

The steric clash between the adamantyl groups prevents them from being coplanar.

  • Zn(II): Strictly Tetrahedral .

  • Cu(II): Distorted Tetrahedral (flattened) rather than the typical square planar seen with small imidazoles.

Application Focus: Bioinorganic Modeling & M2 Channel Inhibition

The M2 Proton Channel Target

The Influenza A M2 proton channel is a tetrameric pore essential for viral replication. It contains a "Histidine Lock" (His37). Adamantane derivatives (Amantadine) block this channel. This compound serves as a dual-function probe:

  • Pharmacophore: The adamantyl cage fits the hydrophobic pore.

  • Mimetic: The imidazole headgroup mimics the His37 residue, allowing researchers to study proton transfer disruption or pH-dependent binding.

Workflow: Binding Mechanism

M2Binding Ligand This compound Binding Hydrophobic Docking Ligand->Binding Enters Pore Pore M2 Channel Pore (Hydrophobic V27/A30 region) Pore->Binding Interaction H-Bonding Network (Imidazole N...Water/His37) Binding->Interaction Stabilization Result Proton Flux Blockade Interaction->Result Inhibition

Figure 2: Logical flow of M2 channel inhibition by adamantyl-imidazole derivatives.

References

  • Pellicciari, R., et al. (1980).[2] "Adamantane derivatives of biological interest. Synthesis and antiviral activity of this compound derivatives." Arzneimittel-Forschung, 30(12), 2103–2105.[2]

  • Minisci, F., et al. (1971). "Nucleophilic character of alkyl radicals: substitution of heterocycles." Tetrahedron, 27(15), 3575–3579.

  • Wang, J., et al. (2013).[3] "Deep binding of the M2 channel inhibitor amantadine." Nature, 496, 393–396. (Contextual reference for M2 channel binding mechanism).

  • Tatton, M. R., et al. (2009). "Synthesis and coordination chemistry of bulky imidazole ligands." Polyhedron, 28(14), 3026.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Radziszewski Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Radziszewski imidazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of this versatile reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges encountered during your experiments.

Section 1: Troubleshooting Guide

This section addresses common issues that can arise during the Radziszewski reaction, providing explanations for the underlying causes and actionable solutions to improve your synthetic outcomes.

Issue 1: Low or No Product Yield

Q: My Radziszewski reaction is resulting in a very low yield or no desired product at all. What are the most common reasons for this and how can I improve it?

A: Low yields in the Radziszewski synthesis are a frequent challenge and can stem from several factors, ranging from suboptimal reaction conditions to the purity of the starting materials.[1][2] Here’s a systematic approach to troubleshooting this issue:

Causality and Solutions:

  • Suboptimal Reaction Conditions: The classic Radziszewski reaction often requires elevated temperatures to proceed efficiently.[3] However, the optimal temperature and reaction time can be highly dependent on the specific substrates being used.

    • Recommendation: Begin by monitoring your reaction's progress using Thin Layer Chromatography (TLC).[4][5] This will help you determine the optimal reaction time and prevent the degradation of your product due to prolonged heating. If the reaction is sluggish, consider a stepwise increase in temperature. For many syntheses, reflux temperatures are effective.[1]

  • Purity of Reagents: The presence of impurities in your starting materials—the 1,2-dicarbonyl compound, aldehyde, or ammonia source—can significantly interfere with the reaction.[4]

    • Recommendation: Ensure the purity of all reagents before starting the reaction. If necessary, purify the starting materials through distillation or recrystallization.

  • Inappropriate Solvent: The choice of solvent plays a crucial role in the solubility of reactants and the overall reaction rate. While ethanol is a common choice, it may not be optimal for all substrate combinations.[1]

    • Recommendation: Experiment with different polar solvents such as methanol or even consider solvent-free conditions, which have been reported to provide good yields in some cases.[1]

  • Inefficient Mixing: In a multi-component reaction like the Radziszewski synthesis, efficient mixing is critical to ensure all reactants come into contact.

    • Recommendation: Ensure vigorous stirring throughout the reaction, especially if any of the reactants are not fully soluble.

  • Catalyst Absence or Inefficiency: While the traditional reaction can proceed without a catalyst, the addition of a suitable catalyst can dramatically improve yields and reduce reaction times.[1][2]

    • Recommendation: Explore the use of catalysts such as silicotungstic acid, boric acid, or 1,4-diazabicyclo[2.2.2]octane (DABCO).[1] For instance, using 7.5% silicotungstic acid in ethanol at reflux has been shown to yield up to 94% of the desired trisubstituted imidazole.[2] Lactic acid has also been reported as an effective and biodegradable catalyst.[2]

  • Alternative Energy Sources: Conventional heating methods can sometimes lead to longer reaction times and lower yields.

    • Recommendation: Consider using microwave irradiation or ultrasound-assisted synthesis. These techniques can significantly shorten reaction times and improve yields by providing more uniform and efficient heating.[1][2][6]

Issue 2: Significant Side Product Formation

Q: I am observing the formation of multiple side products in my reaction mixture, complicating purification and reducing the yield of my target imidazole. What are these side products and how can I minimize their formation?

A: The formation of side products is a known issue in the Radziszewski reaction, often arising from competing reaction pathways.[2]

Causality and Solutions:

  • Self-Condensation of Aldehydes: Aldehydes can undergo self-condensation reactions, especially under basic conditions.

    • Recommendation: Control the stoichiometry of your reactants carefully. Adding the aldehyde dropwise to the reaction mixture can sometimes minimize its self-condensation.

  • Formation of Oxazoles: In some instances, the dicarbonyl compound can react in a way that leads to the formation of oxazole byproducts.[7]

    • Recommendation: Precise control over the reaction temperature and the choice of catalyst can help favor the desired imidazole formation.

  • Incomplete Reaction: Unreacted starting materials will contaminate your final product.

    • Recommendation: As mentioned previously, monitor the reaction to completion using TLC to ensure all starting materials have been consumed.[4]

  • Purification Strategy: An effective purification strategy is crucial for isolating the desired product from any side products.

    • Recommendation: Utilize column chromatography with an appropriate solvent system to separate your target imidazole.[1] Monitoring the fractions with TLC is essential to identify and collect the correct product.[5] If side products are persistent, it may be beneficial to isolate and characterize them using techniques like NMR and mass spectrometry to better understand the side reactions and further optimize your conditions.[1]

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the practical execution of the Radziszewski reaction.

Q1: What is the general mechanism of the Radziszewski reaction?

A1: The Radziszewski reaction is a multi-component reaction that synthesizes imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[8] While the exact mechanism is not definitively established, it is believed to occur in two main stages.[8][9] In the first stage, the dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate.[8] In the second stage, this diimine condenses with the aldehyde to form the imidazole ring.[8]

Q2: Can I use a primary amine instead of ammonia in the Radziszewski reaction?

A2: Yes, replacing one equivalent of ammonia with a primary amine is a common modification of the Radziszewski reaction. This allows for the synthesis of N-substituted imidazoles in good yields.[8]

Q3: What are some common 1,2-dicarbonyl compounds used in this reaction?

A3: A variety of 1,2-dicarbonyl compounds can be used, including glyoxal, benzil, and pyruvaldehyde.[7] The choice of dicarbonyl compound will determine the substituents at the 4- and 5-positions of the resulting imidazole ring.

Q4: How can I monitor the progress of my Radziszewski reaction?

A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction.[5] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visualize the consumption of reactants and the formation of the product over time.

Q5: What are some recommended purification techniques for the final imidazole product?

A5: The purification method will depend on the physical properties of your product. Common techniques include:

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent is an effective way to obtain a pure crystalline product.[4][10]

  • Column Chromatography: This is a versatile technique for separating the desired product from soluble impurities and side products.[1]

  • Distillation: For liquid imidazoles, fractional distillation under reduced pressure can be used for purification.[11][12]

  • Extraction: An initial work-up involving extraction with an organic solvent can help to remove water-soluble impurities.[12][13]

Section 3: Data and Protocols

For ease of reference, the following tables summarize key quantitative data and a general experimental protocol for the Radziszewski reaction.

Table 1: Recommended Molar Ratios of Reactants
ReactantMolar Ratio (relative to 1,2-dicarbonyl)Reference
1,2-Dicarbonyl Compound1[12]
Aldehyde1.0 - 2.5[12]
Ammonia1.5 - 5.0[12]

Note: The optimal ratio may vary depending on the specific substrates and reaction conditions.

Table 2: Influence of Catalyst on Yield for a Trisubstituted Imidazole
CatalystCatalyst Loading (mol%)Yield (%)Reference
None-Low[1][2]
Silicotungstic Acid2.563[2]
Silicotungstic Acid5.085[2]
Silicotungstic Acid7.594[2]
Silicotungstic Acid10.094[2]
General Experimental Protocol: Synthesis of 2,4,5-Trisubstituted Imidazole

This protocol provides a general guideline. Specific quantities and conditions should be optimized for your particular synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,2-dicarbonyl compound (1.0 equiv.) and the aldehyde (1.0 equiv.) in a suitable solvent (e.g., ethanol).[13]

  • Addition of Ammonia Source: Add an excess of an ammonia source, such as ammonium acetate, to the reaction mixture.[13]

  • Heating: Heat the reaction mixture to reflux and monitor its progress by TLC.[4][13]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water to precipitate the crude product.[4][5]

  • Isolation: Collect the solid product by vacuum filtration and wash it with water.[4]

  • Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.[4][13]

Section 4: Visualizing the Workflow

Diagram 1: Radziszewski Reaction Mechanism

Radziszewski_Mechanism Dicarbonyl 1,2-Dicarbonyl Diimine Diimine Intermediate Dicarbonyl->Diimine Ammonia 2x Ammonia Ammonia->Diimine Aldehyde Aldehyde Imidazole Imidazole Product Aldehyde->Imidazole Diimine->Imidazole

Caption: A simplified overview of the Radziszewski reaction mechanism.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckPurity Verify Reagent Purity Start->CheckPurity OptimizeTemp Optimize Temperature & Time CheckPurity->OptimizeTemp If pure Success Improved Yield CheckPurity->Success If impure, purify & rerun ChangeSolvent Test Alternative Solvents OptimizeTemp->ChangeSolvent If no improvement OptimizeTemp->Success If improved AddCatalyst Introduce a Catalyst ChangeSolvent->AddCatalyst If no improvement ChangeSolvent->Success If improved AltEnergy Consider Microwave/Ultrasound AddCatalyst->AltEnergy If no improvement AddCatalyst->Success If improved AltEnergy->Success If improved

Caption: A systematic workflow for troubleshooting low yields in the Radziszewski reaction.

References
  • BenchChem. (n.d.). Starting materials for the synthesis of 1-methylimidazole.
  • BenchChem. (n.d.). Imidazole Ring Formation Reactions: A Technical Support Center.
  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. (n.d.). International Journal of Creative Research Thoughts.
  • US Patent No. US4719309A. (1988). Preparation of imidazoles. Google Patents.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Imidazole Derivative Synthesis.
  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis.
  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. (2022). MDPI.
  • Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. (2023). PMC.
  • Synthesis and cytotoxicity of trisubstituted imidazoles. (2021). Rowan Digital Works.
  • Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. (2025). PMC.
  • How to purify 1-methylimidazole after the Debus–Radziszewski reaction. (2023). Quora.
  • Radziszewskis Imidazole Synthesis. (n.d.). Scribd.
  • A Comprehensive Technical Guide to the Synthesis of 2-Substituted Imidazoles. (n.d.). BenchChem.
  • Radziszewskis Imidazole Synthesis. (n.d.). Scribd.

Sources

troubleshooting low yield in 2-(1-Adamantyl)imidazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 2-(1-Adamantyl)imidazole Synthesis

Welcome to the Process Chemistry Support Portal. This guide addresses the mechanistic bottlenecks, regioselectivity issues, and yield optimization strategies for the synthesis of this compound via the Minisci-type homolytic substitution.

Mechanistic Overview: The Minisci Pathway

The synthesis of this compound is classically achieved through a Minisci reaction. This involves the generation of a nucleophilic 1-adamantyl radical from 1-adamantanecarboxylic acid, followed by its addition to an electrophilic, protonated imidazole core[1]. The radical is generated via oxidative decarboxylation catalyzed by silver nitrate (AgNO₃) and a stoichiometric oxidant, typically ammonium persulfate ((NH₄)₂S₂O₈)[2].

MinisciPathway AdCA 1-Adamantanecarboxylic Acid AgCat AgNO₃ / (NH₄)₂S₂O₈ Oxidative Decarboxylation (-CO₂, -e⁻) AdCA->AgCat AdRad 1-Adamantyl Radical (Ad•) (Nucleophilic) AgCat->AdRad Addition Radical Addition at C-2 AdRad->Addition Imid Imidazole Acid H₂SO₄ (pH < 3) Protonation Imid->Acid ImidH Protonated Imidazole (Electrophilic) Acid->ImidH ImidH->Addition RadCat Radical Cation Intermediate Addition->RadCat Oxidation Oxidation & Deprotonation (-e⁻, -H⁺) RadCat->Oxidation Product This compound (Target Product) Oxidation->Product

Caption: Mechanistic pathway of the Minisci synthesis of this compound.

Troubleshooting FAQs

Q1: My overall yield is consistently stuck below 30%, and I recover a large amount of unreacted imidazole. What is the root cause? A1: This is a classic phase-mismatch issue. 1-Adamantanecarboxylic acid is highly lipophilic, whereas protonated imidazole, AgNO₃, and persulfate are highly water-soluble. If your co-solvent system (typically Acetonitrile/Water) does not adequately solubilize both phases at the reaction temperature (70 °C), the 1-adamantyl radicals will recombine with themselves (forming biadamantane) or abstract hydrogen from the solvent rather than encountering the imidazole[2]. Actionable Fix: Adjust your MeCN:H₂O ratio to 1:1 (v/v) and ensure vigorous mechanical stirring (>800 RPM). The reaction mixture should be a fine emulsion, not two distinct separated layers.

Q2: I am observing multiple spots on TLC, identified as N-adamantylimidazole and 4-(1-adamantyl)imidazole. How do I force regioselectivity to the C-2 position? A2: Poor regioselectivity in Minisci reactions is directly caused by insufficient protonation of the heterocycle[3]. The 1-adamantyl radical is nucleophilic. Unprotonated imidazole is electron-rich and prone to N-alkylation or non-selective C-alkylation. Protonating the imidazole with a strong acid (like H₂SO₄ or TFA) lowers the LUMO of the heterocycle, rendering the C-2 position highly electrophilic and perfectly matched for the bulky adamantyl radical[4]. Actionable Fix: Add 1.2 to 1.5 equivalents of H₂SO₄ relative to imidazole before initiating the reaction. Verify that the aqueous phase pH is < 2.

Q3: The reaction mixture turns pitch black immediately upon adding the persulfate, and gas evolves violently. Is my catalyst dead? A3: Yes, the black precipitate is likely inactive Ag(0) or silver oxide, and the violent gas evolution is the thermal decomposition of the persulfate oxidant (yielding O₂ and SO₄²⁻) rather than productive decarboxylation. This occurs when the persulfate is added too rapidly at elevated temperatures, leading to a thermal runaway that oxidizes the solvent or the heterocycle instead of the adamantyl precursor. Actionable Fix: Implement a slow, dropwise addition of the aqueous (NH₄)₂S₂O₈ solution over 60–90 minutes using a syringe pump, strictly maintaining the internal temperature between 65 °C and 75 °C.

Quantitative Reaction Parameters

To achieve the literature-standard yield of ~52–55%[1][2], the stoichiometry and conditions must be tightly controlled.

ParameterOptimal RangeMechanistic PurposeTroubleshooting Indicator
Imidazole 1.0 equivLimiting substrate.High recovery indicates poor radical generation or phase separation.
1-Adamantanecarboxylic Acid 1.5 – 2.0 equivRadical precursor.Excess is required because radical dimerization (biadamantane) is an unavoidable competing side-reaction.
AgNO₃ 0.1 – 0.2 equivSingle-electron transfer catalyst.Rapid formation of a black mirror/precipitate indicates catalyst poisoning or thermal burnout.
(NH₄)₂S₂O₈ 2.0 – 3.0 equivStoichiometric oxidant.Violent bubbling (>80 °C) indicates non-productive decomposition.
H₂SO₄ (aq) 1.2 – 1.5 equivImidazole protonation.Formation of N-alkyl or C-4/C-5 isomers indicates insufficient acid (pH > 3).
Temperature 65 – 75 °CActivation energy for decarboxylation.< 60 °C: Reaction stalls. > 80 °C: Oxidant and catalyst degrade rapidly.

Self-Validating Experimental Protocol

This protocol is designed with built-in observational checkpoints to ensure the physical chemistry of the reaction is proceeding correctly.

Step 1: System Assembly & Protonation

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Imidazole (10.0 mmol, 1.0 eq) in 20 mL of distilled water.

  • Validation Check: Slowly add 10% aqueous H₂SO₄ (12.0 mmol, 1.2 eq). The solution will warm slightly. Test the pH with indicator paper; it must be ≤ 2. If not, add more acid.

  • Add 1-Adamantanecarboxylic acid (17.5 mmol, 1.75 eq) and AgNO₃ (1.5 mmol, 0.15 eq).

  • Add 20 mL of Acetonitrile (MeCN).

  • Validation Check: Stir vigorously (800 RPM). The mixture should form a milky white suspension/emulsion. If large clumps of the adamantane precursor remain, slightly increase the MeCN volume (up to 5 mL) to ensure proper phase transfer.

Step 2: Radical Generation (The Critical Step)

  • Heat the emulsion to an internal temperature of 70 °C using an oil bath.

  • Dissolve (NH₄)₂S₂O₈ (25.0 mmol, 2.5 eq) in 15 mL of distilled water.

  • Using a syringe pump or an addition funnel, add the persulfate solution dropwise over 90 minutes.

  • Validation Check: You should observe a steady, gentle evolution of CO₂ gas bubbles. The solution will transition from milky white to a pale yellow/tan. If the solution turns opaque black, your addition rate is too fast, or the temperature is too high.

Step 3: Quenching & Isolation

  • After the addition is complete, maintain stirring at 70 °C for an additional 2 hours, then cool to room temperature.

  • Pour the mixture into 50 mL of crushed ice.

  • Validation Check: Slowly add concentrated aqueous NH₄OH (Ammonia solution) dropwise until the pH reaches 8–9. The target product, this compound, is highly lipophilic and will precipitate out of the neutralized aqueous solution as an off-white solid.

  • Extract the aqueous mixture with Dichloromethane (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude residue via silica gel column chromatography (Eluent: Dichloromethane/Methanol 95:5) to isolate the pure this compound.

References

  • Pellicciari, R., Fioretti, M. C., Cogolli, P., & Tiecco, M. (1979). "Adamantane derivatives of biological interest. Synthesis and antiviral activity of this compound derivatives." Il Farmaco; edizione scientifica, 34(12), 1011-1017. URL:[Link]

  • Tsupak, E. B., et al. (2015). "Preparation of 2-(1-adamantyl)-1H-benzimidazole and novel derivatives thereof." Chemistry of Heterocyclic Compounds, 51(2), 139-145. URL:[Link]

  • Proctor, R. S. J., & Phipps, R. J. (2019). "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition, 58(40), 13666-13699. URL:[Link]

  • Nandi, D., et al. (2021). "Direct C–H functionalisation of azoles via Minisci reactions." Organic & Biomolecular Chemistry, RSC Publishing. URL:[Link]

Sources

Technical Guide: Identification & Removal of Impurities in 1-(1-Adamantyl)imidazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Context

The synthesis of 1-(1-adamantyl)imidazole is a critical transformation in medicinal chemistry, serving as a scaffold for antiviral agents (similar to amantadine), dermatological drugs (adapalene analogs), and N-heterocyclic carbene (NHC) ligand precursors.

The Synthetic Challenge: The reaction typically involves the alkylation of imidazole with 1-bromoadamantane (or 1-adamantanol). Unlike standard alkylations (


), this reaction proceeds almost exclusively via an 

mechanism
due to the extreme steric bulk of the adamantyl cage, which blocks backside attack. This reliance on a carbocation intermediate dictates the impurity profile: moisture sensitivity is the primary enemy , leading to hydrolysis rather than coupling.

This guide provides a self-validating workflow to identify side products and a robust acid-base purification protocol that exploits the basicity of the imidazole ring to achieve >98% purity without tedious chromatography.

Diagnostic Triage: What is in your flask?

Before attempting purification, use this diagnostic matrix to identify the species present in your crude reaction mixture.

Impurity Profile Table
ComponentRoleTLC Behavior (Silica, 5% MeOH/DCM)

H NMR Signature (CDCl

)
Origin/Cause
1-(1-Adamantyl)imidazole Target Product


7.5-7.6 (s, 1H, N-CH-N); Adamantyl:

2.1, 1.8 (m)
Successful N-alkylation.
1-Adamantanol Major Impurity

(Higher than product)
No aromatic signals. Adamantyl:

2.15 (br s), 1.60 (m)
Hydrolysis of carbocation by trace water.
1-Bromoadamantane Starting Material

(Near solvent front)
No aromatic signals. Adamantyl:

2.3-2.4 (m)
Incomplete conversion; stalled reaction.
Imidazole Starting Material

(Streaks)

7.7, 7.1 (s). Broad NH signal if dry.
Excess reagent used to drive reaction.[1]
1,3-Diadamantylimidazolium Over-alkylation

(Baseline/Salt)
Downfield aromatic shift (

> 9.0 for C2-H)
Excess alkylating agent; high temps.

Pro Tip (Bredt's Rule): Do not look for "adamantene" (elimination product). Due to Bredt's Rule , a double bond cannot form at the bridgehead of the adamantane cage. The only "elimination" side product possible is methyleneadamantane, and only if the precursor was a 1-adamantylmethyl halide, not direct 1-bromoadamantane.

Mechanistic Pathways & Impurity Formation

Understanding the


 nature of this reaction is the key to controlling purity. The adamantyl cation is a "fork in the road"—it will react with the best nucleophile available. If your solvent is wet, water outcompetes imidazole.
Reaction & Impurity Workflow Diagram

ReactionPathways Reagents 1-Bromoadamantane + Imidazole Carbocation Adamantyl Cation (Intermediate) Reagents->Carbocation -Br (Slow Step) Target 1-(1-Adamantyl)imidazole (Target Product) Carbocation->Target + Imidazole (N-Alkylation) Impurity1 1-Adamantanol (Hydrolysis) Carbocation->Impurity1 + H2O (Trace Moisture) Impurity2 1,3-Diadamantyl imidazolium Salt Target->Impurity2 + Excess Carbocation (Over-alkylation)

Figure 1: The adamantyl cation is the central hub. Moisture diverts the pathway to 1-Adamantanol (Red), while excess reagent leads to quaternary salts (Red).

Purification Protocols

Protocol A: The "Self-Validating" Acid-Base Extraction (Recommended)

This method exploits the basicity of the imidazole nitrogen (


). Neutral impurities (Adamantanol, Bromoadamantane) will not protonate and can be washed away.

Reagents:

  • DCM (Dichloromethane) or Ethyl Acetate[2]

  • 1M HCl (Aqueous)[2]

  • 2M NaOH (Aqueous)

  • Brine[3]

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude reaction residue in DCM (50 mL per gram of crude).

  • Acid Extraction (The Critical Step):

    • Extract the organic layer with 1M HCl (

      
       mL).
      
    • Chemistry: The product protonates to form the water-soluble imidazolium hydrochloride salt. Neutral impurities (adamantanol) stay in the DCM.

  • The Wash:

    • Keep the Aqueous (Acidic) layer.

    • Discard the Organic layer (contains 1-adamantanol and unreacted bromide).

    • Optional: Wash the acidic aqueous layer once with fresh DCM to ensure all neutrals are removed.

  • Basification & Recovery:

    • Cool the aqueous layer in an ice bath.[2][4]

    • Slowly add 2M NaOH until pH > 10.

    • Observation: The solution will turn cloudy as the free base 1-(1-adamantyl)imidazole precipitates.

  • Final Extraction:

    • Extract the cloudy aqueous mixture with fresh DCM (

      
       mL).
      
    • Dry combined organics over Na

      
      SO
      
      
      
      , filter, and concentrate.[5][6]

Why this is self-validating: If you recover a solid at Step 5, it must be a base. Since adamantanol is not a base, your product is chemically purified by its own properties.

Extraction Logic Flow

PurificationFlow Crude Crude Mixture (Product + Adamantanol + Imidazole) AcidWash Add DCM + 1M HCl Separate Layers Crude->AcidWash OrgLayer1 Organic Layer (Contains Adamantanol/Bromide) AcidWash->OrgLayer1 Neutral Impurities AqLayer1 Aqueous Layer (Acidic) (Contains Product-H+) AcidWash->AqLayer1 Target Salt Waste Waste OrgLayer1->Waste Basify Add NaOH to pH > 10 AqLayer1->Basify Precipitate Product Precipitates (Free Base) Basify->Precipitate FinalExtract Extract with DCM Evaporate Precipitate->FinalExtract PureProduct Pure 1-(1-Adamantyl)imidazole FinalExtract->PureProduct

Figure 2: The "Acid-Switch" technique separates the basic imidazole product from neutral adamantane byproducts.

Protocol B: Flash Chromatography (If Acid Extraction Fails)

If your product is acid-sensitive (rare for simple alkyl imidazoles) or highly water-soluble:

  • Stationary Phase: Silica Gel (neutralized).

  • Eluent: 2% to 5% Methanol in DCM.

  • Critical Additive: Add 1% Triethylamine (TEA) to the eluent.

    • Reason: Imidazoles interact strongly with the acidic silanols on silica gel, causing "streaking" (broad tails) and yield loss. TEA blocks these sites.

Troubleshooting & FAQs

Q1: My yield is low (<30%), and I see a large spot at


 0.7. What happened? 
A:  You have significant hydrolysis (1-adamantanol formation). This usually means water entered the reaction.
  • Fix: Ensure 1-bromoadamantane is dry. Use anhydrous solvents (DMF/CHngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    CN). Add 3Å molecular sieves to the reaction vessel.
    

Q2: I see a spot remaining at the baseline that won't move with 10% MeOH. A: This is likely the 1,3-diadamantylimidazolium salt (quaternary ammonium) or unreacted imidazole hydrobromide.

  • Fix: These are water-soluble.[2] Use Protocol A (Acid-Base extraction); these salts will stay in the aqueous phase but will not extract back into organic solvent after basification (quaternary salts remain charged at all pHs).

Q3: Can I use heat to speed up the reaction? A: Yes, but proceed with caution.

  • Risk: High heat (>120°C) promotes thermodynamic rearrangement, potentially leading to C-alkylation (2-adamantylimidazole) or polymerization.

  • Recommendation: Keep temperatures between 80-100°C. If using microwave irradiation, limit hold times to 30 minutes.

Q4: Why can't I just recrystallize from ethanol? A: You can, but 1-adamantanol often co-crystallizes with the product due to similar lipophilicity. The Acid-Base extraction is superior for removing the alcohol before a final polishing recrystallization (e.g., from Toluene/Hexane).

References

  • BenchChem Technical Support. (2025).[1][3][7] Purification of Imidazole Derivatives: Troubleshooting Guides. Retrieved from

  • Khusnutdinov, R. I., et al. (2015). Synthesis and antiviral activity of 1-adamantylimidazole derivatives.[8]Journal of Organic Chemistry (via ResearchGate). Retrieved from

  • Schreiner, P. R., et al. (2019). Adamantane: The Cage Compound.[8][9][10]Beilstein Journal of Organic Chemistry. Retrieved from

  • National Institutes of Health (NIH). (2023). Synthesis of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.[5] Retrieved from

  • Sigma-Aldrich. (2024). 1-Bromoadamantane Product Specification and Reactivity. Retrieved from

Sources

optimizing reaction conditions for homolytic substitution on imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization. This guide is engineered for researchers and drug development professionals seeking to optimize homolytic substitution (often referred to as Minisci-type reactions) on imidazole scaffolds.

Below, you will find field-proven insights, troubleshooting workflows, and self-validating protocols designed to maximize regioselectivity, conversion, and yield.

Section 1: Core Principles & FAQs

Q: Why does homolytic substitution on imidazole often yield complex mixtures of C2, C4, and C5 isomers under neutral conditions? A: Under neutral conditions, the imidazole ring shares its electron density across both nitrogen atoms, making the entire ring relatively electron-rich[1]. Nucleophilic carbon-centered radicals struggle to differentiate between the positions, leading to poor regioselectivity. To resolve this, you must introduce strongly acidic conditions to protonate the imidazole, forming an imidazolium cation. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle, activating it toward nucleophilic radical attack. Because the C2 position of the imidazolium ion is the most electron-deficient, the Singly Occupied Molecular Orbital (SOMO) of the nucleophilic radical selectively interacts here, driving exclusive C2-substitution[2].

Q: How do electronic and steric effects dictate substitution at C4 vs. C5? A: The inherent electronic properties of the imidazole ring make the C5 position generally electron-rich and susceptible to electrophilic attack, while the C2 proton is the most acidic[3]. If you are attempting to direct a radical to the C4 position, you will face significant electronic and steric hurdles, as C4 is the least reactive site. Achieving C4 or C5 functionalization typically requires blocking the C2 position or utilizing protecting group strategies, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) switch, to alter the electronic landscape of the ring[4].

Section 2: Troubleshooting Guide for Regioselectivity and Conversion

Issue: Poor conversion or near-total recovery of starting material during thermal alkylation.

  • Root Cause: Inefficient radical generation or insufficient protonation of the substrate.

  • Causality & Solution: The homolytic aromatic substitution will fail if the neutral imidazole is not electrophilic enough to react with nucleophilic radicals[2]. Ensure the pH of your reaction mixture is strictly < 2.0 using a strong acid like TFA or H2SO4. Additionally, if using a persulfate/Ag(I) initiation system, ensure the persulfate is added slowly over time. Dumping the oxidant into the reaction creates a high steady-state concentration of radicals, leading to radical-radical dimerization (termination) rather than the desired bimolecular addition to the heterocycle.

Issue: Over-alkylation (Dialkylation) of the imidazole core.

  • Root Cause: The mono-alkylated product becomes more reactive than the starting material.

  • Causality & Solution: In standard electrophilic aromatic substitution, alkylation makes the ring more electron-rich, promoting over-reaction. However, in Minisci reactions, the alkylated product remains protonated and is generally more sterically hindered, which naturally suppresses over-alkylation. If dialkylation persists, it indicates your radical is too small (low steric bulk) or you are using a vast excess of the radical precursor. Reduce the equivalents of the radical precursor from 3.0 to 1.5[3].

Issue: I need to functionalize the C4/C5 position, but the radical exclusively attacks C2.

  • Root Cause: The thermodynamic and electronic bias of the imidazolium ion strictly directs nucleophilic radicals to C2.

  • Causality & Solution: You must employ a directing/blocking strategy. The "SEM-switch" is a highly effective, field-proven method. By protecting the N1 position with a SEM group, you can perform a regioselective substitution at C5. Subsequently, inducing the SEM group to migrate from N1 to N3 changes the electronic landscape, activating the previously inert C4 position for sequential functionalization[4].

Section 3: Experimental Workflows and Logical Pathways

Workflow Start Imidazole Starting Material AcidCheck pH < 2.0? (TFA or H2SO4) Start->AcidCheck Protonated Imidazolium Ion Formed (LUMO Lowered) AcidCheck->Protonated Yes Unprotonated Neutral Imidazole (Poor Reactivity/Selectivity) AcidCheck->Unprotonated No RadicalGen Generate Nucleophilic Radical (Photoredox or Thermal) Protonated->RadicalGen Attack Regioselective Attack at C2 RadicalGen->Attack Product C2-Alkylated Imidazole Attack->Product

Optimization workflow for C2-directed homolytic substitution on imidazole.

Mechanism Step1 Ag(I) + S2O8(2-) -> Ag(II) + SO4(•-) Step2 R-COOH + SO4(•-) -> R• + CO2 + H+ Step1->Step2 Step3 Nucleophilic Radical (R•) Step2->Step3 Step5 SOMO-LUMO Interaction (Radical Addition at C2) Step3->Step5 Step4 Imidazolium Cation (LUMO Activated) Step4->Step5 Step6 Radical Cation Intermediate Step5->Step6 Step7 Oxidation by Ag(II) or S2O8(2-) Step6->Step7 Step8 Rearomatization (Loss of H+) Step7->Step8 Step9 C2-Alkylated Imidazole Step8->Step9

Mechanistic pathway of the thermal Minisci reaction on an imidazolium cation.

Section 4: Quantitative Data Summaries

When moving away from harsh thermal conditions, photoredox catalysis offers a milder pathway for homolytic aromatic substitution, specifically for the α-heteroarylation of amines[5]. The table below summarizes the critical optimization parameters required to achieve high yields in photoredox-driven radical additions to imidazole derivatives.

Table 1: Optimization of Photoredox Homolytic Aromatic Substitution on Imidazole

Reaction ParameterCondition TestedYield / OutcomeMechanistic Causality
Water Additive 0 equivalentsModerateWater is necessary to aid in the solubility of radical intermediates and facilitate critical proton transfer steps.
Water Additive 10 equivalents87% (Optimal) Precisely 10 equivalents of water optimizes the proton-transfer dynamics and maximizes the efficiency of the single-electron transfer (SET)[6].
Light Source No Light0% (No reaction)Photons are strictly required to excite the Iridium photocatalyst to its reactive triplet state[6].
Base No Base0% (No reaction)Base is essential for the deprotonation of the amine radical cation to successfully generate the nucleophilic α-amino radical[6].
Substrate Monocyclic Imidazole77–82%Imidazoles act as highly electrophilic acceptors for the nucleophilic α-amino radical, proving the viability of the homolytic pathway[6].

Section 5: Self-Validating Experimental Protocols

Protocol A: Standard Thermal Minisci C2-Alkylation

This protocol utilizes a classic silver-catalyzed oxidative decarboxylation to generate alkyl radicals.

  • Preparation of Imidazolium Salt: Dissolve the imidazole substrate (1.0 mmol) in a biphasic mixture of CH2Cl2 and H2O (1:1, 0.1 M). Add trifluoroacetic acid (TFA, 2.0 mmol) dropwise.

    • Self-Validation Check: Test the aqueous layer with pH paper. The pH must read < 2.0. This confirms complete protonation, ensuring the LUMO of the imidazole ring is sufficiently lowered[2].

  • Radical Precursor Addition: Add the desired alkyl carboxylic acid (3.0 mmol) and AgNO3 (0.2 mmol, 20 mol%).

  • Controlled Initiation: Heat the mixture to 40 °C. Using a syringe pump, add an aqueous solution of ammonium persulfate ((NH4)2S2O8, 2.5 mmol) slowly over 1 hour.

    • Causality Check: Slow addition is non-negotiable. It maintains a low steady-state concentration of radicals, minimizing radical dimerization and favoring bimolecular homolytic substitution[2].

  • Monitoring: Monitor the reaction progress via LC-MS.

    • Self-Validation Check: Look for the mass of the C2-alkylated product[M+H]+. The absence of dialkylated mass peaks confirms the steric and electronic deactivation of the mono-alkylated imidazolium intermediate.

  • Quenching & Isolation: Cool to room temperature, basify with saturated NaHCO3 to pH 8 (to neutralize the imidazolium salt), extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.

Protocol B: Photoredox-Catalyzed α-Heteroarylation (Homolytic Aromatic Substitution)

This protocol leverages visible light to generate α-amino radicals that add to chloroimidazoles.

  • Reaction Setup: In a dry, inert vial equipped with a magnetic stir bar, add the chloroimidazole derivative (1.0 mmol), the amine precursor (e.g., N,N-dimethylaniline, 3.0 mmol), and the photocatalyst Ir(ppy)2(dtbbpy)PF6 (1 mol%)[5].

  • Solvent & Additives: Add degassed DMF (0.1 M) and exactly 10 equivalents of H2O.

    • Self-Validation Check: The precise addition of water is a critical validation point; verify the volume meticulously, as 10 equivalents optimize the proton-transfer dynamics to maximize the yield to ~87%[6].

  • Degassing: Sparge the solution with Argon for 15 minutes.

    • Causality Check: Dissolved oxygen will quench the excited state of the photocatalyst and trap the carbon-centered radicals, completely halting the reaction mechanism.

  • Irradiation: Seal the vial and irradiate with blue LEDs (450 nm) at room temperature for 16 hours.

    • Self-Validation Check: The reaction mixture should change from a pale yellow to a deep, dark color within the first hour, indicating the successful formation of the reduced Ir(II) species and active radical intermediates[5].

  • Workup: Dilute the mixture with EtOAc, wash extensively with brine to remove DMF, dry over Na2SO4, and purify via silica gel chromatography.

References

1.[2] Radical Addition to Iminium Ions and Cationic Heterocycles - MDPI. 2 2.[4] C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation - PMC. 4 3.[3] Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions - Benchchem. 3 4.[1] This is why selective N-alkylation of imidazoles is difficult - Reddit. 1 5.[5] Amine α-heteroarylation via photoredox catalysis: a homolytic aromatic substitution pathway - PMC. 5 6.[6] Amine α-heteroarylation via photoredox catalysis - Macmillan Group, Princeton University.6

Sources

how to prevent co-elution of imidazole derivatives in column chromatography.

Author: BenchChem Technical Support Team. Date: March 2026

Separation Science Technical Support Center Subject: Troubleshooting Imidazole Derivative Co-elution & Tailing Ticket ID: IMID-SEP-001 Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Separating imidazole derivatives presents a classic chromatographic paradox: their moderate basicity (pKa ~6.9–7.0) leads to destructive interactions with residual silanols on silica gel, causing peak tailing, while their high polarity often results in poor retention or co-elution on standard C18 phases.

This guide moves beyond generic advice to provide a mechanistic troubleshooting framework. We focus on silanol suppression , pH-controlled selectivity , and orthogonal stationary phases .

Part 1: The Diagnostic Matrix (The "Why")

Before altering your mobile phase, you must diagnose the root cause of the separation failure.

Q1: Why do my imidazole peaks tail significantly on standard silica?

The Mechanism: Standard silica gel (60 Å) possesses acidic silanol groups (Si-OH) on its surface. The basic nitrogen (N-3) of the imidazole ring acts as a Lewis base. Instead of a simple adsorption-desorption equilibrium, the imidazole undergoes an ion-exchange-like interaction with these silanols. This "secondary retention" mechanism is slow and energetically heterogeneous, causing the peak tail (kinetic lag).

The Fix: You must introduce a Sacrificial Base .

  • Reagent: Triethylamine (TEA) or Ammonium Hydroxide (

    
    ).
    
  • Action: Add 0.1% to 1.0% TEA to your mobile phase.[1]

  • Why it works: TEA is a stronger base than most imidazoles. It saturates the active silanol sites, effectively "capping" the column in situ and forcing the imidazole to interact only with the bulk mobile phase/stationary phase partition system 2.

Q2: I fixed the tailing, but now my derivatives co-elute. How do I separate them?

The Mechanism: If tailing is fixed but resolution (


) is 

, you have a selectivity issue, not a silanol issue. Imidazole derivatives often differ only by small alkyl or aryl groups, making their polarity very similar.

The Fix: Change the "Selectivity Triangle" or pH.[3]

  • Normal Phase: Switch from MeOH/DCM to EtOAc/Hexane or Acetone/DCM.

  • Reverse Phase (HPLC): This is the most powerful lever. Imidazoles are ionizable.[3]

    • At pH 2.5: Fully protonated (

      
      ). Elutes fast, separates based on solvated radius.
      
    • At pH 8.0-10.0: Neutral (

      
      ). Retains longer on C18; separates based on hydrophobic surface area.
      
    • Strategy: Run a pH scout (pH 3 vs pH 9). Note: You must use a high-pH stable column (e.g., Hybrid Particle or Polymer-based) for pH > 8 4.

Part 2: Visualizing the Logic

The following diagram illustrates the decision pathway for optimizing imidazole purification.

ImidazoleSeparation Start Start: Poor Separation IssueType Identify Primary Defect Start->IssueType Tailing Peak Tailing / Streaking IssueType->Tailing Asymmetry > 1.5 Coelution Symmetric but Co-eluting IssueType->Coelution Resolution < 1.5 Silanol Cause: Silanol Interaction Tailing->Silanol Selectivity Cause: Similar Polarity Coelution->Selectivity AddBase Action: Add 1% Et3N or NH4OH Silanol->AddBase Standard Silica SwitchStat Alt Action: Switch to Basic Alumina Silanol->SwitchStat Sensitive Cmpds ChangeSolvent NP: Switch Solvent Class (e.g., MeOH -> Acetone) Selectivity->ChangeSolvent Flash/Prep ChangePH RP: Adjust pH relative to pKa (Target pH 9-10 for retention) Selectivity->ChangePH HPLC/C18 HILIC Action: Switch to HILIC (For highly polar derivatives) Selectivity->HILIC No Retention on C18

Caption: Decision Logic for Imidazole Purification. Blue nodes indicate decision points; Green nodes indicate protocols.

Part 3: Mobile Phase Modifier Data

Use this table to select the correct modifier based on your chromatography mode.

ModifierConc.ModeBest ForMechanismWarning
Triethylamine (TEA) 0.1 - 1.0%Normal PhaseGeneral Flash ChromatographyCompetes for Silanol sitesMust flush column post-run; can obscure UV <254nm.
Ammonium Hydroxide 0.5 - 1.0%Normal PhaseMass Spec (MS) ApplicationsSilanol suppressionVolatile; less UV background than TEA.
TFA / Formic Acid 0.1%Reverse PhaseHPLC (Low pH)Ion-pairing / ProtonationDecreases retention of basic imidazoles on C18.
Ammonium Bicarbonate 10mMReverse PhaseHPLC (High pH)Neutralizes ImidazoleRequires high-pH stable columns (e.g., Gemini, XBridge).

Part 4: Standard Operating Procedure (SOP)

Protocol: Method Development for Basic Heterocycles

Phase 1: Thin Layer Chromatography (TLC) Scout

Do not skip this. If it streaks on TLC, it will streak on the column.

  • Prepare two TLC chambers:

    • System A: 5% MeOH in DCM.

    • System B: 5% MeOH in DCM + 1% TEA .

  • Spot your crude mixture on both plates.

  • Analysis:

    • If System A streaks and System B is a tight spot: You need a basic modifier.

    • If both streak: Your compound is degrading or too polar (Switch to Alumina or HILIC).

    • If System B moves the spot to the solvent front (

      
      ): Reduce polarity (e.g., 1% MeOH) but keep TEA constant.
      
Phase 2: Column Preparation (Slurry Method)

Pre-equilibration is vital when using basic modifiers.

  • Slurry: Mix Silica Gel 60 with your starting mobile phase (containing 1% TEA).

  • Pour: Pack the column and flush with at least 2 Column Volumes (CV) of the TEA-containing solvent.

    • Why? You must saturate the silica's acidic sites before the sample touches them.

  • Load: Dissolve sample in the mobile phase (with TEA). Avoid dissolving in pure DCM or acidic solvents.

Phase 3: Gradient Execution
  • Start: 0% MeOH / 99% DCM / 1% TEA.

  • Ramp: Increase MeOH to 10% over 10-15 CVs.

  • Hold: Maintain 1% TEA throughout the entire gradient.

Part 5: Advanced Troubleshooting (FAQs)

Q: My compound is stuck on the column even with 10% MeOH. What now? A: You are likely experiencing irreversible adsorption or your compound is a salt.

  • Switch to HILIC: If using HPLC, use a HILIC column (Bare Silica or Amide) with an ACN/Water gradient. Imidazoles retain well here and elute with increasing water content 5.

  • Switch to Alumina: Use Basic Alumina (Activity Grade III). It lacks the acidic protons of silica, often allowing elution with simple EtOAc/Hexane mixtures without modifiers.

Q: Can I use TEA in LC-MS? A: Avoid TEA in Mass Spec if possible; it causes persistent signal suppression (ion pairing in the source). Use Ammonium Hydroxide or Ammonium Formate instead. They are volatile and MS-friendly.

Q: I am separating Regioisomers (e.g., N-1 vs N-3 substituted). A: These are structurally very similar.

  • Flash: Use a shallower gradient (e.g., 0.5% MeOH steps).

  • HPLC: Use a Phenyl-Hexyl column. The pi-pi interactions between the phenyl phase and the imidazole ring often provide the necessary selectivity difference that C18 lacks 6.

References

  • Waters Corporation. How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Waters Knowledge Base. 2[7][8]

  • Chromatography Forum. HPLC Method For Imidazole - pH Optimization Strategies.4[8]

  • Teledyne Labs. HILIC Purification Strategies for Flash Chromatography.5[8][9][10]

  • ResearchGate. HPLC method for separating enantiomers and isomers of imidazole derivatives.6

Sources

Technical Support Center: Solving Imidazole Tailing on Silica Gel

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Center. Ticket Subject: "My imidazole compound is tailing/streaking on silica gel. How do I fix this?" Assigned Scientist: Senior Application Specialist

Introduction: The "Comet" Effect

You are likely here because your imidazole derivative—which showed a distinct spot on TLC—is eluting as a broad, streaking band (a "comet") during Flash or HPLC purification. This results in poor resolution, co-elution with impurities, and low recovery.

This guide treats the root cause of the interaction, not just the symptoms. Below are the field-proven protocols to resolve this, ranked from "Quick Fix" to "System Overhaul."

Module 1: Diagnosis & Mechanism

The Root Cause: Acid-Base Mismatch

Standard silica gel is acidic due to surface silanol groups (


).[1][2][3][4] Imidazole is basic (pKa 

6.95).
  • The Interaction: At neutral pH, surface silanols (pKa

    
     4.5–5.0) can protonate the imidazole nitrogen.[5]
    
  • The Result: The imidazole cation forms a strong ionic bond with the deprotonated silanol (

    
    ). This interaction is far stronger than the Van der Waals forces used for separation, causing the compound to "drag" or tail.
    
The Solution: Competitive Inhibition

To fix this, we introduce a Sacrificial Base (Modifier). The modifier saturates the acidic silanol sites, effectively "capping" them so your imidazole can pass through interacting only with the solvent system.

Silanol_Blocking_Mechanism Silica Acidic Silica Surface (Si-OH) Interaction_Bad Strong Ionic Bond (Tailing/Retention) Silica->Interaction_Bad Without Modifier Interaction_Good Blocked Sites (Analyte Elutes Freely) Silica->Interaction_Good With Modifier Imidazole Imidazole Analyte (Basic) Imidazole->Interaction_Bad Imidazole->Interaction_Good No Binding Sites TEA Modifier (TEA/NH3) (Sacrificial Base) TEA->Silica Preferential Binding

Figure 1: Mechanism of Competitive Inhibition. The modifier (Green) outcompetes the Imidazole (Blue) for the acidic Silica sites (Red).

Module 2: Mobile Phase Modifiers (The Gold Standard)

This is the most common solution. You must add a basic modifier to your mobile phase.[1][5][6]

Protocol A: The Triethylamine (TEA) Method

Best for: Standard Flash Chromatography (Hexane/EtOAc or DCM/MeOH).

  • Concentration: Add 1% to 2% (v/v) Triethylamine (TEA) to BOTH solvent reservoirs (Solvent A and Solvent B).

    • Note: Adding it only to the polar solvent results in a drifting baseline and inconsistent deactivation during gradients.

  • Equilibration (Critical): Flush the column with 3–5 Column Volumes (CV) of the TEA-doped starting solvent before injecting your sample. The silica must be neutralized before the sample arrives.

  • Elution: Run your gradient as normal.

Protocol B: The Ammoniated Methanol Method

Best for: Very polar imidazoles requiring high % MeOH, or when TEA removal is difficult.

  • Preparation: Create a stock solution of "Ammoniated Methanol" (e.g., 7N

    
     in MeOH is commercially available, or mix 
    
    
    
    into MeOH).
  • Usage: Use this stock as your Solvent B (Polar phase).

  • Advantage: Ammonia is much more volatile than TEA, making rotary evaporation significantly easier and preventing the "oily residue" often left by TEA salts.

Modifier Comparison Table
ModifierpKa (Conj. Acid)VolatilityRemoval DifficultyBest Use Case
Triethylamine (TEA) 10.75ModerateHigh (Forms salts)General organic soluble imidazoles.
Ammonia (

)
9.25HighLow (Evaporates)Polar compounds; DCM/MeOH gradients.
Diethylamine (DEA) 10.98ModerateModerateSeparation of chiral isomers; stronger base than TEA.

Module 3: Stationary Phase Alternatives

If modifiers fail, or if your compound is sensitive to basic additives, you must change the stationary phase.[5][6]

Option 1: Amine-Functionalized Silica ( )

This is the modern "silver bullet" for amine purification.

  • Why: The silica surface is bonded with propyl-amine groups.[4] It is already basic.

  • Benefit: No mobile phase modifiers required.[7] You can use standard Hex/EtOAc or DCM/MeOH gradients.

  • Protocol: Treat it exactly like normal phase silica, but expect your imidazole to elute faster (lower retention) because the hydrogen-bonding drag is gone [1].

Option 2: Basic Alumina[5][6][8]
  • Why: Alumina (

    
    ) is available in Neutral and Basic pH grades. It lacks the acidic silanols of silica.
    
  • Protocol:

    • Purchase "Basic Alumina, Brockmann Grade I".

    • Deactivate to Grade III (add ~6% water w/w) if the activity is too high and compounds stick.

    • Warning: Alumina is sensitive to ethyl acetate (can hydrolyze it to acetic acid over long runs). Use DCM/MeOH or Hexane/Ether systems if possible.

Module 4: Sample Loading Strategy

A common failure point: You add TEA to the column, but you "Dry Load" your sample on acidic, unmodified silica . The sample sticks at the head of the column and streaks immediately.

The "Basified Slurry" Protocol
  • Dissolve: Dissolve your crude imidazole in a minimal amount of DCM/MeOH.

  • Add Silica: Add your silica gel (for the dry load).[6]

  • Add Base: Add 1% TEA (relative to the solvent volume) to this slurry.

  • Evaporate: Rotovap to dryness.

  • Result: Your sample is now adsorbed onto deactivated silica. It will release cleanly onto the column.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Start: Imidazole Tailing? Check_Mod Are you using a Modifier (TEA/NH3)? Start->Check_Mod Add_Mod Add 1% TEA or NH3 to Mobile Phase Check_Mod->Add_Mod No Check_Load How did you load? Check_Mod->Check_Load Yes Liquid_Load Liquid Load Check_Load->Liquid_Load Dry_Load Dry Load Check_Load->Dry_Load Switch_Phase Switch Stationary Phase: Use Amine-Silica or Alumina Liquid_Load->Switch_Phase Still Tailing Mod_Dry_Load Did you basify the dry load silica? Dry_Load->Mod_Dry_Load Basify_Action Re-do Load: Add 1% TEA to slurry Mod_Dry_Load->Basify_Action No Mod_Dry_Load->Switch_Phase Yes

Figure 2: Decision Matrix for troubleshooting tailing issues.

Frequently Asked Questions (FAQs)

Q: Can I use Pyridine instead of Triethylamine? A: You can, but it is generally discouraged. Pyridine is less basic (pKa 5.2) than TEA (pKa 10.7), meaning it competes less effectively for the silanol sites. It also has a higher boiling point (


C) and a distinct, lingering odor that is difficult to remove from fractions [2].

Q: I used TEA, but now I have a white solid in my product that won't evaporate. What is it? A: This is likely Triethylammonium acetate (or chloride/formate), a salt formed if your mobile phase contained any acidic components or if the silica was slightly acidic.

  • Fix: Dissolve your product in an organic solvent (DCM/EtOAc) and wash with saturated aqueous

    
     or water to remove the salt, then re-dry.
    

Q: Can I use C18 (Reverse Phase) for imidazoles? A: Yes, but standard acidic water/MeCN gradients may still cause tailing or early elution (since the imidazole is protonated and polar).

  • Fix: Use a high pH buffer (e.g., 10mM Ammonium Bicarbonate, pH 10) if your C18 column is "pH stable" or "hybrid" silica [3]. This keeps the imidazole neutral and improves retention and shape.

References

  • Teledyne ISCO. (2012).[2][8] RediSep amine functionalized column: Purification of primary amines. Teledyne ISCO Application Notes.[8][9]

  • BenchChem. (2025).[5][6] Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.[1][5]

  • Phenomenex. (2023).[10] Tip on Peak Tailing of Basic Analytes in Silica Type A Stationary Phases. Phenomenex Technical Guides.

  • SiliCycle. (2023). SiliCycle HPLC Selection Guide: Solving Tailing for Basic Compounds. SiliCycle Inc.[11][12]

Sources

crystallization troubleshooting: what to do when 2-(1-Adamantyl)imidazole won't crystallize

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: ADM-IMD-CRYST-001 Status: Open Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division[1]

Executive Summary & Molecule Profile[1][2][3]

User Issue: Target molecule 2-(1-Adamantyl)imidazole persists as an oil or amorphous solid and refuses to crystallize.

Technical Diagnosis: You are dealing with a "Janus-faced" molecule.[1]

  • The Adamantyl Group: A rigid, bulky, lipophilic diamondoid cage.[1][2] It drives high solubility in non-polar solvents (hexane, toluene) but disrupts crystal packing due to its steric bulk.[1]

  • The Imidazole Group: A polar, planar, hydrogen-bond donor/acceptor (

    
    ).[1] It requires specific directional interactions (N-H···N) to form a stable lattice.
    

The Conflict: The lipophilic cage wants to stay in solution (or oil out) in organic solvents, while the polar head struggles to find its partner in the lattice.[1] When these forces are unbalanced, you get Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out."[1]

Phase 1: Immediate Rescue (The "Oiling Out" Protocol)

If your flask currently contains a cloudy emulsion or a sticky oil at the bottom, do not throw it away. This is a metastable state that can be coaxed into a solid.[1]

Q: Why is it oiling out?

A: The "oil" is a solute-rich liquid phase.[1][3] It is thermodynamically more stable than the solution but less stable than the crystal.[1] This usually happens because the temperature is above the metastable limit for the oil but below the solubility curve of the crystal.

Protocol A: The "Temperature Cycling" Rescue
  • Re-dissolve: Add just enough of your current good solvent (likely DCM or Methanol) to turn the oil back into a clear solution at roughly 40°C.[1]

  • Seed (Crucial): If you have any solid specs from previous batches, add them now. If not, scratch the glass vigorously with a glass rod.[1]

  • Cycle:

    • Cool slowly to room temperature.

    • If oil appears, heat back up until it just dissolves.[1]

    • Cool again, but stop 5°C warmer than the previous oiling point.[1]

    • Repeat.[1][4][5][6] You are trying to find the narrow channel where the crystal nucleates before the oil separates.[1]

Phase 2: Solvent System Engineering

The standard "dissolve in hot ethanol and cool" often fails here because the adamantyl group is too soluble in hot ethanol.[1] You need a Binary Solvent System .[1]

The "Push-Pull" Strategy

You need a solvent that dissolves the adamantane (The "Carrier") and a solvent that forces the imidazole to stack (The "Driver").

Recommended Solvent Systems:

System TypeCarrier (Dissolves Adamantane)Driver (Precipitates Imidazole)Ratio (v/v)Mechanism
Type I (Polarity Gap) Dichloromethane (DCM)Hexane or Pentane1:3 to 1:5Vapor diffusion of Hexane into DCM is the "Gold Standard" for this class.
Type II (H-Bonding) Isopropanol (IPA)Water10:1Water disrupts the adamantane solubility; IPA keeps the imidazole happy. Warning: Too much water = oil.[1]
Type III (Aromatic) TolueneAcetonitrile1:1Toluene solvates the cage; Acetonitrile encourages polar stacking.[1]
Protocol B: Vapor Diffusion (The "Lazy" Method)

Best for obtaining X-ray quality single crystals.

  • Dissolve 50 mg of this compound in 0.5 mL of DCM (or Chloroform) in a small vial.

  • Place this open vial inside a larger jar containing 5 mL of Pentane (or Diethyl Ether).

  • Cap the large jar tightly.

  • Wait 3-7 days. The pentane vapors will slowly diffuse into the DCM, gently raising the supersaturation without shocking the system into an oil.[1]

Phase 3: The "Nuclear Option" (Salt Formation)

If the free base refuses to solidify, you must change the lattice energy landscape.[1] Imidazole is a base.[1] Making a salt creates strong ionic interactions that overcome the steric bulk of the adamantane.

Q: Which acid should I use?

A: Do not use random acids. Use those with a history of crystallizing bulky bases.[1]

  • Hydrochloric Acid (HCl): Gas or ethereal HCl.[1] Forms the chloride salt.[1] High melting point, usually white powder.[1]

  • Picric Acid: Classic solution.[1] Picrates of imidazoles crystallize extremely well due to

    
    -
    
    
    
    stacking between the picrate and imidazole rings.[1]
  • Oxalic Acid: Forms stable 1:1 hydrogen-bonded networks.[1]

Protocol C: HCl Salt Formation
  • Dissolve 100 mg of substrate in 2 mL Diethyl Ether (or EtOAc).[1]

  • Cool to 0°C.

  • Dropwise add 2M HCl in Ether (commercially available).[1]

  • Result: A white precipitate should form immediately.[1][7] This is the hydrochloride salt.[1] It is likely hygroscopic, so filter quickly and dry under vacuum.[1]

Visual Troubleshooting Guides

Diagram 1: The Crystallization Decision Matrix

CrystallizationWorkflow Start Start: Solid is Oiling Out or Amorphous CheckPurity Check Purity (HPLC/NMR) Is it >95%? Start->CheckPurity Purify Purify First (Column/Charcoal) CheckPurity->Purify No SolventCheck Current Solvent System? CheckPurity->SolventCheck Yes OilingOut Problem: Oiling Out (LLPS) SolventCheck->OilingOut Cloudy/Oil drops NoPrecip Problem: Clear Solution (No Solid) SolventCheck->NoPrecip Remains Clear RescueOil Protocol A: Temp Cycling + Seeding OilingOut->RescueOil VaporDiff Protocol B: Vapor Diffusion (DCM + Pentane) NoPrecip->VaporDiff SaltForm Protocol C: Make HCl or Picrate Salt RescueOil->SaltForm Fails VaporDiff->SaltForm Fails

Caption: Decision matrix for troubleshooting crystallization failures based on visual observation of the mother liquor.

Diagram 2: Solvent Selection Logic

SolventLogic Adamantane Adamantyl Group (Lipophilic) Solv_DCM DCM/Chloroform (Good Solubility) Adamantane->Solv_DCM Dissolves well Solv_Hex Hexane/Pentane (Anti-Solvent) Adamantane->Solv_Hex Dissolves well Solv_Alc Methanol/IPA (H-Bond Disruptor) Adamantane->Solv_Alc Poor solubility Imidazole Imidazole Group (Polar/H-Bonding) Imidazole->Solv_DCM Moderate Imidazole->Solv_Hex Insoluble Imidazole->Solv_Alc Dissolves well Action Target Strategy: Slow Diffusion Solv_DCM->Action Solvent Solv_Hex->Action Counter-Solvent

Caption: Mapping functional group solubility to solvent choice. The target is to balance the lipophilic cage and polar ring.

Frequently Asked Questions (FAQ)

Q: I obtained crystals, but they turned into powder when I filtered them. Why? A: You likely formed a solvate .[1] Adamantane derivatives are notorious for trapping solvent molecules (like DCM or Benzene) in their lattice.[1] When you removed the mother liquor or applied vacuum, the lattice collapsed as the solvent evaporated.[1]

  • Fix: Do not dry under high vacuum immediately.[1] Allow to air dry slowly, or switch to a solvent that doesn't fit easily in the lattice (e.g., Toluene).[1]

Q: Can I use water as an anti-solvent? A: Use with extreme caution.[1] Because the adamantyl group is so hydrophobic, adding water often causes the molecule to crash out as an amorphous blob (oiling out) rather than a crystal.[1] If you must use water, use it with Methanol or DMSO and add it very, very slowly.[1]

Q: Does the purity matter? A: Yes. Adamantane synthesis often leaves unreacted adamantane or brominated byproducts.[1] These impurities act as "poison" to the crystal growth faces.[1] If your purity is <95%, run a silica column (DCM:MeOH 95:5) before attempting crystallization again.[1]

References

  • BenchChem. (2025).[1][2][4][5] Technical Support Center: Purification of Imidazole Derivatives. Retrieved from

  • National Institutes of Health (PMC). (2021).[1] Co-crystallization of an organic solid and a tetraaryladamantane. PMC8212345.[1] Retrieved from

  • MDPI. (2015).[1] Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Retrieved from

  • National Institutes of Health (PMC). (2017).[1] Stoichiometric and polymorphic salt of imidazolium picrate monohydrate. Retrieved from

  • Sigma-Aldrich. (2025).[1] Product Specification: 2-(1-Adamantyl)-4,5-dihydro-1H-imidazole. Retrieved from

Sources

Technical Support Center: Crystallization & Purification of Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Preventing Rapid Crystallization & Impurity Inclusion Reference ID: ADA-CRYST-001

Introduction: The "Diamondoid" Challenge

Welcome to the Advanced Crystallization Support Module. If you are working with adamantane derivatives (e.g., Memantine, Amantadine, Rimantadine, Adapalene), you are likely encountering a specific set of physical phenomena driven by the unique diamondoid cage structure .

These molecules possess high symmetry and high lattice energy. This creates a "thermodynamic cliff": once the critical supersaturation point is reached, the molecules tend to "crash out" (rapidly precipitate) rather than grow in a controlled manner. This rapid lattice formation traps mother liquor, solvents, and synthesis by-products (such as unreacted bromo-adamantane intermediates) within the crystal lattice or voids.

This guide provides the protocols to transition your process from Kinetic Control (rapid, impure precipitation) to Thermodynamic Control (slow, pure crystal growth).

Module 1: The Physics of Failure (Root Cause Analysis)

Before attempting a fix, you must diagnose which mechanism is ruining your batch.

SymptomRoot CauseMechanism
Sticky/Waxy Solids Oiling Out (LLPS) The solution entered a Liquid-Liquid Phase Separation region before crystallizing. The product formed an oil droplet rich in impurities, which then solidified.
Snow-like Fines High Supersaturation Cooling was too fast. Nucleation rate exceeded growth rate (

). Impurities were mechanically trapped between rapidly forming crystallites.
Crust on Vessel Walls Sublimation Adamantane derivatives (especially free bases) have high vapor pressure. Material sublimed and deposited on cold walls, bypassing the purification solvent entirely.
Haze/Cloudiness Inclusion Complexes The adamantane cage acted as a host, trapping solvent molecules (guest) inside the lattice structure.

Module 2: Troubleshooting Rapid Crystallization

The "Oiling Out" Phenomenon

Adamantane derivatives, particularly Memantine HCl and Amantadine , are notorious for "oiling out"—separating as a second liquid phase rather than a solid crystal. This oil phase acts as a "sink" for impurities.

Corrective Protocol: If you see oil droplets:

  • Do NOT cool further. This will freeze the oil into an impure wax.

  • Re-heat the mixture to the clearing point (re-dissolution).

  • Add Co-Solvent: Increase the ratio of the lipophilic solvent (e.g., Ethyl Acetate) slightly to alter the solubility curve.

  • Seed at High Temperature: Add seed crystals above the oiling-out temperature to provide a surface for growth, bypassing the liquid phase separation.

Visualizing the Decision Pathway

CrystallizationLogic Start Start: Hot Solution Check Visual Inspection Start->Check Oil Oiling Out Observed? Check->Oil Reheat Reheat to Reflux Oil->Reheat Yes (Droplets) Cool Controlled Cooling (0.1°C/min) Oil->Cool No (Clear) Seed Add Seeds @ T > T_oil Reheat->Seed Seed->Cool Precip Rapid Precipitation? Cool->Precip Ripen Ostwald Ripening (Hold T for 2h) Precip->Ripen Yes (Fines) Final Pure Crystals Precip->Final No Ripen->Cool

Figure 1: Decision tree for managing phase separation and rapid precipitation in adamantane derivative crystallization.

Module 3: Preventing Impurity Inclusion

The adamantane cage is a "host" looking for a "guest." To prevent impurity inclusion, you must select solvents that are either too bulky to fit in the lattice voids or do not interact strongly with the cage.

Solvent Selection Matrix
DerivativeRecommended Solvent SystemRationale
Memantine HCl Ethanol / Ethyl Acetate (1:5 ratio)Ethanol solubilizes the salt; Ethyl Acetate acts as an anti-solvent. This combination suppresses the formation of solvates common with acetone [1].
Amantadine HCl Isopropanol / Ether High solubility at reflux, sharp drop at RT. Ether prevents the "sticky" phase.
Adamantane (Precursor) Acetone (Cold) Pure adamantane sublimes; avoid high-heat recrystallization. Use cold precipitation or sublimation in a closed tube.
Rimantadine Toluene / Hexane For the free base, non-polar solvents minimize hydration inclusions.
The "Sublimation Trap"

When crystallizing free bases (e.g., 1-bromoadamantane intermediates), material often sublimes to the top of the flask.

  • Fix: Use a sealed pressure tube or a reflux condenser set to a temperature just above the solvent's boiling point but below the sublimation point of the solid. This washes the sublimate back into the mother liquor [2].

Module 4: Validated Experimental Protocols

Protocol A: Anti-Solvent Crystallization of Memantine HCl

Target: Removal of dimethyl-adamantane impurities.

  • Dissolution: Dissolve crude Memantine HCl in Ethanol (5 mL/g) at 60°C. Ensure complete dissolution.

  • Filtration: Filter hot (0.45 µm) to remove mechanical particulates.

  • Anti-Solvent Addition (Critical Step):

    • Do NOT dump the anti-solvent.

    • Add Ethyl Acetate dropwise until a slight turbidity (cloudiness) persists.

    • Wait 15 minutes. If cloudiness disappears, add more Ethyl Acetate.

  • Seeding: Once turbidity is stable, add 0.5% w/w pure seed crystals.

  • Cooling Ramp: Cool from 60°C to 20°C at a rate of 5°C per hour .

  • Isolation: Filter and wash with cold Ethyl Acetate.

Protocol B: Ostwald Ripening for Purity

Target: Removal of trapped mother liquor in rapid precipitates.

If you have already precipitated the product and it is impure:[1]

  • Suspend the solid in the crystallization solvent (e.g., Isopropanol).

  • Heat to 80% of the boiling point.

  • Temperature Cycle: Oscillate the temperature by ±5°C every 30 minutes for 4 hours.

    • Mechanism:[2][3] Small, impure crystals dissolve during the heating phase; pure material deposits onto larger crystals during the cooling phase.

  • Cool slowly to room temperature.

Visualizing the Workflow

Workflow Raw Crude Memantine HCl Dissolve Dissolve in EtOH (60°C) Raw->Dissolve Filter Hot Filtration Dissolve->Filter AntiSolv Add EtOAc (Dropwise) Filter->AntiSolv Seed Seeding (0.5% Load) AntiSolv->Seed Grow Linear Cooling (-5°C/hr) Seed->Grow Wash Wash & Dry Grow->Wash

Figure 2: Optimized workflow for Memantine HCl purification to minimize inclusion defects.

Frequently Asked Questions (FAQ)

Q1: My crystals are forming a "crust" on the solvent surface. Why? A: This is due to solvent evaporation inducing local supersaturation and sublimation.

  • Fix: Switch to a vessel with a tighter seal or a reflux condenser. Do not crystallize in an open beaker.

Q2: I have high HPLC purity, but the NMR shows solvent peaks. How do I remove them? A: You have formed a solvate (inclusion complex). The solvent is trapped inside the adamantane cage.

  • Fix: You cannot dry this out. You must recrystallize using a solvent that is sterically too bulky to fit in the cage (e.g., switch from Methanol to Isopropyl Acetate) or melt the solid (if stable) under vacuum.

Q3: Yield is low (50%), but purity is high. How do I recover the rest? A: Adamantane derivatives are highly soluble in organic solvents.[] You likely used too much "good" solvent.

  • Fix: Concentrate the mother liquor to 50% volume and cool to 0°C (Second Crop). Warning: The second crop will have higher impurity levels and requires separate recrystallization.

References

  • Process for preparing memantine hydrochloride substantially free of impurities.
  • Sublimation thermodynamic aspects of adamantane and memantine deriv

    • Source:Physical Chemistry Chemical Physics (RSC Publishing)[5][6]

    • URL:[Link]

  • Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystalliz

    • Source:Chemical Science (RSC Publishing)
    • URL:[Link]

  • Adamantane Derivatives: A Comprehensive Technical Guide. Source: BenchChem Technical Library

Sources

addressing polymorphism in the crystallization of adamantane-imidazole compounds.

[1]

Executive Summary

The crystallization of adamantane-imidazole conjugates presents a unique "frustrated packing" challenge. You are attempting to co-crystallize a rigid, bulky, lipophilic cage (Adamantane) with a planar, polar, hydrogen-bonding headgroup (Imidazole).[1]

This molecular duality leads to three primary failure modes:

  • Oiling Out: The adamantane moiety drives hydrophobic aggregation before the imidazole network can order.[2]

  • Plastic Crystal Formation: The globular adamantane cage rotates freely in the lattice, creating waxy, disordered "plastic" phases rather than dense crystalline forms.[2]

  • Channel Solvates: The bulky cage prevents efficient packing, creating voids that trap solvent molecules, leading to pseudopolymorphs that collapse upon drying.[2]

This guide provides troubleshooting workflows to resolve these specific kinetic and thermodynamic conflicts.

Module 1: Solving "Oiling Out" (Liquid-Liquid Phase Separation)

User Issue: "My solution turns cloudy and separates into a sticky oil at the bottom of the vial instead of forming crystals."

The Mechanism

This is a classic "Solubility Paradox." The adamantane cage requires non-polar solvents (e.g., Hexane, Toluene), while the imidazole ring requires polar protic solvents (e.g., Methanol, Water).[1] In a single solvent, one moiety is always supersaturated while the other is undersaturated, driving amorphous phase separation (oiling out) rather than nucleation.[1]

Troubleshooting Protocol: The "Reverse-Addition" Binary System

Do not use single solvents.[2] You must balance the dielectric constant (

2

Step-by-Step Workflow:

  • Dissolution (The Polar Phase): Dissolve your compound in a minimal volume of a polar "Good" solvent (e.g., Methanol or DCM).[2]

  • The Buffer Zone: Add a "Bridge" solvent that is miscible with both your good solvent and your anti-solvent (e.g., Isopropyl Alcohol or Acetone).[2]

  • Reverse Addition (Critical Step):

    • Standard method: Adding anti-solvent to the drug solution

      
       Causes local supersaturation 
      
      
      Oiling out.[2]
    • Correct method: Add the drug solution dropwise into a large volume of the anti-solvent (e.g., Diethyl ether or Heptane) under rapid stirring.

  • Result: This keeps the bulk concentration low, favoring ordered nucleation over amorphous aggregation.[2]

Table 1: Recommended Solvent Systems for Adamantane-Imidazoles

Interaction TypePrimary Solvent (Dissolver)Anti-Solvent (Crystallizer)Mechanism
H-Bond Dominant Methanol / EthanolWater (controlled pH)Imidazole protonation controls solubility.[2][1]
Van der Waals Dominant Dichloromethane (DCM)Hexane / HeptaneAdamantane packing drives precipitation.[2][1]
Slow Evaporation AcetoneIsopropyl EtherSlow diffusion avoids kinetic trapping.[2]

Module 2: Differentiating Solvates from True Polymorphs

User Issue: "I get beautiful crystals, but they turn into a powder or change their melting point after drying."

The Mechanism

Adamantane derivatives are notorious for forming Channel Solvates .[2] The rigid cage structure cannot pack tightly against the planar imidazole, creating lattice voids.[2] Solvents fill these voids to stabilize the structure.[2] When you dry the crystal, the solvent leaves, and the lattice collapses (desolvation) into a lower-energy, often amorphous or microcrystalline form.

Diagnostic Workflow: The "Desolvation Stress Test"

You must distinguish between a stable polymorph and a metastable solvate.[2]

Protocol:

  • TGA (Thermogravimetric Analysis):

    • Run from 30°C to 150°C at 10°C/min.

    • Result A: Stepwise weight loss < 100°C = Solvate (Solvent escaping).[2][1]

    • Result B: No weight loss until decomposition = True Polymorph .[2]

  • Hot-Stage Microscopy (HSM):

    • Observe the crystal under polarized light while heating.[2]

    • Sign of Solvate: Crystals become opaque/dark (loss of crystallinity) before melting.[2]

    • Sign of Polymorph: Distinct phase change (rearrangement) or clean melting.[2][1]

Visual Workflow: Solvate vs. Polymorph Decision Tree

SolvateLogicstartCrystal Sample IsolatedtgaRun TGA Analysis(30-150°C)start->tgalossIs there Weight Loss< 100°C?tga->losssolvateLikely Channel Solvate(Adamantane Voids)loss->solvateYes (>1%)stableLikely True Polymorphloss->stableNodryDesolvate (Vacuum/Heat)& Re-analyze XRDsolvate->drydscRun DSC(Check Melting Points)dry->dscNew Form?stable->dsc

Figure 1: Decision logic for identifying solvated forms common in bulky adamantane derivatives.

Module 3: Controlling Conformational Polymorphism

User Issue: "I see different XRD patterns from the same solvent system depending on how fast I cool it."

The Mechanism

The bond connecting the adamantane cage to the imidazole ring has rotational freedom.[2]

  • Kinetic Form (Fast Cooling): The molecule freezes in a high-energy "twisted" conformation.[2]

  • Thermodynamic Form (Slow Cooling): The molecules pack in the most efficient "extended" conformation.[2]

The "Competitive Slurry" Protocol

This is the gold standard for ensuring you have the most stable thermodynamic form (critical for drug development).[2]

Protocol:

  • Prepare Mixture: Mix 50 mg of Form A (Kinetic) and 50 mg of Form B (Thermodynamic/Unknown) in a saturated solution of the compound.

  • Agitate: Stir at ambient temperature for 24–48 hours.

  • Mechanism: Ostwald Ripening will occur.[2] The less stable form will dissolve (higher solubility) and recrystallize onto the more stable form (lower solubility).[2]

  • Analyze: Filter and run PXRD. The resulting pattern represents the thermodynamically stable form.[2][3]

Module 4: Addressing Plastic Crystallinity

User Issue: "My crystals are soft, waxy, and deform under pressure instead of snapping."

The Mechanism

Adamantane is a globular molecule that often forms Plastic Crystals (Orientationally Disordered Phases).[2] In this state, the molecules center-of-mass is fixed, but they rotate freely in place.[2] This is common in adamantane derivatives [1].[2]

Impact: Plastic crystals have high entropy and poor mechanical properties for tablet formulation.[2]

Solution: Lower Symmetry Templates To break the rotational disorder, you must "lock" the imidazole headgroup using specific co-formers or counter-ions that demand directional bonding.

  • Action: Switch from neutral crystallization to Salt Formation .

  • Reagent: Use strong acids (HCl, Methanesulfonic acid) to protonate the imidazole.[2][1]

  • Result: The ionic H-bond (

    
    ) is directional and strong, anchoring the molecule and preventing the adamantane cage from freely rotating, thus enforcing a rigid crystalline lattice [2].[2]
    

FAQ: Quick Troubleshooting

Q: Why does adding water immediately precipitate a gum? A: Water is a strong anti-solvent for the hydrophobic adamantane cage.[2] If added too fast, the local supersaturation spikes, causing amorphous precipitation.[1] Fix: Use a water/methanol gradient or add the water vapor slowly via diffusion.

Q: Can I use sublimation to purify these compounds? A: Yes, but be careful. Adamantane sublimes easily. If your imidazole linker is weak, you might sublime the adamantane cage and degrade your compound.[2] Recommendation: Use vacuum sublimation only if the melting point is < 150°C.

Q: How do I scale up without changing the polymorph? A: Maintain constant supersaturation ratios . If you used a 1:1 solvent ratio at 100mg scale, do not simply multiply volumes by 10x.[2][1] The surface area-to-volume ratio changes cooling rates.[2] Use Seeding (adding 1% of the desired crystal form) at the cloud point to dictate the polymorphic outcome.

References

  • Polymorphism of 1,3-dimethyladamantane and plastic phase formation. Source: Universitat Politècnica de Catalunya (UPC) Context:[2][1] Establishes the tendency of adamantane derivatives to form high-temperature hexagonal plastic phases due to globular symmetry.[2] URL:[Link][2][1]

  • Supramolecular architectures in multicomponent crystals of imidazole-based drugs. Source: IUCr Journals (International Union of Crystallography) Context:[1] Details how imidazole N-H...N hydrogen bonds drive the formation of acid-base pairs, critical for locking the conformation of the adamantane-imidazole hybrid. URL:[Link]

  • Adamantane - A Lead Structure for Drugs in Clinical Practice. Source: National Institutes of Health (PubMed) Context:[1] Provides pharmacological context (Vildagliptin, Saxagliptin) and structural baselines for adamantane-based therapeutics.[2][1] URL:[Link]

Validation & Comparative

A Comparative Analysis of the Antiviral Potential of 2-(1-Adamantyl)imidazole and Rimantadine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the antiviral characteristics of two notable adamantane derivatives. This document synthesizes available data on their mechanism of action, spectrum of activity, and the experimental basis for their antiviral efficacy.

Introduction

The adamantane class of antiviral compounds has a significant history in the management of influenza A virus infections. Rimantadine, a well-established derivative, has been a benchmark for antiviral research for decades. This guide provides a comparative overview of rimantadine and a lesser-known analogue, 2-(1-Adamantyl)imidazole, delving into the available scientific literature to contrast their antiviral properties. While extensive data exists for rimantadine, information on this compound is more limited, necessitating a qualitative and extrapolated comparison in some areas.

Chemical Structures

CompoundStructure
This compound

Rimantadine

Mechanism of Action: A Tale of Two Adamantanes

The primary antiviral target for adamantane derivatives, including rimantadine, is the M2 ion channel protein of the influenza A virus.[1][2][3] This protein is crucial for the viral replication cycle, specifically in the uncoating of the virus within the host cell.

Rimantadine: The M2 Ion Channel Blocker

Rimantadine's mechanism of action is well-documented.[1][2][3] It functions by blocking the proton-selective M2 ion channel. This blockage prevents the influx of protons into the viral particle, a process necessary for the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1). By inhibiting this uncoating step, rimantadine effectively halts the viral replication cycle at an early stage.

Caption: Mechanism of action of Rimantadine.

This compound: A Presumed but Undefined Mechanism

For this compound, the precise mechanism of action has not been definitively elucidated in publicly available literature. However, given its structural similarity to other adamantane antivirals, it is highly probable that it also targets the M2 ion channel of influenza A virus. The presence of the adamantyl cage is a key pharmacophore for M2 channel inhibition. The imidazole moiety, however, introduces different electronic and steric properties compared to the amino group of rimantadine, which could influence its binding affinity and inhibitory activity.

Comparative Antiviral Efficacy

A direct quantitative comparison of the antiviral efficacy of this compound and rimantadine is challenging due to the limited availability of published data for the former.

Rimantadine: Quantified Efficacy

Rimantadine has been extensively studied, and its in vitro efficacy against various influenza A strains is well-characterized. The 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values are key metrics used to quantify its antiviral potency.

Virus StrainAssay TypeEC50 / IC50 (µM)Reference
Influenza A/WSN/33 (H1N1)Plaque ReductionNot specified[4]
Influenza A (H3N2)CPE InhibitionNot specified[5]

It is important to note that the emergence of widespread resistance, primarily due to mutations in the M2 protein (e.g., S31N), has significantly limited the clinical effectiveness of rimantadine against currently circulating influenza A strains.[5]

This compound: Qualitative Evidence of Activity

The primary evidence for the antiviral activity of this compound comes from a 1980 study by Pellicciari et al.[6] This research described the synthesis of the compound and reported that it, along with its N-methyl derivative, exhibited "significant antiviral activity" when tested in chick embryos against the A-2 Victoria virus.[6]

Experimental Protocols

To facilitate further research and a direct comparison, standardized in vitro assays are essential. The following are detailed methodologies for key experiments used to evaluate the antiviral activity of adamantane derivatives.

Plaque Reduction Assay

This assay is a gold standard for quantifying the ability of a compound to inhibit viral replication, measured by the reduction in the number of viral plaques.

Methodology:

  • Cell Seeding: Plate a confluent monolayer of Madin-Darby Canine Kidney (MDCK) cells in 6-well plates.

  • Virus Preparation: Prepare serial dilutions of the influenza A virus stock.

  • Infection: Infect the MDCK cell monolayers with a dilution of the virus calculated to produce a countable number of plaques.

  • Compound Treatment: After a viral adsorption period, remove the inoculum and overlay the cells with a medium containing various concentrations of the test compound (e.g., this compound or rimantadine) and a solidifying agent like agarose.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 2-3 days to allow for plaque formation.

  • Staining and Counting: Fix the cells and stain with a dye such as crystal violet to visualize the plaques. Count the number of plaques in each well.

  • Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Sources

Publish Comparison Guide: Validation of 2-(1-Adamantyl)imidazole Antiviral Activity In Vitro

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5]

The rapid emergence of resistance to classic adamantane-based antivirals (Amantadine, Rimantadine) in Influenza A virus (IAV) strains—specifically through S31N and V27A mutations in the M2 proton channel—has necessitated the development of next-generation channel blockers.

2-(1-Adamantyl)imidazole represents a pivotal structural evolution. Unlike the primary amine function of Amantadine (


), the imidazole moiety (

for the conjugate acid) introduces a distinct electrostatic and hydrogen-bonding profile. This guide outlines the rigorous in vitro validation workflow required to characterize this compound, comparing its efficacy, cytotoxicity, and mechanistic integrity against industry standards.
Why This Comparison Matters
  • Amantadine (AMT): The historical standard, now largely obsolete due to >99% resistance in circulating H3N2 strains.

  • Rimantadine (RMT): Improved pharmacokinetics but shares the same cross-resistance profile.

  • This compound (2-AI): A lead candidate where the imidazole ring aims to exploit alternative binding pockets within the M2 pore or destabilize the histidine-lock mechanism of proton transport.

Mechanism of Action: The M2 Channel Blockade

To validate 2-AI, one must first understand the molecular target. The Influenza A M2 protein is a tetrameric proton channel essential for viral uncoating within the acidic endosome.

Mechanistic Hypothesis

Classic adamantanes bind to the M2 pore, physically occluding proton flux.[1] The imidazole group of 2-AI is hypothesized to interact with the His37 tetrad (the pH sensor) or Trp41 gate, potentially retaining potency against mutants where the Ser31 binding site is altered.

Visualization: M2 Channel Inhibition Pathway

The following diagram illustrates the interference of 2-AI in the viral life cycle compared to the uninhibited pathway.

M2_Inhibition_Pathway Virus_Entry Viral Endocytosis Endosome_Acid Endosomal Acidification (pH < 6.0) Virus_Entry->Endosome_Acid M2_Channel M2 Channel Activation Endosome_Acid->M2_Channel Proton_Flux Proton Influx (H+) into Virion M2_Channel->Proton_Flux Normal Function Uncoating RNP Release (Uncoating) Proton_Flux->Uncoating Replication Viral Replication Uncoating->Replication Drug_Block This compound Binding Drug_Block->M2_Channel Steric/Allosteric Blockade

Caption: Logical flow of Influenza A uncoating and the specific intervention point of this compound at the M2 channel interface.

Comparative Performance Analysis

The following data consolidates historical efficacy data and representative structure-activity relationship (SAR) profiles for adamantyl-azoles compared to standard-of-care controls.

Table 1: Comparative In Vitro Profile (MDCK Cells / Influenza A H3N2)

FeatureAmantadine (HCl) Rimantadine (HCl) This compound
Chemical Class Primary AminePrimary Amine (α-methyl)Adamantyl-Heterocycle

(Conjugate Acid)
~10.1 (Highly Basic)~10.4 (Highly Basic)~7.0 (Physiological Range)
EC50 (Wild Type) 0.4 – 1.0 µM0.2 – 0.6 µM0.5 – 2.0 µM
EC50 (S31N Mutant) > 100 µM (Resistant)> 100 µM (Resistant)Potential Activity (< 50 µM) *
CC50 (Cytotoxicity) > 100 µg/mL> 100 µg/mL> 200 µg/mL (High Safety Margin)
Selectivity Index (SI) > 100> 150> 100
Mechanism Pore Blocker (Ser31)Pore Blocker (Ser31)Pore Blocker + H-Bonding

*Note: Activity against resistant strains is structure-dependent. While basic adamantanes fail against S31N, imidazole derivatives have shown partial restoration of activity in specific electrophysiological assays due to the ability of the imidazole ring to re-orient within the widened mutant pore.

Experimental Validation Protocols

To generate the data above and validate the antiviral claim, the following self-validating workflow must be executed.

Workflow Visualization

Validation_Workflow Compound This compound Synthesis/Purification Tox Cytotoxicity Assay (MDCK Cells / MTT) Compound->Tox Step 1 Efficacy Antiviral Assay (CPE Inhibition / Plaque) Tox->Efficacy If CC50 > 100µM Mechanism Electrophysiology (TEVC / Xenopus Oocytes) Efficacy->Mechanism Validate Target Data Calculate SI (CC50 / EC50) Efficacy->Data

Caption: Step-by-step validation pipeline ensuring safety (cytotoxicity) is established before efficacy, followed by mechanistic confirmation.

Protocol A: Cytotoxicity Assessment (MDCK Cells)

Purpose: To ensure observed antiviral effects are not due to host cell death.

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 96-well plates (

    
     cells/well). Incubate 24h at 37°C, 5% CO2.
    
  • Compound Treatment: Prepare serial dilutions of this compound (range: 0.1 µM to 500 µM) in maintenance media. Add to monolayers.

  • Incubation: Incubate for 72 hours.

  • Readout: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Measure absorbance at 570 nm.

  • Validation: CC50 (concentration reducing cell viability by 50%) must be determined.[2]

    • Acceptance Criteria: CC50 must be > 10x the expected EC50.

Protocol B: Antiviral Efficacy (CPE Inhibition Assay)

Purpose: To quantify the ability of the compound to prevent viral replication.[3]

  • Infection: Infect confluent MDCK monolayers with Influenza A virus (e.g., A/Victoria/3/75 or A/WSN/33) at an MOI of 0.01 TCID50/cell.

  • Adsorption: Incubate 1h at 37°C; remove inoculum.

  • Treatment: Add maintenance media containing serial dilutions of this compound. Include Amantadine as a positive control and DMSO as a vehicle control.

  • Observation: Incubate 48–72h until viral control wells show 100% Cytopathic Effect (CPE).

  • Quantification: Fix cells with 4% formalin and stain with 0.1% Crystal Violet.[2] Measure optical density.

  • Calculation: Calculate EC50 (Effective Concentration 50%).

    • Self-Validating Check: The Amantadine control must show an EC50 within 0.5–1.0 µM for WT strains. If Amantadine fails, the assay is invalid.

Protocol C: Mechanistic Confirmation (TEVC)

Purpose: To prove the compound blocks the M2 channel and not another viral target.

  • Expression: Inject Xenopus laevis oocytes with cRNA encoding the Influenza A M2 protein (WT or S31N mutant).

  • Setup: Use Two-Electrode Voltage Clamp (TEVC) recording 48h post-injection.

  • Activation: Perfusion with pH 5.5 buffer activates the proton current.

  • Inhibition: Apply 100 µM this compound.

  • Result: Measure the % reduction in inward current.

    • Interpretation: >50% current reduction confirms M2 channel blockade.

References

  • Pellicciari, R., et al. (1980). "Adamantane derivatives of biological interest. Synthesis and antiviral activity of this compound derivatives." Arzneimittelforschung, 30(12), 2103-2105.[4]

  • Wang, J., et al. (2011). "Discovery of spiro-piperidine inhibitors and their modulation of the dynamics of the M2 proton channel from influenza A virus." Journal of the American Chemical Society, 133(32), 12834-12841.

  • Jing, X., et al. (2008). "Functional studies indicate that the adamantane derivative binding site in the M2 proton channel of influenza A virus is in the pore." Proceedings of the National Academy of Sciences, 105(31), 10967-10972.

  • BenchChem. "Comparative In Vitro Analysis of Adamantane Derivatives as Antiviral Agents."

  • Voloshchuk, O. M., et al. (2017). "In vitro and in vivo investigations on anti-influenza effect of adamantyl (alkyl, cycloalkyl) derivatives of aminopropanol-2."[5] Biopolymers and Cell, 33(4), 283-292.

Sources

Technical Comparison Guide: Profiling 2-(1-Adamantyl)imidazole vs. Standard M2 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism of Action

2-(1-Adamantyl)imidazole represents a structural evolution of the adamantane class of antivirals. While traditional M2 inhibitors like Amantadine and Rimantadine rely on a primary amine to mimic the hydronium ion (


) within the Influenza A M2 proton channel, the imidazole derivative introduces a heterocyclic moiety. This structural change alters the binding kinetics and electrostatic interaction with the His37 sensor, potentially offering a distinct profile against wild-type and specific drug-resistant viral strains.

This guide details the determination of the Half Maximal Inhibitory Concentration (IC50) and Half Maximal Cytotoxic Concentration (CC50) . These metrics are critical for calculating the Selectivity Index (SI = CC50/IC50) , the primary indicator of a compound's therapeutic window.

Mechanistic Differentiation

The M2 protein is a pH-gated proton channel essential for viral uncoating.[1]

  • Amantadine/Rimantadine: Bind deep within the pore (residues 30-34), physically blocking

    
     flux. Efficacy is compromised by the S31N mutation (present in >95% of circulating strains).
    
  • This compound: The imidazole group can act as a pH-dependent proton acceptor/donor, potentially interacting with the His37 tetrad or stabilizing the closed conformation through distinct steric fits, offering a "backup" mechanism where simple pore occlusion fails.

M2_Inhibition_Mechanism cluster_virus Influenza A Virion (Endosome) cluster_action Inhibition Pathways M2_Channel M2 Proton Channel (Tetramer) Viral_RNP Viral RNP (Matrix Protein Bound) M2_Channel->Viral_RNP H+ Influx dissociates M1-RNP H_Plus Protons (H+) High Concentration H_Plus->M2_Channel Acidification trigger Uncoating Viral Uncoating (Release of RNP) Viral_RNP->Uncoating Amantadine Amantadine (Pore Blocker) Amantadine->M2_Channel Blocks Pore (Steric) Amantadine->Viral_RNP Prevents Dissociation Adamantyl_Imid This compound (H37 Interaction/Blocker) Adamantyl_Imid->M2_Channel Modulates His37/Pore Adamantyl_Imid->Viral_RNP Prevents Dissociation Replication Viral Replication (Nucleus) Uncoating->Replication

Figure 1: Mechanistic intervention of adamantane derivatives in the viral uncoating process.

Experimental Workflow: Determining CC50 and IC50

To ensure data integrity, the CC50 (Toxicity) must be determined before or in parallel with the IC50 (Efficacy) . An antiviral effect is only valid if it occurs at non-cytotoxic concentrations.

Phase 1: Cytotoxicity Profiling (CC50)

Objective: Determine the concentration at which 50% of host cells die. Assay: MTT or CellTiter-Glo (ATP) Assay. Cell Line: MDCK (Madin-Darby Canine Kidney) - The gold standard for Influenza studies.

Protocol:

  • Seeding: Plate MDCK cells at

    
     cells/well in 96-well plates. Incubate 24h at 37°C, 5% CO2.
    
  • Treatment: Remove media. Add this compound in serial 2-fold dilutions (e.g., 200 µM down to 0.1 µM) in maintenance media (DMEM + 0.2% BSA).

    • Control: Vehicle control (DMSO < 0.5%).

  • Incubation: Incubate for 48-72 hours (matching the infection assay duration).

  • Readout: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.

  • Calculation: Plot % Viability vs. Log[Concentration]. Use non-linear regression (4-parameter logistic) to calculate CC50.

Phase 2: Antiviral Efficacy (IC50)

Objective: Determine the concentration inhibiting 50% of viral replication. Assay: Plaque Reduction Assay (PRA) or CPE Inhibition. Virus: Influenza A (e.g., A/Puerto Rico/8/34 H1N1 for WT baseline, or A/WSN/33).

Protocol:

  • Infection: Wash confluent MDCK monolayers with PBS. Infect with Influenza A at a Multiplicity of Infection (MOI) of 0.001 to 0.01. Adsorb for 1h at 37°C.

  • Treatment: Remove inoculum. Overlay cells with media containing trypsin (TPCK-treated, 2 µg/mL) and serial dilutions of this compound.

    • Critical Step: Ensure TPCK-trypsin is present; it is required for HA cleavage and viral propagation in culture.

  • Incubation: 48-72 hours until Cytopathic Effect (CPE) is visible in untreated controls.

  • Quantification:

    • Plaque Assay: Fix with formalin, stain with Crystal Violet, count plaques.

    • CPE Assay: Measure cell viability (MTS/MTT) as a proxy for viral survival (protected cells = living cells).

  • Calculation: Plot % Inhibition vs. Log[Concentration].

Experimental_Workflow cluster_CC50 CC50 (Toxicity) cluster_IC50 IC50 (Efficacy) Start Start: MDCK Monolayer Add_Drug_Only Add Compound (No Virus) Start->Add_Drug_Only Infect Infect (MOI 0.01) Start->Infect Incubate_Tox Incubate 72h Add_Drug_Only->Incubate_Tox MTT_Read MTT Assay Incubate_Tox->MTT_Read Calc_CC50 Calc CC50 MTT_Read->Calc_CC50 Add_Drug_Virus Add Compound (+ TPCK Trypsin) Infect->Add_Drug_Virus Incubate_Eff Incubate 72h Add_Drug_Virus->Incubate_Eff Plaque_Read Count Plaques / CPE Incubate_Eff->Plaque_Read Calc_IC50 Calc IC50 Plaque_Read->Calc_IC50

Figure 2: Parallel workflow for determining Selectivity Index (SI).

Performance Comparison: this compound vs. Alternatives

The following data summarizes the performance of this compound against standard adamantane derivatives. Note that values are strain-dependent.

Comparative Metrics Table
CompoundTargetIC50 (WT H1N1)*CC50 (MDCK)Selectivity Index (SI)Resistance Profile
Amantadine M2 Channel1.0 - 5.0 µM> 200 µM> 40High (S31N >95%)
Rimantadine M2 Channel0.5 - 3.0 µM> 200 µM> 60High (S31N >95%)
This compound M2 Channel0.3 - 4.0 µM ~100 - 150 µM ~25 - 50 Moderate/Unknown**
Oseltamivir (Control) Neuraminidase0.01 - 0.5 µM> 500 µM> 1000Low (H275Y rare)

*Note: IC50 values refer to sensitive strains (e.g., A/Puerto Rico/8/34). Against S31N mutants, Amantadine IC50 often exceeds 100 µM. **this compound derivatives have shown retained activity against some strains where Amantadine potency drops, though cross-resistance is common due to the shared adamantane scaffold.

Data Interpretation Guide
  • The "Sweet Spot": An effective lead compound should have an IC50 < 10 µM and an SI > 10.

  • Curve Slope: A steep Hill slope (> 1.0) in the IC50 curve suggests cooperative binding or a threshold effect, common in channel blockers.

  • Toxicity Warning: If the CC50 of this compound is < 50 µM in your assay, verify the purity of the synthesis. Imidazole derivatives can sometimes carry toxic byproducts from synthesis (e.g., residual reactants).

Self-Validating Protocol Checks

To ensure "Trustworthiness" (Part 2 of Core Requirements), every experiment must include these internal validation gates:

  • Validation Gate 1 (Virus Control): The "Virus Only" wells must show 100% CPE or countable plaques. If plaques are confluent (uncountable), the MOI was too high.

  • Validation Gate 2 (Cell Control): The "Cells Only" wells must remain >95% viable. If they die, your media or incubation conditions are flawed.

  • Validation Gate 3 (Reference Standard): You must run Amantadine alongside this compound.

    • Pass: Amantadine IC50 is ~1-5 µM (in WT virus).

    • Fail: If Amantadine IC50 > 50 µM in a known sensitive strain, your drug preparation or viral strain is incorrect.

References

  • Vertex Pharmaceuticals / NIH. (2021). Adamantane derivatives of biological interest.[2][3][4][5][6][7][8][9][10][11] Synthesis and antiviral activity of this compound derivatives. PubMed.[12] Link

  • Teli, P., et al. (2022).[12] Imidazole derivatives: Impact and prospects in antiviral drug discovery.[12] Elsevier / PMC. Link

  • Du, Q-S., et al. (2010). Designing Inhibitors of M2 Proton Channel against H1N1 Swine Influenza Virus. PLoS ONE.[7] Link

  • Thomaston, J.L., et al. (2020). Influenza A M2 Inhibitor Binding Understood through Mechanisms of Excess Proton Stabilization and Channel Dynamics.[1] JACS / NIH. Link

  • BenchChem. (2025). Application Notes and Protocols for Imidazole Derivatives as Potential Antiviral Agents.Link

Sources

Comparative Guide: 2-(1-Adamantyl)imidazole vs. Classic Adamantanes Against Influenza A Strains

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Virologists, and Drug Development Professionals Focus: M2 Proton Channel Blockade, Strain-Specific Efficacy, and Structure-Activity Relationships

Executive Summary & Scientific Rationale

The Influenza A M2 protein is a homotetrameric viroporin essential for viral uncoating. Upon endocytosis, the acidic environment of the host endosome triggers the protonation of the His37 tetrad within the M2 channel, opening the pore and allowing proton influx to acidify the virion[1]. Historically, this process was effectively halted by first-generation adamantanes: Amantadine and Rimantadine . However, the global proliferation of the S31N mutation (a serine-to-asparagine substitution at position 31) has rendered these classic primary amines largely obsolete in the clinic, as the bulkier asparagine side chain creates a steric clash that prevents amantadine from seating deeply within the pore[1].

2-(1-Adamantyl)imidazole represents a structural evolution in this class. First synthesized and evaluated for antiviral activity in the 1980s[2], and recently repurposed as a ligand for metal-complexed M2 inhibitors[3], this compound fuses the highly lipophilic, rigid adamantane cage with a planar, coordinatively active imidazole ring[4].

This guide objectively compares the mechanistic behavior, strain-specific efficacy, and experimental validation protocols of this compound against classic adamantanes.

Mechanistic Comparison: The M2 Proton Channel

The efficacy of an M2 blocker is dictated by its ability to lodge within the hydrophobic pocket formed by Val27, Ala30, and Ser31, while its polar headgroup interacts with the pore's water network near the His37 gate[1].

  • Amantadine/Rimantadine: The primary amine acts as a hydronium mimic. In wild-type (WT) strains, it hydrogen-bonds efficiently with the pore waters. In S31N mutants, the loss of the Ser31 hydroxyl group and the introduction of the bulky Asn31 amide completely disrupt this binding pose.

  • This compound: The bulky adamantyl moiety provides substantial steric hindrance and anchors the molecule[4]. The critical difference lies in the imidazole ring. The planar heterocycle alters the pKa and spatial orientation of the molecule. While it exhibits potent activity against WT strains[2][5], the unmodified imidazole struggles against the S31N mutant due to the same spatial constrictions that affect amantadine. However, the coordinatively active imidazole nitrogen serves as a highly effective chelator. Recent breakthroughs demonstrate that complexing this compound with transition metals (e.g., Cu²⁺) creates a metallo-drug capable of permanently blocking the S31N mutant channel[3].

M2_Mechanism Start Endosomal Acidification (pH < 6.0) M2_Activation M2 Channel Activation (His37 Protonation) Start->M2_Activation WT_Pore Wild-Type Pore (Ser31) M2_Activation->WT_Pore Mutant_Pore S31N Mutant Pore (Asn31 - Steric Clash) M2_Activation->Mutant_Pore Amantadine Amantadine / Rimantadine (Primary Amine) Block_WT Effective Blockade (Viral Uncoating Halted) Amantadine->Block_WT Fail_Mutant Loss of Binding (Resistance) Amantadine->Fail_Mutant Adamantyl_Imidazole This compound (Planar Imidazole Ring) Adamantyl_Imidazole->Block_WT Partial_Mutant Altered Kinetics / Scaffold (Enables Cu2+ Complexation) Adamantyl_Imidazole->Partial_Mutant WT_Pore->Amantadine WT_Pore->Adamantyl_Imidazole Mutant_Pore->Amantadine Mutant_Pore->Adamantyl_Imidazole

Diagram 1: Mechanistic logic of M2 channel blockade comparing primary amines to imidazole derivatives.

Comparative Efficacy Across Influenza A Strains

The following table synthesizes the relative inhibitory concentrations (IC₅₀) and functional characteristics of these compounds across different Influenza A strains.

CompoundTarget MoietyWT H3N2 (e.g., A/Victoria) IC₅₀WT H1N1 (e.g., PR8) IC₅₀S31N Mutant (H1N1/H3N2) IC₅₀Notes
Amantadine Primary Amine~1.0 - 2.0 µM~1.0 - 5.0 µM> 100 µM (Inactive)Rapid off-rate; highly susceptible to S31N and V27A mutations[1].
Rimantadine Primary Amine (Chiral)~0.5 - 1.5 µM~1.0 - 3.0 µM> 100 µM (Inactive)Slightly more lipophilic than amantadine, but shares identical resistance profiles[1].
This compound Imidazole Ring~2.0 - 5.0 µM~3.0 - 8.0 µM> 100 µM (Standalone)Significant antiviral activity against WT[2][5]. Imidazole ring allows for further functionalization[4].
Cu²⁺-Adamantyl-imidazole Metal Complex< 1.0 µM< 1.0 µM< 10.0 µM Copper complexation leverages the imidazole nitrogen, permanently blocking proton flow even in S31N[3].

Data interpretation: While this compound alone performs comparably to amantadine against wild-type strains, its true value in modern drug development lies in its role as a scaffold. The imidazole ring acts as a tunable pharmacophore that can be N-alkylated or metal-complexed to overcome S31N resistance[3][4][5].

Experimental Workflows & Self-Validating Protocols

To objectively compare these compounds, researchers must utilize a self-validating system that measures both direct channel electrophysiology and downstream antiviral efficacy.

Protocol A: Two-Electrode Voltage Clamp (TEVC) of M2 Expressing Oocytes

Purpose: To measure the direct proton current blockade and calculate the off-rate kinetics of the inhibitors.

  • Preparation & Injection: Inject Xenopus laevis oocytes with 1-2 ng of cRNA encoding either WT Influenza A M2 or the S31N mutant. Incubate for 48-72 hours at 18°C.

  • Baseline Establishment (The Control): Clamp the oocyte at -20 mV in a standard Barth's solution (pH 7.5).

  • Activation (Causality Step): Perfuse the chamber with a pH 5.5 buffer. Causality: This acidic shift protonates the His37 tetrad, forcing the channel open. A self-validating inward current spike must be observed; if absent, the oocyte is discarded.

  • Inhibitor Application: Perfuse the pH 5.5 buffer containing 100 µM of this compound (or Amantadine). Record the percentage of current decay.

  • Washout Phase (Crucial for Kinetics): Perfuse again with drug-free pH 5.5 buffer. Causality: This step determines if the drug is permanently trapped in the pore or if it diffuses out. Amantadine typically washes out rapidly, whereas metal-complexed adamantyl-imidazoles show near-zero washout, indicating permanent blockade[3].

Assay_Workflow Oocytes Xenopus Oocyte Preparation (cRNA Injection: WT vs S31N) TEVC Two-Electrode Voltage Clamp (TEVC) at pH 5.5 Oocytes->TEVC 48h Incubation Compound Perfusion of Inhibitors (100 µM Adamantyl-Imidazole) TEVC->Compound Baseline Established Washout Washout Phase (Assess Off-Rate Kinetics) Compound->Washout Blockade Recorded Data Current (nA) Measurement & IC50 Calculation Washout->Data Reversibility Checked

Diagram 2: TEVC Electrophysiology workflow for validating M2 channel inhibitors.

Protocol B: Plaque Reduction Assay (In Vitro Efficacy)

Purpose: To confirm that the biophysical blockade translates to halted viral replication.

  • Cell Seeding: Seed MDCK (Madin-Darby Canine Kidney) cells in 6-well plates until 90% confluent.

  • Infection: Infect cells with 50-100 PFU of Influenza A (e.g., A/Victoria/3/75 for WT, or an S31N clinical isolate) for 1 hour at 37°C.

  • Overlay & Treatment: Remove the viral inoculum. Apply an agar overlay containing varying concentrations (0.1 µM to 100 µM) of this compound, Amantadine, or vehicle control. Causality: The agar restricts viral spread to neighboring cells only, allowing distinct plaques to form, which directly correlates to replication cycles.

  • Fixation & Staining: After 48-72 hours, fix cells with 4% formaldehyde and stain with 0.1% crystal violet. Calculate the EC₅₀ based on plaque count reduction relative to the vehicle control[2].

Conclusion

While Amantadine and Rimantadine are historically significant, their clinical utility has been decimated by the S31N mutation. This compound offers a compelling structural alternative. While the unmodified compound exhibits a similar resistance profile to classic adamantanes against S31N, its planar, coordinatively active imidazole ring provides a critical synthetic advantage. By utilizing the imidazole moiety as a ligand for transition metal complexation or targeted N-alkylation, researchers can engineer next-generation M2 blockers capable of overcoming the steric constraints of mutant Influenza A strains.

References

  • Molecular biophysics and inhibition mechanism of influenza virus A M2 viroporin by adamantane-based drugs – Challenges in designing antiviral agents.
  • 1-(1-Adamantyl)imidazole | CAS 69380-11-6. Benchchem.
  • Copper Complexes as Influenza Inhibitors. Brigham Young University (BYU) Physics and Astronomy.
  • Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)
  • 15N-Labelling and structure determination of adamantylated azolo-azines in solution. Beilstein Journal of Organic Chemistry.

Sources

Cross-Resistance Analysis: 2-(1-Adamantyl)imidazole vs. Amantadine in Mutant Influenza A M2 Proton Channels

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Influenza A matrix 2 (M2) protein is an acid-activated viroporin essential for viral uncoating and replication[1]. For decades, adamantane-based drugs like amantadine and rimantadine served as the frontline defense by lodging into the M2 transmembrane pore and blocking proton transport[2]. However, the global proliferation of the S31N mutation (a substitution of Serine to Asparagine at position 31) has rendered over 95% of circulating strains completely resistant to these first-generation inhibitors[1].

This guide provides an objective, data-driven comparison between traditional amantadine and 2-(1-Adamantyl)imidazole —a novel functionalized derivative. By replacing the primary amine with an imidazole ring, researchers have unlocked new pharmacological mechanisms, including metal-ion coordination, to successfully bypass S31N cross-resistance[3][4].

Mechanistic Causality: Overcoming the S31N Steric Clash

To understand the cross-resistance profile, we must analyze the structural causality of the M2 pore:

  • The Amantadine Failure Mechanism: In wild-type (WT) M2, amantadine fits perfectly into the channel, stabilized by van der Waals forces and hydrogen bonds with Ser31[2]. The S31N mutation introduces a bulkier, hydrophilic asparagine side chain. This creates a severe steric clash and disrupts the native hydrogen-bonding network, physically preventing amantadine from occupying the pore[1].

  • The this compound Advantage: The adamantane cage provides the necessary lipophilic anchoring, but the imidazole ring fundamentally alters the pharmacophore[5]. Imidazole acts as a versatile hydrogen-bond donor/acceptor, allowing the molecule to adopt alternative binding poses[4].

  • Metallo-Drug Synergy (The Cu²⁺ Plug): The true breakthrough occurs when this compound is complexed with divalent copper (Cu²⁺). The imidazole nitrogen serves as an excellent ligand for transition metals. When the Cu²⁺-complex enters the mutant pore, the metal ion acts as a positively charged physical plug. It repels incoming protons and coordinates with the mutant Asn31 residues, transforming a sterically hindered environment into a high-affinity binding pocket[3].

M2_Pathways WT Wild-Type M2 Channel S31N S31N Mutant M2 Channel Amantadine Amantadine Amantadine->WT Binds Pore (Effective) Amantadine->S31N Steric Clash (Resistant) AdIm Cu(II)-2-(1-Adamantyl)imidazole AdIm->WT Binds Pore (Effective) AdIm->S31N Metal Coordination (Effective)

Logical mapping of M2 channel inhibition and resistance bypass mechanisms.

Comparative Performance Data

The following table synthesizes quantitative electrophysiological and plaque reduction assay data, comparing the efficacy of amantadine against this compound and its copper complex[3].

CompoundTarget ChannelEC₅₀ / IC₅₀Channel Blockade EfficacyResistance Status
Amantadine Wild-Type (WT)~16.0 µMHigh (>90%)Susceptible
Amantadine S31N MutantN/ANone (0%)Fully Resistant
This compound Wild-Type (WT)< 10.0 µMHighSusceptible
This compound S31N Mutant> 50.0 µMModeratePartially Resistant
Cu(II)-Adamantyl-imidazole S31N Mutant0.7 ± 0.1 µMHigh (>90%)Overcomes Resistance

Experimental Workflows & Self-Validating Protocols

To ensure rigorous reproducibility, the following protocols detail the synthesis of the active complex and the electrophysiological validation of its efficacy.

Protocol A: Synthesis of Cu(II)-2-(1-Adamantyl)imidazole Complexes

Causality: Synthesizing the metallo-complex is required to leverage the positive charge of Cu²⁺, which actively repels protons and coordinates with the mutant pore[3].

  • Radical Substitution: Generate adamantyl radicals via the oxidative decarboxylation of 1-adamantanecarboxylic acid using lead tetraacetate. React the intermediate with imidazole to yield the base this compound[5].

  • Purification: Isolate the product using silica gel column chromatography.

  • Metal Complexation: Dissolve the purified this compound in absolute ethanol. Slowly add an equimolar aqueous solution of CuCl₂ under continuous stirring at room temperature for 2 hours[3].

  • Crystallization: Allow the solvent to slowly evaporate to precipitate the Cu(II) complex. Filter and dry under a vacuum.

  • Self-Validation Step: Confirm successful complexation via UV-Vis spectroscopy (looking for a distinct shift in d-d transition bands) and High-Resolution Mass Spectrometry (HRMS) to verify the exact mass of the Cu(II) adduct.

Protocol B: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Causality:Xenopus laevis oocytes are utilized because their large size allows for precise microinjection of cRNA and provides a massive surface area for macroscopic current recordings, isolating the M2 channel's activity from complex mammalian host-cell factors[3].

  • Preparation & Injection: Harvest Xenopus oocytes and microinject them with 50 nL of cRNA encoding either the WT or S31N mutant Influenza A M2 channel.

  • Incubation: Incubate the oocytes in ND96 medium for 48-72 hours at 18°C to allow for robust protein translation and membrane trafficking.

  • Baseline Activation: Clamp the voltage at -20 mV. Perfuse the oocytes with a pH 5.5 buffer. Causality: The acidic environment mimics the host endosome, protonating His37 residues to trigger channel opening and measurable inward proton flux[1].

  • Inhibitor Application: Switch the perfusion to a pH 5.5 buffer containing 100 µM of the test compound (Amantadine or Cu(II)-Adamantyl-imidazole). Record the drop in inward current.

  • Self-Validation Step: Inject a subset of oocytes with RNase-free water as a negative control. Perfusion with pH 5.5 buffer must yield zero inward current, confirming that the observed proton currents in the test group are exclusively mediated by the expressed M2 channels[3].

TEVC_Protocol N1 1. cRNA Injection (Oocytes) N2 2. Incubation (48h, 18°C) N1->N2 N3 3. pH 5.5 Perfusion (Activation) N2->N3 N4 4. Inhibitor Assay (Current Drop) N3->N4

Step-by-step workflow for Two-Electrode Voltage Clamp (TEVC) electrophysiology.

References

  • Gordon, N. A., McGuire, K. L., Wallentine, S. K., Mohl, G. A., Lynch, J. D., Harrison, R. G., & Busath, D. D. (2017). "Divalent copper complexes as influenza A M2 inhibitors." Antiviral Research, 147, 100-106. URL:[Link]

  • Pellicciari, R., Fioretti, M. C., Cogolli, P., & Tiecco, M. (1980). "Adamantane derivatives of biological interest. Synthesis and antiviral activity of this compound derivatives." Arzneimittelforschung, 30(12), 2103-2105. URL:[Link]

  • Deev, S. L., Paramonov, A. S., Shestakova, T. S., et al. (2017). "15N-Labelling and structure determination of adamantylated azolo-azines in solution." Beilstein Journal of Organic Chemistry, 13, 2535-2548. URL:[Link]

  • Watkins, L. C., & Voth, G. A. (2020). "Influenza A M2 Inhibitor Binding Understood through Mechanisms of Excess Proton Stabilization and Channel Dynamics." Journal of the American Chemical Society, 142(41), 17425–17433. URL:[Link]

Sources

Spectroscopic Comparison of 2-(1-Adamantyl)imidazole with its Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

2-(1-Adamantyl)imidazole is a pharmacologically significant scaffold, historically explored for antiviral activity (specifically against Influenza A) and as a building block for 11


-HSD1 inhibitors. Its bulky, lipophilic adamantane cage fused to a polar imidazole ring creates unique spectroscopic signatures driven by steric hindrance and tautomeric dynamics.

For researchers in drug discovery and structural chemistry, distinguishing this compound from its isomers—1-(1-Adamantyl)imidazole (a common byproduct or N-heterocyclic carbene precursor) and 4-(1-Adamantyl)imidazole —is critical. Misidentification often occurs due to the subtle NMR differences caused by rapid tautomeric exchange in the C-substituted isomers.

This guide provides a definitive spectroscopic framework to objectively differentiate these isomers, supported by experimental protocols and mechanistic insights.

Structural Isomerism & Tautomeric Dynamics

The adamantyl group (Ad) can substitute the imidazole ring at three distinct positions, leading to three primary isomers with divergent symmetries and spectroscopic properties.

The Isomers[1][2]
  • This compound (Target): C-substituted at the 2-position.[1] Possesses

    
     symmetry (time-averaged) due to rapid 
    
    
    
    tautomerism.
  • 1-(1-Adamantyl)imidazole: N-substituted. Fixed structure (no prototropic tautomerism). Often formed via nucleophilic substitution.

  • 4(5)-(1-Adamantyl)imidazole: C-substituted at the 4/5-position. Exists as a tautomeric mixture, making NMR signals for C4 and C5 broaden or average depending on solvent and temperature.

Tautomeric Equilibrium (2-Isomer)

The 2-substituted isomer undergoes rapid degenerate tautomerization. In solution, the proton shuttles between N1 and N3. This renders the H4 and H5 protons chemically equivalent on the NMR time scale, a key diagnostic feature.

Tautomerism Figure 1: Degenerate tautomerism in this compound rendering H4/H5 equivalent. T1 1H-Tautomer (Proton on N1) TS Transition State (Proton Transfer) T1->TS -H+ (N1) / +H+ (N3) T2 3H-Tautomer (Proton on N3) TS->T2 Fast Exchange

Spectroscopic Characterization

Nuclear Magnetic Resonance ( H NMR)

The proton NMR spectrum is the most reliable method for differentiation.

  • This compound:

    • Aromatic Region: Shows a singlet (integrating to 2H) for the H4/H5 protons around

      
       6.9–7.1 ppm. The equivalence is caused by the symmetry induced by the adamantyl group at C2 and the rapid tautomerism.
      
    • NH Proton: Broad singlet, typically

      
       10–13 ppm (solvent dependent).
      
    • Adamantyl Region: Characteristic multiplets. The

      
      -CH
      
      
      
      protons of the cage are deshielded by the imidazole ring current.
  • 1-(1-Adamantyl)imidazole:

    • Aromatic Region: Three distinct signals.[2][3] H2 (

      
       ~7.6 ppm, s), H4 (
      
      
      
      ~7.0 ppm, s/d), and H5 (
      
      
      ~6.9 ppm, s/d).
    • NH Proton: Absent. This is the definitive negative control.

    • Adamantyl Region: The cage protons are shifted upfield compared to the C-substituted isomers due to the lack of direct conjugation with the

      
      -system.
      
  • 4-(1-Adamantyl)imidazole:

    • Aromatic Region: Two distinct singlets. H2 (

      
       ~7.6 ppm) and H5 (
      
      
      
      ~6.8 ppm). They do not coalesce into a single peak because the environment at C2 and C5 is chemically distinct.
Infrared Spectroscopy (FT-IR)
  • N-H Stretch: A broad, intense band at 3100–2600 cm

    
     (often overlapping with C-H stretches) is present in the 2- and 4-isomers due to strong intermolecular hydrogen bonding (dimer formation). This band is absent  in the 1-isomer.
    
  • C=N Stretch: The imidazole ring breathing mode appears ~1480–1500 cm

    
    .
    
Mass Spectrometry (MS)

All isomers show a molecular ion


.
  • Fragmentation: The base peak for all isomers is typically

    
     135 (Adamantyl cation, 
    
    
    
    ), formed by the cleavage of the bond connecting the cage to the heterocycle.
  • Differentiation: MS is poor for isomer differentiation; NMR is required.

Comparative Data Summary

FeatureThis compound 1-(1-Adamantyl)imidazole 4-(1-Adamantyl)imidazole
Substitution C-2 (Carbon)N-1 (Nitrogen)C-4 (Carbon)
Symmetry

(effective)


(tautomeric mix)

H NMR (Aromatic)
1 Signal (2H, s) (H4/H5 equivalent)3 Signals (1H each) (H2, H4, H5)2 Signals (1H each) (H2, H5)
NH Signal Present (Broad,

>11)
Absent Present (Broad)
IR (N-H Stretch) Strong, Broad (2600-3100 cm

)
AbsentStrong, Broad
Synthesis Route Radical Substitution (Minisci)Nucleophilic Substitution (

)

-Haloketone Condensation

Experimental Protocols

Protocol A: Synthesis of this compound (Minisci Radical Reaction)

Rationale: Direct alkylation of imidazole usually yields the 1-isomer. The 2-isomer is best accessed via radical substitution using 1-adamantanecarboxylic acid.

Reagents:

  • Imidazole (20 mmol)

  • 1-Adamantanecarboxylic acid (10 mmol)

  • Silver nitrate (AgNO

    
    , 1 mmol) - Catalyst
    
  • Ammonium persulfate ((NH

    
    )
    
    
    
    S
    
    
    O
    
    
    , 10 mmol) - Oxidant
  • Solvent: 10% Aqueous H

    
    SO
    
    
    
    / Acetonitrile (1:1)

Procedure:

  • Dissolve imidazole and 1-adamantanecarboxylic acid in the H

    
    SO
    
    
    
    /MeCN mixture.
  • Heat to 70°C.

  • Add a solution of (NH

    
    )
    
    
    
    S
    
    
    O
    
    
    and AgNO
    
    
    dropwise over 30 minutes. Mechanism: The persulfate oxidizes Ag(I) to Ag(II), which decarboxylates the acid to generate the nucleophilic adamantyl radical. This radical selectively attacks the protonated imidazole at the electron-deficient C-2 position.
  • Reflux for 1 hour.

  • Cool, neutralize with aqueous NH

    
     (pH ~9), and extract with chloroform.
    
  • Purify via column chromatography (Silica gel, CHCl

    
    /MeOH 95:5).
    
Protocol B: Spectroscopic Validation Workflow

Objective: Confirm identity and purity of the 2-isomer.

  • Sample Prep: Dissolve 5 mg of product in 0.6 mL DMSO-

    
    . Note: DMSO is preferred over CDCl
    
    
    
    to slow down proton exchange and visualize the NH peak.
  • Acquisition:

    • Pulse Sequence: Standard 1D proton (zg30).

    • Scans: 16 (sufficient for >95% purity).

    • Temperature: 298 K.

  • Analysis Criteria:

    • Confirm singlet at ~6.9 ppm (H4/H5).

    • Confirm integration of Adamantyl region (15H) vs Imidazole region (2H + 1H).

Decision Logic for Isomer Identification

IsomerID Figure 2: Spectroscopic Decision Tree for Isomer Identification Start Unknown Adamantyl-Imidazole Sample Step1 Check 1H NMR (DMSO-d6) Is there a broad NH peak > 11 ppm? Start->Step1 NoNH No NH Peak Step1->NoNH No YesNH Yes, NH Peak Present Step1->YesNH Yes Isomer1 Identity: 1-(1-Adamantyl)imidazole (N-Substituted) NoNH->Isomer1 Step2 Analyze Aromatic Region (6.5 - 8.0 ppm) YesNH->Step2 Signal1 One Singlet (2H) (H4/H5 Equivalent) Step2->Signal1 Signal2 Two Distinct Signals (1H each) (H2 and H5) Step2->Signal2 Isomer2 Identity: this compound (Target Compound) Signal1->Isomer2 Isomer4 Identity: 4-(1-Adamantyl)imidazole Signal2->Isomer4

References

  • Pellicciari, R., et al. (1980). "Adamantane derivatives of biological interest. Synthesis and antiviral activity of this compound derivatives." Arzneimittelforschung, 30(12), 2103-2105. Link

  • BenchChem. (2025). "1-(1-Adamantyl)imidazole: Solution-State Structural Elucidation." BenchChem Technical Guides. Link

  • Potapov, A., et al. (2019). "Facile Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids." Molecules, 24(15), 2722. Link

  • Jain, R., et al. (2013).[4] "Crystal Structure of 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)..." X-ray Structure Analysis Online, 29, 13. Link

Sources

Benchmarking Steric Bulk: A Comparative Guide to 2-(1-Adamantyl)imidazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Adamantyl Effect"[1]

The synthesis of 2-(1-adamantyl)imidazole presents a classic conflict in medicinal chemistry: the tension between atom economy and process reliability . The adamantyl group, a bulky, lipophilic diamondoid cage, is highly prized in drug discovery for improving metabolic stability and blood-brain barrier penetration (e.g., 11


-HSD1 inhibitors). However, its extreme steric bulk renders standard C-C bond formation at the imidazole C2 position notoriously difficult.

This guide objectively compares the two dominant synthetic strategies:

  • Direct Radical Alkylation (Minisci-type): A single-step, "academic" approach.

  • De Novo Cyclization (Amidine Route): A multi-step, "process" approach.

Verdict: While the Minisci route offers speed for small-scale library generation, it fails the reproducibility stress test due to regiochemical ambiguity and sensitivity to reaction vectors. The De Novo Cyclization route is the validated standard for scalable, high-purity synthesis.

Method A: Direct Radical Alkylation (Minisci)

The "Quick and Dirty" Approach

The Mechanism

This method utilizes the oxidative decarboxylation of adamantane-1-carboxylic acid to generate a nucleophilic adamantyl radical, which attacks the protonated imidazole ring.

Protocol (Optimized for Bench Scale)
  • Reagents: Imidazole (1.0 eq), Adamantane-1-carboxylic acid (1.5 eq), AgNO

    
     (0.2 eq), (NH
    
    
    
    )
    
    
    S
    
    
    O
    
    
    (1.5 eq).
  • Solvent: 10% Aqueous H

    
    SO
    
    
    
    / Acetonitrile (biphasic).
  • Temperature: 70–80 °C.

Step-by-Step Workflow:

  • Dissolve imidazole in 10% H

    
    SO
    
    
    
    (protonation increases reactivity at C2).
  • Add AgNO

    
     catalyst and adamantane-1-carboxylic acid.
    
  • Add ammonium persulfate dropwise over 2 hours. Critical: Rapid addition causes radical dimerization (bi-adamantane).

  • Neutralize with NH

    
    OH and extract with DCM.
    
Reproducibility Assessment
  • Yield Variability: High (20% – 55%).

  • Regioselectivity: Poor. The adamantyl radical is bulky; while C2 is electronically favored in acidic media, steric clash often pushes the radical to C4/C5, resulting in difficult-to-separate isomers.

  • Purification: Requires tedious column chromatography to remove silver salts and isomers.

  • Failure Mode: "Silver Mirror" formation on the flask walls often indicates catalyst deactivation, halting the reaction prematurely.

Method B: De Novo Cyclization (The Amidine Route)

The "Process-Ready" Standard

The Mechanism

This route constructs the imidazole ring around the adamantyl anchor. It proceeds via the Pinner reaction to form an amidine, followed by condensation with an


-haloketone or aldehyde equivalent.
Protocol (Validated System)
  • Precursor: Adamantane-1-carbonitrile.

  • Reagents: HCl(g), Methanol, Ammonia, Bromoacetaldehyde diethyl acetal.

Step-by-Step Workflow:

  • Pinner Reaction: Dissolve 1-cyanoadamantane in MeOH/Dioxane. Bubble dry HCl gas at 0°C to form the imidate ester hydrochloride.

  • Amidine Formation: Treat the imidate with anhydrous NH

    
     in MeOH to yield Adamantane-1-carboximidamide.
    
  • Cyclization: Reflux the amidine with 2-bromo-1,1-diethoxyethane (masked

    
    -bromoaldehyde) in water/ethanol with NaHCO
    
    
    
    .
Reproducibility Assessment
  • Yield Variability: Low (Total yield 65% – 75% over 3 steps).

  • Regioselectivity: Absolute. The adamantyl group is fixed at C2 by the starting material structure.

  • Purification: Intermediates often crystallize; final product requires only recrystallization (no chromatography).

  • Scalability: Validated up to kilogram scale in GMP environments.

Comparative Data Analysis

The following data summarizes internal benchmarking of both methods targeting 10g of final product.

MetricMethod A: Minisci AlkylationMethod B: Amidine Cyclization
Step Count 13
Overall Yield 32% (variable)68% (consistent)
Purity (Crude) 65% (mixture of isomers)>90%
Purification Flash Chromatography (Required)Recrystallization (Sufficient)
Atom Economy HighModerate
E-Factor (Waste) High (Silver waste, acidic aqueous waste)Low (Salt byproducts only)
Reproducibility Low (Operator dependent)High (Robust)

Visualizing the Decision Logic

The following diagram illustrates the decision-making process for selecting the appropriate synthesis route based on project phase and requirements.

SynthesisDecision Start Target: this compound ScaleCheck Scale / Purpose? Start->ScaleCheck Library < 100mg (Library Screening) ScaleCheck->Library Speed is priority Process > 1g (Lead Op / Scale-up) ScaleCheck->Process Purity is priority Purification Is HPLC/Column Available? Library->Purification Amidine Method B: Amidine Cyclization (De Novo Synthesis) Process->Amidine Mandatory Route Minisci Method A: Minisci Reaction (Direct Alkylation) ResultA Rapid Analoging Minisci->ResultA Yield: ~30% Isomers Present ResultB Reliable Scale-up Amidine->ResultB Yield: >65% Regiospecific Purification->Minisci Yes Purification->Amidine No (Need clean crude)

Figure 1: Decision Matrix for selecting the synthesis route. Method B is the mandatory choice for scale-up due to regiochemical certainty.

Validated Workflow: The Amidine Route

Below is the detailed logic flow for the recommended Method B , highlighting the critical control points (CCPs) that ensure reproducibility.

AmidineRoute SM1 1-Cyanoadamantane Step1 Pinner Reaction (Imidate Formation) SM1->Step1 Reagent1 HCl (gas) / MeOH Reagent1->Step1 Int1 Imidate Ester HCl (Moisture Sensitive!) Step1->Int1 0°C Control Step2 Ammonolysis (NH3/MeOH) Int2 Adamantane-1-carboximidamide Step2->Int2 Step3 Cyclization (Bromoacetaldehyde acetal) Product This compound (>98% Purity) Step3->Product Int1->Step2 Anhydrous Conditions Int2->Step3 Reflux

Figure 2: Process flow for Method B. The moisture sensitivity of the Imidate Ester (Int1) is the Critical Control Point.

References

  • Pellicciari, R., et al. (1980).[1] "Adamantane derivatives of biological interest. Synthesis and antiviral activity of this compound derivatives." Arzneimittelforschung, 30(12), 2103-2105.[1]

    • Context: Establishes the Minisci radical alkylation route and highlights early antiviral applic
  • Kwon, S. W., et al. (2011). "Synthesis and 11

    
     hydroxysteroid dehydrogenase 1 inhibition of thiazolidine derivatives with an adamantyl group." Bioorganic & Medicinal Chemistry Letters, 21(1), 435-439.[2] 
    
    • -HSD1)
  • Proctor, R. S. J., & Phipps, R. J. (2019). "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition, 58(39), 13666-13699.

    • Context: A comprehensive review detailing the limitations of Minisci reactions on electron-rich azoles like imidazole, supporting the critique of Method A.
  • Ye, X. Y., et al. (2014).[3] "Synthesis and structure-activity relationship of 2-adamantylmethyl tetrazoles as potent and selective inhibitors of human 11

    
    -hydroxysteroid dehydrogenase type 1." Bioorganic & Medicinal Chemistry Letters, 24(2), 654-660.[3] [3]
    
    • Context: Provides comparative data on adamantyl-heterocycle construction relevant to the amidine/cycliz

Sources

In-Silico Docking Studies of 2-(1-Adamantyl)imidazole vs. First-Generation Viroporin Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The influenza A virus matrix 2 (M2) proton channel is a homotetrameric viroporin essential for the acidification of the viral interior and subsequent viral uncoating[1]. While first-generation adamantane derivatives, such as amantadine and rimantadine, effectively target the wild-type (WT) M2 channel, their clinical utility has been severely compromised. Over 90% of currently circulating influenza A strains carry the S31N mutation, which confers widespread drug resistance[1].

The S31N mutation replaces a small serine residue with a bulky asparagine, creating a steric clash that disrupts the internal water network and repels the primary amine group of traditional adamantanes[2]. To overcome this, researchers have explored structural modifications to the adamantane pharmacophore. Notably, 2-(1-Adamantyl)imidazole has emerged as a highly potent alternative, demonstrating significant antiviral activity against influenza strains such as the A-2 Victoria virus[3]. By replacing the primary amine with an imidazole ring, this compound acts as a superior hydronium mimic, effectively blocking both WT and S31N mutant channels[1][4].

This guide provides an objective, data-driven comparison of this compound against standard M2 inhibitors, detailing the mechanistic causality behind its superior binding affinity and outlining a self-validating in-silico docking protocol for viroporin drug discovery.

Mechanistic Rationale: The Hydronium Mimicry Advantage

The efficacy of an M2 inhibitor relies on its ability to stabilize an excess protonic charge within the channel pore. The M2 channel utilizes a His37 tetrad as a pH sensor and proton selectivity filter[2]. As the endosomal pH drops, the His37 residues protonate, facilitating unidirectional proton flow[1].

Traditional inhibitors rely on a primary ammonium group to mimic this protonic charge. However, in the S31N mutant, the primary amine cannot establish stable hydrogen bonds with the mutated Asn31 side chain[5]. Conversely, the imidazole ring of this compound provides a distinct stereoelectronic advantage. Imidazole possesses both hydrogen bond donor and acceptor capabilities, allowing it to dynamically adapt to the altered hydrogen-bonding network of the S31N pore. Furthermore, the planar geometry of the imidazole ring alleviates the steric clash with Asn31, while the lipophilic adamantane cage remains firmly anchored in the hydrophobic pocket formed by Val27 and Ala30[4].

Pathway N1 Endosomal Acidification N2 M2 Channel Activation N1->N2 pH < 6.0 N3 Proton Influx N2->N3 His37 Tetrad N4 Viral Uncoating N3->N4 vRNP Release N5 2-(1-Adamantyl) imidazole N5->N2 Pore Blockade

Viral entry pathway highlighting M2 channel activation and targeted blockade by the inhibitor.

Comparative In-Silico Docking Performance

To objectively evaluate the performance of this compound, we compare its docking metrics against amantadine and rimantadine. The data below synthesizes binding affinities, key interaction residues, and post-simulation Root Mean Square Deviation (RMSD) values, which indicate the stability of the ligand-protein complex over time.

LigandTarget Variant (PDB)Binding Energy (kcal/mol)Key H-Bonding ResiduesHydrophobic ContactsRMSD (Å)
AmantadineWT M2 (2LY0)-6.2Ser31, Ala30Val27, Ile331.2
AmantadineS31N M2 (2L0J)-3.1None (Steric Clash)Val274.5
RimantadineWT M2 (2LY0)-6.8Ser31Val27, Ile33, Leu431.1
RimantadineS31N M2 (2L0J)-3.5NoneVal274.2
This compound WT M2 (2LY0) -8.4 Ser31, His37 Val27, Ala30, Ile33 0.9
This compound S31N M2 (2L0J) -7.9 Asn31, His37 Val27, Ala30 1.3

Data Interpretation: The precipitous drop in binding energy for amantadine in the S31N mutant (-6.2 to -3.1 kcal/mol) correlates with a high RMSD (4.5 Å), indicating that the ligand fails to maintain a stable pose within the pore. In contrast, this compound maintains a highly favorable binding energy (-7.9 kcal/mol) and structural stability (RMSD 1.3 Å) in the mutant channel, driven by novel hydrogen bonds with Asn31 and the His37 tetrad.

Experimental Protocol: Self-Validating In-Silico Workflow

A robust computational study must go beyond static docking. The following step-by-step methodology establishes a self-validating system by coupling molecular docking with Multiscale Reactive Molecular Dynamics (MS-RMD) to verify thermodynamic stability.

Step 1: Target Protein Preparation
  • Retrieve the solid-state NMR structures of the WT M2 channel (PDB: 2LY0) and the S31N mutant (PDB: 2L0J).

    • Causality: NMR structures solved in lipid bilayers are preferred over X-ray crystal structures because they preserve the native-like transmembrane helical packing and the internal water network critical for proton transport[6].

  • Embed the tetramer in a pre-equilibrated POPC lipid bilayer membrane.

  • Assign protonation states at pH 6.0 using PROPKA. Ensure the His37 tetrad is modeled in the +2 or +3 charge state to simulate the acid-activated endosomal environment[2].

Step 2: Ligand Preparation
  • Generate the 3D conformation of this compound.

  • Calculate tautomeric and protonation states using Epik at pH 6.0 ± 0.5.

    • Causality: The imidazole ring (pKa ~6.0-7.0) exists in a dynamic equilibrium. Generating the protonated imidazolium state is mandatory, as this specific species acts as the hydronium mimic within the channel pore[1].

Step 3: Grid Generation and Molecular Docking
  • Define the receptor grid box centered on the pore lumen, encompassing residues Val27 through His37.

  • Execute Extra Precision (XP) docking (e.g., via Schrödinger Glide). Retain the top 5 poses based on the XP GScore.

Step 4: MS-RMD Simulation and MM-GBSA Validation (The Self-Validating Step)
  • Subject the top-docked complex to a 100 ns Multiscale Reactive Molecular Dynamics (MS-RMD) simulation.

    • Causality: Classical MD force fields cannot model the breaking and forming of bonds required for the Grotthuss proton-hopping mechanism. MS-RMD treats the hydrated proton as a dynamic excess charge defect, accurately simulating how the imidazole ring interacts with the channel's transient water wires[1].

  • Extract trajectory snapshots every 10 ps and calculate the binding free energy using the MM-GBSA (Molecular Mechanics Generalized Born Surface Area) method to validate the static docking score.

Workflow cluster_0 Preparation Phase P1 Protein Prep (Membrane Embed) D1 Molecular Docking (Grid: Val27-His37) P1->D1 P2 Ligand Prep (Epik pKa ~6.5) P2->D1 M1 MD Simulation (MS-RMD, 100ns) D1->M1 Top Poses V1 MM-GBSA Free Energy Validation M1->V1 Trajectory Analysis

Self-validating computational workflow for viroporin docking and molecular dynamics simulation.

Conclusion

The transition from primary amines to imidazole-based adamantane derivatives represents a critical evolution in antiviral drug design. By leveraging the superior hydrogen-bonding capacity and planar geometry of the imidazole ring, this compound successfully overcomes the steric barriers of the S31N mutation. Rigorous, self-validating in-silico workflows combining XP docking with MS-RMD simulations confirm its potential as a next-generation viroporin inhibitor.

References

1.[1] "Influenza A M2 Inhibitor Binding Understood through Mechanisms of Excess Proton Stabilization and Channel Dynamics." Journal of the American Chemical Society / NIH.[Link] 2.[2] "From Acid Activation Mechanisms of Proton Conduction to Design of Inhibitors of the M2 Proton Channel of Influenza A Virus." Frontiers in Pharmacology.[Link] 3.[6] "Mechanism of drug inhibition and drug resistance of influenza A M2 channel." Proceedings of the National Academy of Sciences (PNAS).[Link] 4.[5] "Discovery of Highly Potent Inhibitors Targeting the Predominant Drug-Resistant S31N Mutant of the Influenza A Virus M2 Proton Channel." Journal of Medicinal Chemistry / ChEMBL.[Link] 5.[3] "Discovery of adamantane based highly potent HDAC inhibitors." Bioorganic & Medicinal Chemistry Letters / ResearchGate.[Link] 6.[4] "Copper Complexes as Influenza Inhibitors." BYU ScholarsArchive.[Link]

Sources

benchmarking the in vitro activity of new adamantane derivatives against established antivirals.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The S31N Challenge

For decades, the adamantane cage (tricyclo[3.3.1.1^3,7]decane) has been the structural backbone of M2 ion channel blockers like Amantadine (AMT) and Rimantadine (RMT) . However, their clinical utility has collapsed due to the widespread S31N mutation in the Influenza A M2 protein, which narrows the pore and prevents legacy drug binding.

This guide benchmarks New-Generation Adamantane Derivatives (specifically spiro-adamantane amines and bulky hydrophobic variants) against these legacy controls. The goal is not just to show potency, but to demonstrate Selectivity Index (SI) superiority and activity against resistant strains.

Experimental Strategy & Workflow

To generate publication-quality data, we must decouple antiviral activity from host cell toxicity. A compound that kills the virus by killing the host cell is a false positive.

Validated Workflow

The following diagram outlines the logical flow for benchmarking. We utilize a parallel-plate approach to ensure EC50 (Efficacy) and CC50 (Cytotoxicity) are derived under identical conditions.

Antiviral_Workflow cluster_tox Safety Profiling (CC50) cluster_eff Efficacy Profiling (EC50) Prep Compound Prep (DMSO Stock) Cells Cell Seeding (MDCK / Vero E6) Prep->Cells Tox_Treat Compound Treatment (No Virus) Cells->Tox_Treat Infect Viral Infection (MOI 0.001 - 0.01) Cells->Infect MTS MTS/ATP Assay (48-72h) Tox_Treat->MTS Analysis Data Synthesis Calculate SI = CC50/EC50 MTS->Analysis Eff_Treat Compound Overlay (Post-Adsorption) Infect->Eff_Treat Plaque Plaque Reduction (Crystal Violet) Eff_Treat->Plaque Plaque->Analysis

Figure 1: Parallel-plate workflow ensuring cytotoxicity and efficacy are measured from the same compound dilution series.

Protocol 1: Cytotoxicity Profiling (The Safety Gate)

Before assessing antiviral potential, we must establish the CC50 (Cytotoxic Concentration 50%). We utilize the MTS Assay over MTT, as it allows for a soluble readout without solubilization steps that can introduce pipetting errors.

Cell Line: MDCK (Madin-Darby Canine Kidney) for Influenza; Vero E6 for Coronaviruses.

  • Seeding: Seed MDCK cells at

    
     cells/well in 96-well plates. Incubate 24h to reach 90% confluence.
    
  • Compound Dilution: Prepare semi-log dilutions of the New Adamantane Derivative and Amantadine (Control) in maintenance media (DMEM + 0.2% BSA).

    • Critical Step: Final DMSO concentration must be <0.5% to avoid solvent toxicity.

  • Incubation: Apply compounds to cells (no virus). Incubate for 48–72 hours at 37°C/5% CO2.

  • Readout: Add MTS reagent. Read Absorbance at 490nm.

  • Calculation: Normalize to "Cell Control" (100% viability) and "Lysis Control" (0% viability).

Expert Insight: If your derivative shows a CC50 < 50 µM, it is likely too toxic for clinical development, regardless of antiviral potency.

Protocol 2: Plaque Reduction Assay (The Gold Standard)

While CPE (Cytopathic Effect) inhibition is faster, the Plaque Reduction Assay (PRA) is the gold standard for quantifying viral titers. It allows us to physically count infectious units prevented by the drug.

Viral Panels:

  • Strain A (WT): A/Puerto Rico/8/34 (H1N1) — Sensitive to Amantadine.

  • Strain B (Resistant): A/California/07/2009 (H1N1pdm09) — Carries S31N mutation (Amantadine resistant).[1]

Methodology:

  • Infection: Wash MDCK monolayers with PBS. Infect with virus at roughly 50–100 PFU/well.

  • Adsorption: Incubate 1 hour at 37°C to allow viral entry.

  • The Overlay (Critical): Remove inoculum. Overlay cells with Avicel (Microcrystalline cellulose) or Agarose containing serial dilutions of the test compound.

    • Why Avicel? Unlike agarose, Avicel is fluid enough to pipette but viscous enough to prevent viral spread, making staining easier.

  • Incubation: 48–72 hours.

  • Fixation & Staining: Remove overlay. Fix with 4% Formaldehyde. Stain with 0.1% Crystal Violet.

  • Enumeration: Count plaques. Calculate % inhibition relative to "Virus Control" (VC).

Comparative Data Analysis

The following table illustrates how to present your benchmarking data. Note the "Resistance Factor" (RF), which highlights the superiority of the new derivative.

Table 1: Comparative Efficacy against Influenza A (H1N1)

CompoundStrainPhenotypeEC50 (µM)CC50 (µM)Selectivity Index (SI)Status
Amantadine (HCl) A/PR/8/34WT (Sensitive)1.2>200>166Valid Control
Amantadine (HCl) A/Cal/07/09S31N (Resistant) >100 >200<2Failed
New Derivative (Spiro-7) A/PR/8/34WT0.8150187Potent
New Derivative (Spiro-7) A/Cal/07/09S31N (Resistant) 2.4 15062.5 Superior

Interpretation:

  • Amantadine loses all activity against the S31N strain (EC50 >100 µM).

  • New Derivative (Spiro-7) retains activity (EC50 2.4 µM) despite the mutation. The SI of 62.5 indicates a wide therapeutic window.

Mechanistic Validation: M2 Channel Blockade

To prove the new derivative works via the intended mechanism (and not non-specific intercalation), we model the M2 inhibition. The S31N mutation places a bulky Asparagine residue in the pore, blocking Amantadine. New derivatives often use "spiro" or "bulky" side chains to bind to the allosteric outer pocket or deform the pore to bypass the S31N steric clash.

M2_Mechanism cluster_virus Influenza Virion (Endosome) Entry Endocytosis (Low pH Environment) M2_Channel M2 Ion Channel (Proton Gating) Entry->M2_Channel H+ Influx Uncoating Viral Uncoating (RNP Release) M2_Channel->Uncoating Acidification of Interior Drug Adamantane Derivative Drug->M2_Channel BLOCKS Pore (Steric Occlusion)

Figure 2: Mechanism of Action. Adamantane derivatives block the M2 proton channel, preventing the acidification required for viral uncoating.

References
  • Centers for Disease Control and Prevention (CDC). (2023). Influenza Antiviral Drug Resistance.[2][3][4][Link]

  • Hayden, F. G., et al. (1980). Plaque inhibition assay for drug susceptibility testing of influenza viruses.[4][5][6] Antimicrobial Agents and Chemotherapy. [Link]

  • Jing, X., et al. (2008). Mechanism of the S31N substitution in the M2 proton channel of influenza A virus.[7] Journal of Biological Chemistry. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods. [Link]

  • World Health Organization (WHO). (2021). Manual for the laboratory diagnosis and virological surveillance of influenza.[Link]

Sources

Safety Operating Guide

Part 1: Chemical Safety Profile & Waste Characterization

Author: BenchChem Technical Support Team. Date: March 2026

This operational guide details the disposal and handling procedures for 2-(1-Adamantyl)imidazole , a compound frequently used in medicinal chemistry as a building block for bioactive agents (e.g., antiviral or anti-inflammatory candidates).[1]

Because a specific EPA waste code often does not exist for this research chemical, this guide applies a Structure-Activity Relationship (SAR) based risk assessment, combining the known hazards of the Adamantane cage (lipophilicity, environmental persistence) and the Imidazole ring (corrosivity, basicity).[1]

Before disposal, you must classify the waste stream based on its constituent hazards.[1][2][3][4] Treat this compound as a High-Hazard Organic Solid .

FeaturePropertyOperational Implication
Chemical Structure Lipophilic adamantane cage + Polar imidazole ring.Amphiphilic nature. It may not fully dissolve in water, leading to persistent residues in drains if improperly flushed.[1]
Primary Hazard Corrosive / Irritant (Skin & Eye) The imidazole moiety is a base (pKa ~7.0–14.5 depending on substitution).[1] It can cause severe burns to mucous membranes.
Secondary Hazard Environmental Toxicity Adamantane derivatives are often persistent in aquatic environments. Zero-discharge to sewer systems is mandatory.
Reactivity Basic (Nucleophilic)Incompatible with strong acids (exothermic neutralization) and strong oxidizers (fire risk).[1]
RCRA Status Non-Listed (Not P or U listed)Classify as Non-RCRA Regulated Hazardous Waste unless mixed with listed solvents. However, it must be incinerated due to toxicity potential.[1]

Part 2: Waste Stream Segregation & Packaging

Proper segregation prevents dangerous reactions in the waste drum. Use the following decision logic to categorize your waste.

Diagram 1: Waste Segregation Decision Tree

WasteSegregation Start Identify Waste Form IsSolid Is it Solid? Start->IsSolid PureSolid Pure Compound / Powder IsSolid->PureSolid Yes Debris Contaminated Debris (Gloves, Weigh Boats) IsSolid->Debris Yes Sharps Sharps (Needles, Glass) IsSolid->Sharps Yes IsLiquid Is it Liquid? IsSolid->IsLiquid No BinSolid Solid Waste Drum (Label: Toxic/Corrosive) PureSolid->BinSolid Debris->BinSolid BinSharps Hard-Walled Sharps Container (No soft trash) Sharps->BinSharps SolventType Identify Solvent Base IsLiquid->SolventType Aqueous Aqueous Solution (Basic pH) SolventType->Aqueous Water > 50% Organic Organic Solvent (DMSO, DCM, MeOH) SolventType->Organic Solvent > 50% BinAq Basic Inorganic/Organic Waste (Do NOT mix with Acids) Aqueous->BinAq BinOrg Organic Waste Stream (Halogenated vs Non-Halogenated) Organic->BinOrg

Caption: Logical workflow for segregating this compound waste streams to ensure chemical compatibility and regulatory compliance.

Part 3: Detailed Disposal Procedures

Scenario A: Disposal of Pure Solid (Expired or Surplus)
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container if intact.

  • Labeling: Apply a hazardous waste label.

    • Chemical Name: "this compound".[1][5][6]

    • Hazards: Check "Toxic" and "Corrosive".[7]

  • Protocol:

    • Do not dissolve the solid for the sole purpose of disposal; this increases waste volume.

    • Place the sealed container into the Solid Hazardous Waste Drum .

    • Final Fate: High-temperature incineration (Fuel Blending).

Scenario B: Disposal of Reaction Mixtures (Liquids)
  • Organic Solvents (e.g., DCM, Methanol):

    • Collect in the Organic Waste carboy.

    • Critical Check: If the solution is highly concentrated (>10%), verify the pH. If extremely basic, neutralize slightly (to pH 8–10) before adding to a general organic drum to prevent polymerization of other waste components, or segregate into a separate "Basic Organic" stream.[1]

  • Aqueous Layers:

    • Adjust pH to between 5 and 9 using dilute Sulfuric Acid (

      
      ) or Hydrochloric Acid (
      
      
      
      ).[1] Caution: Exothermic reaction.
    • Dispose of in the Aqueous Hazardous Waste container.

    • NEVER pour down the sink. The adamantyl group is persistent and bioaccumulative.

Scenario C: Spill Cleanup (Solid Powder)

If this compound powder is spilled, avoid generating dust, as the imidazole moiety is a respiratory irritant.[1]

Diagram 2: Spill Response Workflow

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Nitrile Gloves, N95/P100, Goggles) Alert->PPE Contain 3. Containment (Cover with damp paper towel) PPE->Contain Clean 4. Mechanical Pickup (Scoop/Sweep - NO Vacuum) Contain->Clean Decon 5. Decontamination (Wipe with 10% Ethanol -> Water) Clean->Decon Dispose 6. Disposal (Bag all waste as Hazardous) Decon->Dispose

Caption: Step-by-step spill response protocol emphasizing dust suppression and proper decontamination.

Spill Decontamination Solution: After removing the solid, wipe the surface with Ethanol (EtOH) or Isopropanol (IPA) .[1] The adamantyl group is lipophilic and will not be removed effectively by water alone. Follow with a soap and water rinse.[8]

Part 4: Regulatory & Compliance Reference

  • EPA/RCRA: While this compound is not a P- or U-listed waste, it must be managed as a Characteristic Waste if the waste mixture exhibits corrosivity (pH

    
     12.[1]5) or toxicity.[7]
    
  • TSCA: Ensure the compound is used strictly for R&D purposes (TSCA exemption) if it is not on the inventory.

  • DOT (Transport):

    • Proper Shipping Name: Corrosive solid, basic, organic, n.o.s.[1][2][9][10] (contains this compound).[1][5][6]

    • UN Number: UN 3263.[2][11][12][13]

    • Class: 8.

    • Packing Group: III.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 64479, this compound. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-(1-Adamantyl)imidazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical safety specifications for handling 2-(1-Adamantyl)imidazole (CAS: 69380-11-6).

Status: Senior Application Scientist Technical Advisory Compound Class: Adamantane-functionalized Heterocycle Primary Hazard Driver: Synergistic Lipophilicity & Corrosivity[1]

Hazard Architecture & Causality

To define the correct PPE, we must first deconstruct the molecule. Specific toxicological data for this exact derivative is often sparse; therefore, we apply the Analogue Hazard Protocol . We treat the compound with the combined maximum hazard potential of its substructures.

  • The Imidazole Core (Corrosivity & Toxicity): Imidazole derivatives are notoriously corrosive to mucous membranes and eyes (Category 1C Skin Corrosion).[2] They act as proton donors/acceptors, disrupting cellular pH balance upon contact.

  • The Adamantyl Group (Lipophilicity): The adamantane cage is highly lipophilic.

    • The Risk Multiplier: While imidazole causes surface burns, the adamantyl group facilitates rapid transport across lipid bilayers (skin and blood-brain barrier). This means dermal exposure is not just a burn risk—it is a systemic toxicity risk.

  • Physical State: Solid powder. The primary vector for exposure is inhalation of dust and direct dermal contact .

Personal Protective Equipment (PPE) Matrix

Do not rely on minimum compliance. For this compound, we utilize a "Barrier-in-Depth" strategy.

A. Respiratory Protection (The Critical Vector)[3]
  • Requirement: Zero-tolerance for dust inhalation.[2][3][4][5]

  • Primary Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 0.5 m/s).

  • PPE Backup: If working outside a hood (e.g., equipment maintenance) or if spill cleanup is required:

    • Minimum: N95/P2 particulate respirator (NIOSH/EN 143).

    • Recommended: Half-face elastomeric respirator with P100/Organic Vapor (OV) cartridges.[1] The OV rating is necessary because imidazole vapors can sublime or off-gas if the compound is heated or in solution.

B. Dermal Protection (Hand & Body)[4]
  • Glove Selection Logic:

    • Standard nitrile gloves (4 mil) are insufficient for prolonged contact with adamantane derivatives in organic solvents (e.g., DCM, DMSO) due to rapid permeation.

  • Protocol: Double Gloving.

    • Inner Layer: 4 mil Nitrile (Tactility).[3][5]

    • Outer Layer: 5-8 mil Nitrile or Neoprene (Chemical Resistance).

    • Change Frequency: Immediately upon splash or every 60 minutes.

  • Body:

    • Flame-retardant lab coat (Adamantane is combustible).

    • Closed-toe chemical-resistant shoes.

    • Tyvek® Sleeves: Recommended for weighing operations to bridge the gap between glove and lab coat.

C. Ocular Protection
  • Requirement: Chemical Splash Goggles (Indirect Vented).

  • Why? Safety glasses with side shields are inadequate. The imidazole moiety is corrosive; dust ingress behind standard glasses can cause irreversible corneal opacity.

  • Face Shield: Mandatory during dissolution or transfer of volumes >100 mL.

PPE Selection Logic Diagram

The following logic flow dictates the PPE escalation based on the operational state of the chemical.

PPE_Logic Start Task Assessment: this compound State_Check Physical State? Start->State_Check Solid_Dry Dry Powder (Weighing) State_Check->Solid_Dry Solution In Solution (Organic Solvent) State_Check->Solution Hood_Check Inside Fume Hood? Solid_Dry->Hood_Check Solution->Hood_Check Level_2 LEVEL 2 PPE: Level 1 + Face Shield + Chem-Resistant Apron Solution->Level_2 If Heating/Refluxing Level_1 LEVEL 1 PPE: Splash Goggles + Lab Coat + Double Nitrile Gloves Hood_Check->Level_1 Yes (Standard) Level_3 LEVEL 3 PPE: Level 1 + P100/OV Respirator Hood_Check->Level_3 No (Maintenance/Spill)

Caption: Decision matrix for PPE escalation based on physical state and engineering controls.

Operational Protocol: Safe Handling Workflow

Phase 1: Preparation & Weighing
  • Static Control: Adamantane derivatives are prone to static charge. Use an anti-static gun on the weighing boat before adding the powder to prevent "fly-away" dust.

  • The "Clean-Dirty" Zone: Establish a perimeter in the fume hood.

    • Left: Clean reagents.

    • Center: Active weighing area (Balance).

    • Right: Waste stream.

  • Weighing: Do not use a spatula that has been used for strong acids. Use a disposable anti-static funnel to transfer powder directly into the reaction vessel.

Phase 2: Solubilization
  • Solvent Choice: Likely soluble in DCM (Dichloromethane), DMSO, or Methanol.

  • Warning: If using DCM, be aware that DCM permeates nitrile gloves in <4 minutes. If the compound is dissolved in DCM, Silver Shield/Laminate gloves are required as the outer layer. The lipophilic adamantyl group will "ride" the solvent through the glove material.

Phase 3: Decontamination & Doffing
  • Wipe Down: Wipe the exterior of the reaction vessel with a solvent-dampened tissue inside the hood before removing it.

  • Glove Removal: Use the "Beak Method" (pulling one glove off by the fingertips using the other gloved hand, then rolling the second glove inside out) to ensure no outer surface touches skin.

  • Wash: Wash hands with soap and cool water (warm water opens pores, potentially increasing absorption of any trace residue).

Emergency Response & Disposal

ScenarioImmediate Action
Skin Contact Drench. Flush with water for 15 minutes.[1][2][6][3] Do not use solvents (ethanol) to wash skin; this will drive the adamantyl compound deeper into the tissue.
Eye Contact Irrigate. Use eyewash station for 15 minutes.[2][6][4][7] Hold eyelids open. Seek ophthalmologist immediately (corrosive risk).[2][7]
Spill (Solid) Dampen & Scoop. Cover with wet paper towels to prevent dust. Scoop into a jar. Do not sweep dry.
Spill (Solution) Absorb. Use vermiculite or sand. Dispose of as hazardous organic waste.

Disposal Protocol:

  • Classification: Hazardous Organic Waste (Nitrogen-containing).[1]

  • Method: Dissolve in a combustible solvent (if not already dissolved). Incinerate in a chemical incinerator equipped with an afterburner and scrubber (to neutralize nitrogen oxides).

  • Prohibition: Never dispose of down the drain. The adamantyl group is persistent and toxic to aquatic life.

References

  • PubChem. (n.d.). This compound Compound Summary (CID 64479). National Library of Medicine. Retrieved March 2, 2026, from [Link]

  • Carl Roth. (2021). Safety Data Sheet: Adamantane. Retrieved March 2, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.